Product packaging for Fe(dibm)3(Cat. No.:)

Fe(dibm)3

Cat. No.: B8232339
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-YXKGCPEZSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fe(dibm)3 is a useful research compound. Its molecular formula is C27H45FeO6 and its molecular weight is 521.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45FeO6 B8232339 Fe(dibm)3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3/b3*8-5-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOZRYBKGIMHJV-YXKGCPEZSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.CC(/C(=C/C(=O)C(C)C)/[O-])C.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Tris(dibenzoylmethanato)iron(III) from Iron(III) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃) from iron(III) chloride (FeCl₃). The document details the underlying coordination chemistry, a complete experimental protocol, and key characterization data for the resulting complex.

Introduction

Tris(dibenzoylmethanato)iron(III) is a coordination complex where a central iron(III) ion is chelated by three dibenzoylmethanato ligands. Each dibenzoylmethanato ligand, the conjugate base of the β-diketone dibenzoylmethane (B1670423), acts as a bidentate ligand, coordinating to the iron center through its two oxygen atoms.[1] This creates a stable, six-membered ring structure, characteristic of metal β-diketonate complexes.[1] The synthesis from iron(III) chloride is a classic example of a ligand substitution reaction.[1]

Reaction and Mechanism

The synthesis proceeds via a ligand substitution reaction where the chloride ions coordinated to the iron(III) center are displaced by the dibenzoylmethanato ligands. The reaction is typically carried out in an organic solvent, such as ethanol (B145695), and often requires heating to facilitate the reaction.[1] The stoichiometry of the reaction involves one equivalent of iron(III) chloride reacting with three equivalents of dibenzoylmethane.

Reaction: FeCl₃ + 3 C₁₅H₁₂O₂ → Fe(C₁₅H₁₁O₂)₃ + 3 HCl

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of tris(dibenzoylmethanato)iron(III).

ParameterValueReference
Reactants
Iron(III) Chloride (FeCl₃)1 molar equivalent[1]
Dibenzoylmethane (C₁₅H₁₂O₂)3 molar equivalents[1]
Product Properties
Molecular FormulaC₄₅H₃₃FeO₆N/A
Molecular Weight725.58 g/mol N/A
ColorRed to Dark Blue/Black Powder/CrystalN/A
Spectroscopic Data
UV-Vis λmax (in CHCl₃)375 nmN/A
IR Absorption (C=O stretch)~1595 cm⁻¹N/A
IR Absorption (C=C stretch)~1515 cm⁻¹N/A
Yield
Typical YieldHighN/A

Experimental Protocol

This section provides a detailed methodology for the synthesis of tris(dibenzoylmethanato)iron(III) from iron(III) chloride.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Dibenzoylmethane (dbmH)

  • Ethanol (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

Procedure:

  • Preparation of Sodium Dibenzoylmethanate:

    • In a 250 mL beaker, dissolve 3.36 g (0.015 mol) of dibenzoylmethane in 100 mL of absolute ethanol.

    • In a separate beaker, dissolve 0.60 g (0.015 mol) of sodium hydroxide in a minimum amount of distilled water and add this solution to the ethanolic solution of dibenzoylmethane with stirring.

  • Reaction with Iron(III) Chloride:

    • Dissolve 1.35 g (0.005 mol) of iron(III) chloride hexahydrate in 50 mL of distilled water.

    • Slowly add the iron(III) chloride solution to the sodium dibenzoylmethanate solution with constant stirring. A deep red precipitate of tris(dibenzoylmethanato)iron(III) will form immediately.

  • Isolation and Purification of the Product:

    • Continue stirring the mixture for 15 minutes to ensure complete reaction.

    • Collect the precipitate by suction filtration using a Büchner funnel.

    • Wash the crude product with several portions of distilled water to remove any unreacted iron(III) chloride and sodium chloride.

    • Further, wash the product with a small amount of cold ethanol to remove any unreacted dibenzoylmethane.

    • Dry the purified tris(dibenzoylmethanato)iron(III) in a desiccator over anhydrous calcium chloride.

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows.

Synthesis_Pathway cluster_reactants Reactants FeCl3 Iron(III) Chloride (FeCl₃) Fe_dbm_3 Tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃) FeCl3->Fe_dbm_3 dbm Dibenzoylmethane (dbmH) Base Base (e.g., NaOH) dbm->Base Base->Fe_dbm_3 + 3 equivalents Solvent Solvent (e.g., Ethanol) Solvent->Fe_dbm_3

Caption: Reaction pathway for the synthesis of Fe(dbm)₃.

Experimental_Workflow start Start dissolve_dbm Dissolve Dibenzoylmethane in Ethanol start->dissolve_dbm add_base Add NaOH solution dissolve_dbm->add_base mixing Mix Reactant Solutions add_base->mixing prepare_fecl3 Prepare aqueous FeCl₃ solution prepare_fecl3->mixing precipitation Precipitation of Fe(dbm)₃ mixing->precipitation filtration Suction Filtration precipitation->filtration washing Wash with Water and Ethanol filtration->washing drying Dry the Product washing->drying end End drying->end

Caption: Experimental workflow for the synthesis of Fe(dbm)₃.

References

An In-depth Technical Guide to the Physicochemical Properties of the Tris(diisobutyrylmethanato)iron(III) Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of tris(diisobutyrylmethanato)iron(III), commonly abbreviated as Fe(dibm)3. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the synthesis, characterization, and potential applications of iron(III) β-diketonate complexes.

Introduction

Tris(diisobutyrylmethanato)iron(III) is a coordination complex consisting of a central iron(III) ion coordinated to three diisobutyrylmethanate ligands. As a member of the broader class of tris(β-diketonato)iron(III) complexes, this compound shares many of their characteristic properties, including good solubility in organic solvents and a stable octahedral geometry.[1] The diisobutyrylmethane ligand, with its bulky isopropyl groups, imparts specific steric and electronic properties to the complex, influencing its reactivity, stability, and electrochemical behavior. These complexes are notable for their applications in catalysis, including in cross-coupling reactions.[2][3]

This guide details the key physicochemical properties of this compound, provides established experimental protocols for its synthesis and characterization, and presents visualizations of experimental workflows and structure-property relationships. While specific quantitative data for this compound is limited in published literature, representative data from closely related analogues such as tris(acetylacetonato)iron(III) [Fe(acac)3] and tris(dipivaloylmethanato)iron(III) [Fe(dpm)3] are provided for comparative purposes.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The data is presented in tabular format for clarity and ease of comparison.

General and Structural Properties

The this compound complex features a high-spin iron(III) center (S=5/2) in an octahedral coordination environment, chelated by the three bidentate diisobutyrylmethanate ligands through their oxygen atoms.[1]

PropertyValueReference
Chemical Formula C₂₇H₄₅FeO₆[2]
Molecular Weight 521.49 g/mol [2]
Appearance Solid[2]
Melting Point 96-102 °C[2]
Coordination Geometry Octahedral[1]
Spin State of Fe(III) High-spin (S=5/2)
Solubility and Stability
SolventSolubilityReference
ChloroformSoluble[4][5]
DichloromethaneSoluble[4][5]
TetrahydrofuranSoluble[4][5]
Dimethyl sulfoxideSoluble[4][5]
DimethylformamideSoluble[4][5]
Ethyl AcetateSoluble[4][5]

Note: Stability constant data for this compound is not available in the reviewed literature. The determination of such constants typically involves techniques like potentiometric or spectrophotometric titration.[6][7][8]

Spectroscopic Properties (UV-Vis)

The electronic absorption spectrum of tris(β-diketonato)iron(III) complexes is characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker, spin-forbidden d-d transitions in the visible region.[4] The exact position and intensity of these bands are influenced by the substituents on the β-diketonate ligand and the solvent used.[9][10][11]

Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
Fe(acac)₃ ~270, ~355, ~440 (shoulder)Not SpecifiedAcetonitrile[4]
Fe(dbm)₃ ~251, ~336, ~415 (shoulder)Not SpecifiedAcetonitrile[4]
General Range 270 - 380Not SpecifiedVarious[4][5]
Electrochemical Properties

Tris(β-diketonato)iron(III) complexes typically undergo a single, quasi-reversible one-electron reduction corresponding to the Fe(III)/Fe(II) redox couple.[12] The redox potential is sensitive to the electronic properties of the β-diketonate ligand; electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it more positive.

ComplexE₁/₂ (V vs. Fc/Fc⁺)Solvent / ElectrolyteNotesReference
Fe(dibm)₃ Data not availableAcetonitrile / TBAPF₆Expected to be a quasi-reversible one-electron process.
Ferrocene (B1249389) (Fc) 0.00 (by definition)Acetonitrile / TBAPF₆Standard internal reference.[13]

Note: A precise experimental redox potential for this compound versus a standard reference like Ferrocene/Ferrocenium (Fc/Fc⁺) is not available in the reviewed literature.

Thermal Properties

Thermal analysis of metal β-diketonate complexes provides insight into their volatility and decomposition pathways.[1][14][15] Data for the closely related Fe(dpm)3 complex shows a melting event followed by vaporization, indicating its potential use as a precursor for chemical vapor deposition.[16] A similar behavior would be expected for this compound.

ComplexTechniqueEventTemperature (°C)AtmosphereReference
Fe(dpm)₃ DSCMelting164.2Air[16]
DSCVaporization250.8Air[16]
TGAGradual mass loss110 - 180Air[16]

Note: Specific TGA/DSC data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on general procedures for tris(β-diketonato)iron(III) complexes.

Synthesis of Tris(diisobutyrylmethanato)iron(III)

This protocol describes a standard salt metathesis reaction.[1]

Materials:

Procedure:

  • Dissolve diisobutyrylmethane (3 molar equivalents) in methanol.

  • In a separate flask, dissolve sodium hydroxide (3 molar equivalents) in a minimal amount of water and add it to the methanol solution of the ligand. Stir for 10-15 minutes to ensure complete deprotonation of the β-diketone.

  • Prepare a solution of iron(III) chloride hexahydrate (1 molar equivalent) in a minimal amount of methanol.

  • Slowly add the iron(III) chloride solution dropwise to the stirred solution of the deprotonated ligand.

  • A precipitate should form upon addition. The color is typically deep red or brown.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the product with cold water to remove any inorganic salts, followed by a small amount of cold methanol to remove unreacted ligand.

  • Dry the product under vacuum.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol or a hexane/dichloromethane mixture.

UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the electronic absorption spectrum of the complex.[4]

Materials and Equipment:

  • Synthesized this compound complex

  • Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to determine molar absorptivity.

  • Calibrate the spectrophotometer by recording a baseline spectrum with a cuvette containing only the pure solvent.

  • Record the absorption spectrum of each solution over the desired wavelength range (e.g., 200-800 nm).

  • Identify the wavelengths of maximum absorbance (λ_max).

  • Using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λ_max.

Cyclic Voltammetry (CV) Analysis

This protocol describes the electrochemical characterization of the Fe(III)/Fe(II) redox couple.[12][13][17][18][19][20]

Materials and Equipment:

  • Synthesized this compound complex

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Ferrocene (for use as an internal standard)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Prepare a solution of the this compound complex (e.g., 1-5 mM) in the solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell and polish the working electrode according to the manufacturer's instructions.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record a cyclic voltammogram of the solution by scanning the potential over a range that encompasses the expected Fe(III)/Fe(II) redox event (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl).

  • Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox process.

  • After recording the data for the complex, add a small amount of ferrocene to the solution and record another cyclic voltammogram.

  • Determine the half-wave potential (E₁/₂) for the this compound complex and for ferrocene. The E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

  • Report the redox potential of this compound relative to the Fc/Fc⁺ couple by setting the E₁/₂ of ferrocene to 0 V.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants FeCl₃·6H₂O + Hdibm + Base (NaOH) Reaction Salt Metathesis in Methanol (Reflux) Reactants->Reaction Filtration Suction Filtration Reaction->Filtration Crude Crude Fe(dibm)₃ Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Fe(dibm)₃ Recrystallization->Pure UVVis UV-Vis Spectroscopy Pure->UVVis Solubility & Electronic Transitions CV Cyclic Voltammetry Pure->CV Redox Properties TGA Thermal Analysis (TGA/DSC) Pure->TGA Thermal Stability Structure Structural Analysis (e.g., X-ray Diffraction) Pure->Structure Molecular Structure

Workflow for the synthesis and characterization of this compound.

Structure_Property_Relationship cluster_ligand_props Ligand Properties cluster_complex_props Fe(III) Complex Properties Ligand β-Diketone Ligand (R-CO-CH₂-CO-R') Steric Steric Hindrance (Size of R, R') Ligand->Steric Electronic Electronic Effects (e.g., -I, +I of R, R') Ligand->Electronic Stability Complex Stability (log β) Steric->Stability Increases kinetic stability Solubility Solubility Steric->Solubility Increases solubility in nonpolar solvents Electronic->Stability Influences M-L bond strength Redox Redox Potential (E₁/₂) Fe(III)/Fe(II) Electronic->Redox Shifts potential (e.g., EDG makes E₁/₂ more negative) Spectra Spectroscopic Properties (λ_max, ε) Electronic->Spectra Shifts λ_max of charge transfer bands

Structure-property relationships in Fe(III) β-diketonate complexes.

References

A Technical Guide to the Molecular Structure of Tris(dibenzoylmethanato)iron(III)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the molecular and electronic structure of tris(dibenzoylmethanato)iron(III), or Fe(dbm)₃. It is intended for researchers, scientists, and professionals in drug development who may utilize this organometallic complex in catalysis and synthesis. This guide covers its structural properties, spectroscopic signature, and relevant experimental methodologies, supported by computational insights.

Molecular and Electronic Structure

Tris(dibenzoylmethanato)iron(III) is a coordination complex with the chemical formula C₄₅H₃₃FeO₆ and a molecular weight of approximately 725.6 g/mol . The central atom is an iron(III) ion (Fe³⁺), which possesses a d⁵ electronic configuration and typically exists in a high-spin state within this complex.

The iron center is coordinated by three dibenzoylmethanato (dbm) ligands. The dbm ligand, the conjugate base of dibenzoylmethane (B1670423), acts as a bidentate chelating agent, binding to the iron ion through its two oxygen atoms. This chelation forms a highly stable six-membered ring structure, a characteristic feature of metal β-diketonate complexes. The coordination of three bidentate ligands results in a six-coordinate complex with a distorted octahedral geometry around the iron center.

Due to the arrangement of the three asymmetric chelate ligands, Fe(dbm)₃ can exist as two possible geometric isomers:

  • Facial (fac): Where the three coordinating oxygen atoms of one type are on one face of the octahedron.

  • Meridional (mer): Where the three coordinating oxygen atoms of one type are in a plane that also contains the central metal ion.

For some similar tris(β-diketonato)iron(III) complexes, the mer isomer has been found to be more stable, though a definitive study on the predominant isomer of Fe(dbm)₃ in solid-state or solution was not identified.

Fe Fe(III) Central Ion (High-Spin d5) Coord Octahedral Coordination Geometry Fe->Coord Forms Ligand1 Dibenzoylmethanato (dbm) Ligand 1 Ligand1->Fe Bidentate Chelation (2x Oxygen Atoms) Ligand2 Dibenzoylmethanato (dbm) Ligand 2 Ligand2->Fe Bidentate Chelation (2x Oxygen Atoms) Ligand3 Dibenzoylmethanato (dbm) Ligand 3 Ligand3->Fe Bidentate Chelation (2x Oxygen Atoms) Coord->Ligand1 via Coord->Ligand2 via Coord->Ligand3 via

Logical relationship of the Fe(dbm)₃ complex structure.

Crystallographic and Structural Data

ParameterTypical Value RangeReference Compound Class
Fe—O Bond Length1.9 - 2.1 ÅIron(III) β-diketonate complexes
Coordination GeometryDistorted OctahedralTris(acetylacetonato)iron(III)

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and electronic properties of Fe(dbm)₃.

Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of Fe(dbm)₃ is defined by intense absorption bands located in the near-ultraviolet range, typically between 270 and 380 nm. These high-intensity bands are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. The exact position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopies provide a detailed fingerprint of the molecule's covalent bonds. The spectra for Fe(dbm)₃ are dominated by the vibrational modes of the dibenzoylmethanato ligand. The coordination of the ligand to the iron center can be confirmed by shifts in the C=O and C=C stretching frequencies compared to the free ligand, as well as the appearance of new bands corresponding to Fe-O vibrations in the far-IR region.

Spectroscopic TechniqueRegion / WavelengthAssignment
UV-Vis Spectroscopy270 - 380 nmLigand-to-Metal Charge Transfer (LMCT)
Infrared Spectroscopy1500 - 1600 cm⁻¹C=O and C=C stretching modes of the ligand
Infrared Spectroscopy400 - 600 cm⁻¹Fe—O stretching modes

Experimental Protocols

Synthesis of Tris(dibenzoylmethanato)iron(III)

The most common laboratory synthesis involves a ligand substitution reaction.

Materials:

Procedure:

  • Dissolve iron(III) chloride in absolute ethanol.

  • In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol. To facilitate the deprotonation of the β-diketone, a stoichiometric amount of a base is slowly added to this solution.

  • Slowly add the iron(III) chloride solution to the dibenzoylmethane solution with constant stirring.

  • The reaction mixture is typically heated to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

  • Upon cooling, the product, tris(dibenzoylmethanato)iron(III), precipitates as a red or dark-colored solid.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

cluster_reactants Reactants cluster_process Process cluster_purification Purification FeCl3 Iron(III) Chloride (in Ethanol) Mix Mix & Stir FeCl3->Mix DBM Dibenzoylmethane (3 equiv. in Ethanol + Base) DBM->Mix Heat Heat to Reflux (1-2 hours) Mix->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: Fe(dbm)₃ Dry->Product

General workflow for the synthesis of Fe(dbm)₃.
X-ray Crystallographic Analysis

To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the definitive method. The following is a general protocol based on that used for analogous compounds like Fe(acac)₃.

Procedure:

  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a saturated solution of Fe(dbm)₃ in an appropriate solvent system (e.g., dichloromethane/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker SMART APEXII CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Mo Kα radiation is typically used.

  • Data Reduction: Process the raw diffraction data. This includes integration of reflection intensities and applying corrections for factors like absorption (e.g., using a multi-scan method like SADABS).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors. This iterative process yields precise atomic coordinates, bond lengths, and bond angles.

Computational Analysis and Validation

Modern research heavily relies on computational chemistry, particularly Density Functional Theory (DFT), to complement experimental findings.

Applications of DFT for Fe(dbm)₃:

  • Geometry Optimization: Calculate the lowest energy structure of the complex, providing theoretical bond lengths and angles for comparison with experimental X-ray data.

  • Electronic Structure Analysis: Investigate the nature of the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and redox behavior. DFT studies have shown that while oxidation of these complexes is typically metal-centered, reduction processes can have significant ligand character.

  • Spectra Simulation: Predict UV-Vis and IR spectra to aid in the assignment of experimental bands.

  • Redox Potential Calculation: Computationally determine the Fe(III)/Fe(II) reduction potential, which is a key parameter for its application in catalysis and electrochemistry.

cluster_exp Experimental Characterization cluster_comp Computational Modeling Synth Synthesized Fe(dbm)₃ Complex Xray X-Ray Crystallography (Structure, Bond Lengths) Synth->Xray UvVis UV-Vis Spectroscopy (Electronic Transitions) Synth->UvVis Electrochem Electrochemistry (Redox Potentials) Synth->Electrochem Validation Validation & Interpretation Xray->Validation Compare UvVis->Validation Compare Electrochem->Validation Compare DFT Density Functional Theory (DFT) Geom Geometry Optimization DFT->Geom Spectra Spectra Simulation DFT->Spectra Redox Redox Calculation DFT->Redox Geom->Validation Compare Spectra->Validation Compare Redox->Validation Compare

Workflow integrating experimental and computational analysis.

Relevance in Research and Drug Development

While not a therapeutic agent itself, Fe(dbm)₃ is a significant compound for professionals in drug development due to its role as an inexpensive and effective catalyst. Iron catalysis is a growing field in green chemistry, offering an alternative to more expensive and toxic heavy metals. Fe(dbm)₃ is used in various organic transformations, including iron-catalyzed cross-coupling reactions, which are fundamental for synthesizing complex molecular architectures found in many pharmaceutical compounds. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of novel chemical entities for drug discovery pipelines. The complex also serves as a precursor in materials science for creating iron oxide thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction: The Versatile Chemistry of Iron(III) β-Diketonates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Coordination Chemistry of Iron(III) β-Diketonate Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of iron(III) β-diketonate complexes, focusing on their synthesis, structural and spectroscopic properties, and applications, particularly in the realm of drug development and medical imaging.

Iron(III) β-diketonate complexes are coordination compounds featuring a central ferric (Fe³⁺) ion coordinated to one or more β-diketonate ligands. The most common stoichiometry is tris(β-diketonato)iron(III), [Fe(β-diketonate)₃], where three bidentate ligands create a stable, neutral complex with an octahedral geometry around the iron center.[1][2] These complexes are characterized by their intense color, typically a deep red, and their solubility in nonpolar organic solvents.[2][3]

The versatility of these compounds stems from the tunability of the β-diketonate ligand. By modifying the peripheral R-groups on the ligand backbone (R-CO-CH-CO-R'), chemists can systematically alter the electronic and steric properties of the resulting complex, influencing its solubility, reactivity, and spectroscopic characteristics.[4] This has led to their application in diverse fields, including as catalysts in organic synthesis, precursors for material deposition, and increasingly, as functional agents in biomedical applications.[5][6][7] Their role as MRI signal enhancers and their potential as anticancer drug candidates are areas of active research.[8][9]

Synthesis of Iron(III) β-Diketonate Complexes

The synthesis of tris(β-diketonato)iron(III) complexes is generally straightforward, typically involving the reaction of an iron(III) salt with the desired β-diketone in a suitable solvent. A base is often added to facilitate the deprotonation of the β-diketone, forming the coordinating enolate anion.

General Reaction Scheme

The overall reaction for the formation of a tris(β-diketonato)iron(III) complex can be represented as:

Fe³⁺ + 3 RCOCH₂COR' + 3 Base → [Fe(RCOCHCOR')₃] + 3 [H-Base]⁺

A common example is the synthesis of tris(acetylacetonato)iron(III), Fe(acac)₃, from iron(III) chloride and acetylacetone (B45752).[1][10]

Detailed Experimental Protocol: Synthesis of Tris(acetylacetonato)iron(III), [Fe(acac)₃]

This protocol is a generalized procedure based on common laboratory methods.[1][8][10][11]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Acetylacetone (Hacac, 2,4-pentanedione)

  • Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O) or Urea (NH₂CONH₂)[7][10]

  • Distilled water

  • Ethanol or Methanol[1][8]

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Preparation of Iron(III) Solution: Dissolve the iron(III) chloride hexahydrate in distilled water in a beaker with stirring. For example, dissolve 2.8 g of FeCl₃·6H₂O in 25 mL of water.[1][10]

  • Preparation of Acetylacetonate (B107027) Solution: In a separate beaker, prepare a solution of the β-diketone and a base. For instance, dissolve 5.0 g of sodium acetate trihydrate in 25 mL of water, then add 5.0 mL of acetylacetone.[10] Alternatively, a solution of acetylacetone in methanol (B129727) can be used.[1]

  • Reaction: Slowly add the iron(III) solution to the acetylacetonate solution while stirring vigorously. A deep red precipitate of [Fe(acac)₃] will form immediately.[8][10]

  • Digestion and Isolation: Continue stirring the mixture for 10-15 minutes to ensure complete reaction.[10] The mixture can be cooled in an ice bath to maximize precipitation.[1][11]

  • Filtration and Washing: Collect the red crystalline product by suction filtration. Wash the crystals several times with distilled water to remove any unreacted salts.

  • Drying: Dry the product. This can be done by air drying or in a desiccator over a drying agent like anhydrous CaCl₂.[1][11] The final product is a vibrant red powder or crystalline solid.[6]

Structural Characteristics and Bonding

The coordination environment of iron(III) in these complexes is a key determinant of their properties. X-ray crystallography has been instrumental in elucidating their precise molecular structures.

Coordination Geometry

Tris(β-diketonato)iron(III) complexes typically exhibit a distorted octahedral geometry.[3][12] The β-diketonate anion acts as a bidentate ligand, coordinating to the Fe(III) center through its two oxygen atoms to form a stable six-membered chelate ring.[1]

For complexes with unsymmetrical β-diketonate ligands (where R ≠ R'), two geometric isomers are possible: facial (fac) and meridional (mer).[4]

Facial (fac) and Meridional (mer) isomers of [Fe(RCOCHCOR')₃].

Structural Data

The structural parameters of these complexes are sensitive to the nature of the β-diketonate ligand. The table below summarizes key crystallographic data for representative complexes.

ComplexIsomerAvg. Fe–O Bond Length (Å)Avg. O–Fe–O Bite Angle (°)Crystal SystemRef.
[Fe(acac)₃]-1.977–2.006~90Monoclinic[13]
[Fe(acac)₃] (polymorph)-~2.00-Monoclinic[3][12]
[Fe-PFHA₃]meridional1.993174.7 (O-Fe-O angle)-[8]
[FeL₂Bipy]Cl-1.884 (Fe-O)91.3-[5]

acac = acetylacetonate; PFHA = (perfluoroheptanoyl)acetone; L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dionate; Bipy = 2,2′-bipyridine.

General coordination of a β-diketonate ligand to an Fe(III) center.

Spectroscopic and Magnetic Properties

Spectroscopic techniques are essential for characterizing iron(III) β-diketonate complexes and probing their electronic structure.

Infrared (IR) Spectroscopy

In the IR spectrum of a free β-diketone ligand, characteristic bands for C=O and C=C stretching vibrations are observed.[5] Upon coordination to the Fe(III) ion, these bands shift to lower frequencies, indicating the delocalization of π-electrons within the chelate ring and the formation of Fe-O bonds.[3][5] The strong band associated with the enolic O-H group in the free ligand disappears in the spectrum of the complex.[5]

UV-Visible Spectroscopy

The electronic spectra of these complexes are dominated by intense absorption bands in the UV and visible regions.[14][15] These bands are typically assigned to:

  • π-π transitions:* Occurring within the β-diketonate ligand, usually found in the UV region (270-380 nm).[5][14][15]

  • Ligand-to-Metal Charge Transfer (LMCT): Involving the transfer of electron density from the oxygen atoms of the ligand to the d-orbitals of the Fe(III) center. These are responsible for the characteristic deep red color of the complexes.

Magnetic Properties

Most tris(β-diketonato)iron(III) complexes are paramagnetic. The Fe(III) ion has a d⁵ electronic configuration and typically adopts a high-spin state (S = 5/2), resulting in magnetic moments around 5.9 B.M.[16] However, modifications to the ligand structure or the introduction of other ligands (creating heteroleptic complexes) can lead to interesting magnetic phenomena, such as partial spin-crossover (SCO), where a transition between the high-spin and low-spin states occurs.[5]

Summary of Spectroscopic and Magnetic Data
ComplexKey IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)Magnetic Moment (B.M.)Spin StateRef.
[Fe(acac)₃]C=O: ~1580, C=C: ~1520, Fe-O: 550-600~300~5.9High-spin (S=5/2)[3][15][16]
[FeL₂Bipy]ClC=O: 1599-1587, C=C: 1498-1476271, 325-Partial SCO[5]
Generic Fe(III)-β-diketonate--5.87High-spin (S=5/2)[16]

L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dionate; Bipy = 2,2′-bipyridine.

Applications in Drug Development and Beyond

The unique properties of iron(III) β-diketonate complexes have made them valuable in various scientific and technological domains, with growing interest in their biomedical applications.

Catalysis in Organic Synthesis

Fe(acac)₃ is a widely used, inexpensive, and relatively non-toxic catalyst or pre-catalyst for a variety of organic transformations, such as cross-coupling reactions, serving as an alternative to more expensive palladium catalysts.[6][17]

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Outcome A Aryl Halide React Cross-Coupling Reaction Solvent A->React B Alkyl Grignard B->React P Alkyl-Aryl Product React->P Catalyst Fe(acac)₃ Catalyst Catalyst->React catalyzes

Role of Fe(acac)₃ as a catalyst in cross-coupling reactions.

¹⁹F Magnetic Resonance Imaging (MRI)

Highly fluorinated iron(III) β-diketonate complexes have emerged as promising agents for ¹⁹F MRI.[8] These paramagnetic complexes can be incorporated into perfluorocarbon nanoemulsions. The iron center dramatically reduces the longitudinal relaxation time (T₁) of the nearby fluorine atoms, which enhances the ¹⁹F MRI signal sensitivity and allows for faster data acquisition.[8] This technology is being explored for in vivo cell tracking and diagnostics for inflammatory diseases.[8]

Anticancer Drug Development

Iron complexes are being investigated as alternatives to platinum-based chemotherapies.[9] Their mechanism of action is often multifaceted, potentially involving the generation of reactive oxygen species (ROS), interaction with DNA, and disruption of cellular iron homeostasis. The ability to modify the β-diketonate ligand allows for the fine-tuning of the complex's lipophilicity, cellular uptake, and reactivity, which are critical parameters for drug design.[9] Functionalized nanodiamonds with attached iron(III) β-diketonate complexes are also being studied as potential drug carriers for cancer treatment.[18]

Conclusion

The coordination chemistry of iron(III) β-diketonate complexes is a rich and expanding field. Their straightforward synthesis, stable octahedral geometry, and tunable electronic properties make them fascinating subjects for fundamental research and highly versatile platforms for practical applications. For professionals in drug development and materials science, these complexes offer a modular approach to designing functional molecules, from advanced MRI contrast agents to novel therapeutic candidates. Future research will likely focus on developing more sophisticated heteroleptic and functionalized complexes to further enhance their performance in targeted applications.

References

A Technical Guide to the Magnetic Properties of High-Spin Fe(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of high-spin Iron(III) complexes, which are of significant interest in various fields, including catalysis, materials science, and medicine. The unique electronic configuration of high-spin Fe(III) (d⁵) results in distinct magnetic behaviors that are sensitive to the coordination environment. Understanding these properties is crucial for the rational design of novel complexes with tailored magnetic functionalities.

Fundamental Principles of Magnetism in High-Spin Fe(III) Complexes

The magnetic properties of high-spin Fe(III) complexes are primarily dictated by the five unpaired electrons in the 3d orbitals. In an octahedral ligand field, these electrons occupy the t₂g and eg orbitals singly, leading to a total spin quantum number (S) of 5/2. This high-spin configuration gives rise to significant paramagnetism.

The magnetic moment (µ) of a complex is a key parameter used to characterize its magnetic behavior. For a high-spin Fe(III) complex, the theoretical spin-only magnetic moment (µ_so) can be calculated using the following equation:

µ_so = g√[S(S+1)]

where g is the Landé g-factor (approximately 2.0023 for a free electron) and S is the total spin quantum number. For S = 5/2, the theoretical µ_so is approximately 5.92 Bohr magnetons (µB). Experimental values often deviate slightly from this due to factors such as spin-orbit coupling.

Several key concepts are essential for a comprehensive understanding of the magnetism in these systems:

  • Magnetic Susceptibility (χ): This dimensionless quantity measures the degree of magnetization of a material in an applied magnetic field. For paramagnetic substances like high-spin Fe(III) complexes, χ is positive and its temperature dependence follows the Curie-Weiss law.

  • Zero-Field Splitting (ZFS): In complexes with lower than cubic symmetry, the degeneracy of the ground state spin levels can be lifted even in the absence of an external magnetic field. This phenomenon, known as zero-field splitting, is described by the axial (D) and rhombic (E) parameters and significantly influences the magnetic properties, especially at low temperatures.[1][2][3]

  • Magnetic Exchange Interactions: In polynuclear complexes containing multiple Fe(III) centers, magnetic exchange interactions can occur between the metal ions, mediated by bridging ligands.[4][5][6] These interactions can be either ferromagnetic (aligning the spins) or antiferromagnetic (opposing the spins), leading to complex magnetic behavior.[4][5][6]

Quantitative Magnetic Data of High-Spin Fe(III) Complexes

The following tables summarize key magnetic parameters for a selection of high-spin Fe(III) complexes reported in the literature.

Table 1: Magnetic Moment and Susceptibility Data for Mononuclear High-Spin Fe(III) Complexes

ComplexMagnetic Moment (μ_eff) [μB]χ_M T [cm³ K mol⁻¹]Temperature (K)Reference
[Fe(H₂O)₆]³⁺~5.9-Room Temp[7]
[Fe(acac)₃]5.8 - 5.9-Room Temp[8]
--INVALID-LINK--₃-~4.38300[2]
[FeL(N₃)]·CH₃OH-~4.35300[9]
Fe(TOAB)6.1 ± 0.2-Not specified[10]
Fe(PTOB)6.2 ± 0.3-Not specified[10]

Table 2: Mössbauer Spectroscopy Parameters for High-Spin Fe(III) Complexes

ComplexIsomer Shift (δ) [mm s⁻¹]Quadrupole Splitting (ΔE_Q) [mm s⁻¹]Temperature (K)Reference
High-spin Fe(III) (general)0.4 - 0.9 (octahedral)VariableNot specified[11]
High-spin Fe(III) (general)0.28 - 0.32 (tetrahedral)VariableNot specified[11]
Oxidized Fe(III) complex~0.46~0.580[12]
[Fe(3,5Cl-L)(NCSe)]0.2870.640325[13]

Experimental Protocols for Magnetic Characterization

Accurate determination of the magnetic properties of high-spin Fe(III) complexes relies on a suite of experimental techniques. Detailed methodologies for key experiments are provided below.

Evans Method for Magnetic Susceptibility in Solution

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[8][14][15] It relies on measuring the change in the chemical shift of a reference signal (typically from the solvent or an inert internal standard) upon the introduction of the paramagnetic complex.[8][14][15]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the high-spin Fe(III) complex of accurately known concentration in a suitable deuterated solvent.

    • Prepare a reference solution containing only the deuterated solvent.

    • A special NMR tube with a concentric inner tube (coaxial insert) is typically used.[14] The reference solution is placed in the inner tube, and the sample solution is placed in the outer tube.[14]

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum of the sample.

    • Identify a sharp, well-resolved solvent peak (e.g., residual CHCl₃ in CDCl₃).

    • The presence of the paramagnetic complex will cause a shift in the solvent peak position compared to its position in the pure solvent.

  • Data Analysis:

    • Measure the frequency difference (Δν) between the solvent peak in the sample solution and the reference solution.[8]

    • The mass susceptibility (χ_g) of the solute can be calculated using the following equation:[15] χ_g = (3Δν) / (4πν₀c) + χ_g(solvent) where ν₀ is the spectrometer frequency, and c is the concentration of the paramagnetic species in g/cm³.

    • The molar magnetic susceptibility (χ_M) is then calculated by multiplying χ_g by the molecular weight of the complex.[15]

    • The effective magnetic moment (μ_eff) is determined from the molar susceptibility using the equation: μ_eff = √[8χ_M T]

Note: It is crucial to account for the temperature dependence of the solvent density for accurate temperature-dependent studies.[16]

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique for measuring the magnetic properties of solid-state samples as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation:

    • A precisely weighed amount of the powdered crystalline sample is placed in a gelatin capsule or other suitable sample holder.

    • The sample is centered within the SQUID magnetometer.

  • Measurement:

    • The sample is cooled to the desired starting temperature (typically low, e.g., 2 K).

    • A small magnetic field (e.g., 1000 Oe) is applied.

    • The magnetization of the sample is measured as the temperature is slowly increased.

    • To check for field dependence, measurements can be repeated at different applied magnetic fields.

  • Data Analysis:

    • The raw magnetization data is converted to molar magnetic susceptibility (χ_M).

    • The data is often presented as a plot of χ_M T versus T. For a simple paramagnetic system, this plot should be a horizontal line. Deviations can indicate the presence of zero-field splitting or magnetic exchange interactions.

    • The data can be fitted to appropriate theoretical models to extract parameters such as the g-factor, zero-field splitting parameters (D and E), and magnetic exchange coupling constants (J).

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of iron nuclei.[11][13][17] It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center.[11][13][17]

Methodology:

  • Sample Preparation:

    • A powdered sample of the iron-containing complex is uniformly spread and sealed in a sample holder.

    • The amount of sample should be sufficient to provide an adequate signal-to-noise ratio.

  • Measurement:

    • The sample is placed in a cryostat to allow for temperature-dependent measurements.

    • A radioactive source (typically ⁵⁷Co in a rhodium matrix) is moved with a range of velocities relative to the sample.

    • The gamma-ray absorption by the ⁵⁷Fe nuclei in the sample is measured as a function of the source velocity.

  • Data Analysis:

    • The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity.

    • The spectrum is fitted with Lorentzian lines to extract key parameters:

      • Isomer Shift (δ): This is related to the electron density at the nucleus and is indicative of the oxidation state and covalency of the iron center. High-spin Fe(III) complexes typically exhibit isomer shifts in the range of 0.2 to 0.5 mm/s.[11][12]

      • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the magnetic properties of high-spin Fe(III) complexes.

Caption: d-orbital splitting in a high-spin Fe(III) complex.

magnetic_exchange cluster_ferro Ferromagnetic Coupling cluster_antiferro Antiferromagnetic Coupling Fe1 Fe(III) (S=5/2) Bridge Bridging Ligand Fe1->Bridge Fe2 Fe(III) (S=5/2) Bridge->Fe2 Fe1_f Fe2_f Fe1_f->Fe2_f J > 0 Fe1_af Fe2_af Fe1_af->Fe2_af J < 0

Caption: Magnetic exchange interactions in binuclear Fe(III) complexes.

evans_method_workflow Start Prepare Sample and Reference Solutions NMR Acquire ¹H NMR Spectrum Start->NMR Measure Measure Frequency Shift (Δν) NMR->Measure Calculate_chi Calculate Molar Susceptibility (χ_M) Measure->Calculate_chi Calculate_mu Calculate Magnetic Moment (μ_eff) Calculate_chi->Calculate_mu End Characterized Magnetic Moment Calculate_mu->End

Caption: Experimental workflow for the Evans method.

Conclusion and Future Outlook

The magnetic properties of high-spin Fe(III) complexes are a rich and multifaceted area of study. The interplay of the d⁵ electronic configuration, coordination geometry, and intermolecular interactions gives rise to a wide range of magnetic phenomena. The experimental techniques detailed in this guide provide a robust toolkit for the characterization of these properties. For researchers in drug development, a thorough understanding of the magnetic behavior of iron-containing compounds is essential, particularly in the context of MRI contrast agents and magnetically targeted drug delivery systems. Future research will likely focus on the design of novel high-spin Fe(III) complexes with precisely controlled magnetic anisotropy and exchange interactions for advanced applications in molecular spintronics and quantum computing.

References

Spin-Crossover Behavior in Iron(III) β-Diketonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthesis, Characterization, and Magneto-Structural Correlations for Researchers and Drug Development Professionals

The phenomenon of spin crossover (SCO) in iron(III) complexes, where a transition between a low-spin (LS, S = 1/2) and a high-spin (HS, S = 5/2) state can be induced by external stimuli such as temperature, pressure, or light, presents a fascinating area of research with potential applications in molecular switches, sensors, and data storage. While the majority of SCO research has focused on iron(II) and iron(III) complexes with Schiff base or various nitrogen-coordinating ligands, a unique and less explored subclass involves iron(III) β-diketonates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with spin-crossover behavior in these specific coordination compounds.

The Ligand Field Environment: A Prerequisite for Spin Crossover

Homoleptic tris(β-diketonato)iron(III) complexes, such as the archetypal tris(acetylacetonato)iron(III) or [Fe(acac)₃], are classic examples of stable high-spin S = 5/2 complexes. The relatively weak ligand field imposed by the six oxygen donor atoms of the three bidentate β-diketonate ligands is insufficient to overcome the spin-pairing energy, thus precluding a spin transition.

To induce spin-crossover behavior in iron(III) β-diketonate systems, it is necessary to modify the coordination environment to increase the ligand field strength. The most effective strategy to achieve this is the synthesis of heteroleptic complexes . In these compounds, one of the β-diketonate ligands is replaced by a stronger field ligand, typically a bidentate N-donor ligand like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen). This results in a coordination sphere of the type [Fe(β-diketonate)₂(N-donor)]⁺, which creates a ligand field strength in the vicinity of the spin-crossover point.

Synthesis of a Heteroleptic Iron(III) β-Diketonate SCO Complex

A representative example of a spin-crossover active heteroleptic iron(III) β-diketonate complex is [FeL₂Bipy]Cl , where L is the β-diketonate ligand 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)-propane-1,3-dione and Bipy is 2,2'-bipyridine.[1]

Synthesis Protocol for [FeL₂Bipy]Cl[1]
  • Ligand Synthesis (Claisen Condensation): The β-diketone ligand is first synthesized via a Claisen condensation reaction.

  • Complexation:

    • In a three-neck flask, dissolve the β-diketone ligand (1.62 mmol) in ethanol (B145695) (20 mL) at reflux.

    • Add a 1M NaOH solution (2 mL) dropwise to deprotonate the ligand.

    • Add solid 2,2'-bipyridine (0.81 mmol).

    • Separately, dissolve FeCl₃ (0.81 mmol) in ethanol.

    • Add the FeCl₃ solution dropwise to the ligand mixture.

    • Heat the reaction mixture at 80°C for 5 hours, followed by stirring at room temperature for 12 hours.

    • The resulting red powder is collected.

The synthesis workflow is depicted in the diagram below.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation A 4'-fluoroacetophenone D Claisen Condensation A->D B ethyl 4-bromobenzoate B->D C NaH in THF C->D E β-diketone Ligand (L) D->E F β-diketone (L) in EtOH J Reaction Mixture F->J G NaOH G->J H 2,2'-bipyridine (Bipy) H->J I FeCl3 in EtOH I->J K [FeL2Bipy]Cl J->K Heat (80°C, 5h) Stir (RT, 12h)

Synthesis of [FeL₂Bipy]Cl.

Experimental Protocols for Characterization

To thoroughly characterize the spin-crossover behavior, a combination of experimental techniques is essential.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

Variable-temperature magnetic susceptibility measurements are the primary method for observing and quantifying spin crossover.

Experimental Protocol:

  • Sample Preparation: A polycrystalline sample (typically 5-20 mg) is loaded into a gelatin capsule or a straw. The sample holder is designed to have a minimal and well-characterized magnetic background.

  • Measurement: The measurement is performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Temperature Profile: The magnetic moment is measured over a temperature range that encompasses both the low-spin and high-spin states (e.g., 2 K to 300 K). Data are typically collected in both cooling and warming modes to check for thermal hysteresis.

  • Applied Field: A small DC magnetic field (e.g., 1000 Oe) is applied.

  • Data Analysis: The raw data are corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the compound (calculated using Pascal's constants). The corrected molar magnetic susceptibility (χₘ) is then multiplied by the temperature (T) to generate a χₘT vs. T plot. The theoretical values for χₘT for a high-spin (S=5/2, g=2) and low-spin (S=1/2, g=2) Fe(III) ion are approximately 4.375 cm³ K mol⁻¹ and 0.375 cm³ K mol⁻¹, respectively. The transition temperature, T₁/₂, is defined as the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.

⁵⁷Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of ⁵⁷Fe and is highly sensitive to the spin state and coordination environment of the iron center.

Experimental Protocol:

  • Spectrometer Setup: A Mössbauer spectrometer is used, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix) mounted on a velocity transducer, a sample holder in a cryostat for variable-temperature measurements, and a detector.

  • Sample Preparation: A powdered sample containing the iron complex is uniformly distributed in a sample holder. For air-sensitive samples, the holder is sealed under an inert atmosphere.

  • Data Acquisition: The source is moved with a range of velocities (e.g., ±10 mm/s) to scan the energy of the emitted gamma rays via the Doppler effect. The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is recorded as a function of the source velocity.

  • Data Analysis: The resulting spectrum is fitted with Lorentzian lines to extract key Mössbauer parameters:

    • Isomer Shift (δ): This is related to the s-electron density at the nucleus and differs significantly for HS and LS states. For Fe(III), HS states typically have δ values in the range of 0.3-0.5 mm/s, while LS states have lower values, around 0.0-0.2 mm/s (relative to α-Fe at room temperature).

    • Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For Fe(III), HS (⁶A₁) states have a symmetric d⁵ configuration and thus a small ΔE_Q, whereas LS (²T₂g) states have an asymmetric t₂g⁵ configuration, leading to a large ΔE_Q.

By performing Mössbauer spectroscopy at different temperatures, the transition from the HS state (small ΔE_Q) to the LS state (large ΔE_Q) can be directly observed and the relative fractions of each spin state can be quantified.

Quantitative Data Summary

The magnetic properties of the exemplary heteroleptic iron(III) β-diketonate complex, [FeL₂Bipy]Cl, are summarized below.

ComplexT (K)χₘT (cm³ K mol⁻¹)High-Spin (HS) FractionLow-Spin (LS) FractionT* (K)
[FeL₂Bipy]Cl> 75~4.0~93%~7%46
< 46~3.4~76%~24%

Table 1: Variable-Temperature Magnetic Data for [FeL₂Bipy]Cl.[1] T is the approximate transition temperature for this partial spin crossover.*

Structure-Property Relationships and Ligand Design

The spin state of an iron(III) complex is determined by the delicate balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). For spin crossover to occur, Δ must be of a similar magnitude to P. In heteroleptic [Fe(β-diketonate)₂(N-donor)]⁺ complexes, this balance can be fine-tuned by chemical modifications to either the β-diketonate or the N-donor ligand.

The logical relationship between ligand modification and the resulting spin-crossover properties can be visualized as follows:

Ligand_Field_Tuning cluster_ligand Ligand Modification cluster_effect Electronic/Steric Effect cluster_result Impact on Spin Crossover A Modify β-diketonate Ligand C Add Electron-Withdrawing Groups (e.g., -CF₃, -F, -Cl) A->C D Add Electron-Donating Groups (e.g., -CH₃, -OCH₃) A->D B Modify N-donor Ligand E Increase π-acceptor ability of N-donor (e.g., bipy > phen) B->E F Increase steric bulk B->F G Increase Ligand Field Strength (Δ) C->G H Decrease Ligand Field Strength (Δ) D->H E->G F->H I Stabilize Low-Spin State G->I J Stabilize High-Spin State H->J K Increase T₁/₂ I->K L Decrease T₁/₂ J->L

Ligand modification effects on SCO.

This diagram illustrates that:

  • Electron-withdrawing groups on the β-diketonate ligand or stronger π-acceptor N-donor ligands increase the overall ligand field strength.

  • An increased ligand field strength preferentially stabilizes the low-spin state.

  • Stabilization of the low-spin state requires more thermal energy to populate the high-spin state, thus increasing the spin transition temperature (T₁/₂) .

  • Conversely, electron-donating groups or sterically bulky ligands can decrease the ligand field strength, stabilizing the high-spin state and lowering T₁/₂ .

This rational design approach is critical for developing new iron(III) β-diketonate complexes with tailored spin-crossover properties for specific applications. Further research into synthesizing a wider variety of these heteroleptic complexes will be crucial for expanding our understanding and unlocking the full potential of this fascinating class of molecular switches.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tris(diisobutyrylmethanato)iron(III) [Fe(dibm)3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(diisobutyrylmethanato)iron(III), commonly abbreviated as Fe(dibm)3, is a coordination complex that has garnered interest primarily for its catalytic applications in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and purification are presented, alongside a summary of the analytical techniques used for its characterization. While the direct biological activity and interaction of this compound with specific signaling pathways are not extensively documented in current literature, this guide also explores the broader context of iron complexes in cancer therapy and their potential mechanisms of action, such as the induction of apoptosis through reactive oxygen species (ROS) generation. This information serves as a foundational resource for researchers interested in the synthesis of this compound and its potential exploration in medicinal chemistry and drug development.

Introduction

Iron, an essential transition metal, plays a crucial role in a myriad of biological processes. The unique redox properties of iron complexes have made them attractive candidates for various applications, including catalysis and medicine. Tris(diisobutyrylmethanato)iron(III) is an air-stable, high-spin Fe(III) complex featuring three bidentate diisobutyrylmethanato ligands coordinated to a central iron atom in an octahedral geometry.[1] Its primary documented use is as a catalyst in organic reactions.[2] However, the broader class of iron(III) β-diketonate complexes has been investigated for potential biological activities, including anticancer and antimicrobial effects.[3][4] This guide will focus on the synthesis and detailed characterization of this compound, providing a solid foundation for further research into its potential applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction, a common method for preparing metal β-diketonate complexes.[1] This involves the reaction of an iron(III) salt with the β-diketone ligand, diisobutyrylmethane, in the presence of a base. The base deprotonates the β-diketone to form the corresponding enolate anion, which then coordinates to the Fe(III) center.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar tris(β-diketonato)iron(III) complexes.[5]

Materials:

Procedure:

  • Preparation of Iron(III) Solution: Dissolve iron(III) chloride hexahydrate (e.g., 2.70 g, 10 mmol) in a minimum amount of deionized water (e.g., 20 mL) in an Erlenmeyer flask with gentle warming.

  • Preparation of Ligand Solution: In a separate beaker, dissolve diisobutyrylmethane (e.g., 5.52 g, 30 mmol) in methanol (e.g., 30 mL).

  • Preparation of Base Solution: Dissolve sodium acetate trihydrate (e.g., 4.08 g, 30 mmol) in deionized water (e.g., 20 mL).

  • Reaction: Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring. To this mixture, add the diisobutyrylmethane solution dropwise with vigorous stirring. A precipitate should begin to form.

  • Digestion: Heat the reaction mixture in a water bath at approximately 60-70 °C for 1 hour with continuous stirring to promote complete precipitation and improve the crystallinity of the product.

  • Isolation: Cool the mixture to room temperature and then in an ice bath for 30 minutes. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Purification

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[1]

Recrystallization Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for similar complexes is a mixture of a good solvent (e.g., dichloromethane (B109758) or acetone) and a poor solvent (e.g., hexane (B92381) or methanol).[6][7][8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of the cold solvent mixture, and dry in a desiccator.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValueReference
Chemical Formula C27H45FeO6[9]
Molecular Weight 521.49 g/mol [9]
Appearance Solid
Melting Point 96-102 °C
CAS Number 24444-72-2
Spectroscopic Data

3.2.1. UV-Visible Spectroscopy

Tris(β-diketonato)iron(III) complexes typically exhibit strong absorption bands in the UV-Vis region.[10] These absorptions are generally attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. For similar complexes like tris(dibenzoylmethanato)iron(III) (Fe(dbm)3), strong bands are observed in the 270-380 nm range.[10][11] A weak, broad d-d transition may also be observed in the visible region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic vibrational bands of the coordinated diisobutyrylmethanato ligand. Key expected vibrational frequencies include:[12]

Vibrational ModeExpected Wavenumber (cm⁻¹)
C=O stretching1550 - 1600
C=C stretching1450 - 1550
C-H stretching (aliphatic)2850 - 3000
Fe-O stretching400 - 600

The shift of the C=O stretching frequency to a lower wavenumber compared to the free ligand is indicative of coordination to the iron center.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

As Fe(III) is a paramagnetic high-spin d5 ion, the 1H NMR spectrum of this compound will exhibit broad signals with large chemical shift ranges due to the paramagnetic influence of the iron center.[13] This phenomenon, known as the hyperfine shift, can make detailed spectral interpretation challenging. However, paramagnetic NMR can still provide valuable information about the structure and electronic properties of the complex.[13]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which can be compared to the theoretical values calculated from the chemical formula to assess purity.

ElementTheoretical %
Carbon (C)62.19
Hydrogen (H)8.70

Potential Biological Activity and Signaling Pathways

While this compound is primarily known as a catalyst, the broader class of iron complexes has been extensively studied for their potential in cancer therapy.[9][14] These complexes can induce cancer cell death through various mechanisms, often involving the unique redox properties of iron.

Iron-Induced Apoptosis

A common mechanism of action for anticancer iron complexes is the induction of apoptosis, or programmed cell death.[3][15] This is often mediated by the generation of reactive oxygen species (ROS) through Fenton and Haber-Weiss-like reactions.[16] Excess intracellular iron can catalyze the conversion of hydrogen peroxide (H2O2) into the highly reactive hydroxyl radical (•OH), which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic pathways.[3]

Workflow for Iron-Induced Apoptosis:

Fe_Apoptosis Fe_complex Fe(III) Complex (e.g., this compound) Cell_uptake Cellular Uptake Fe_complex->Cell_uptake Fe_release Intracellular Fe(III) Release/Reduction Cell_uptake->Fe_release Fe2_ion Fe(II) Fe_release->Fe2_ion OH_radical Hydroxyl Radical (•OH) Fe2_ion->OH_radical Fenton Reaction H2O2 H2O2 H2O2->OH_radical Oxidative_stress Oxidative Stress OH_radical->Oxidative_stress Mitochondria Mitochondrial Damage Oxidative_stress->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Workflow of Iron-Induced Apoptosis.
Signaling Pathways in Iron-Mediated Cancer Cell Death

Iron chelators and iron complexes have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] While specific studies on this compound are lacking, related compounds have been shown to impact pathways such as:

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell growth and survival. Iron depletion has been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[1]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli. Iron chelators can activate stress-related MAPK pathways (like JNK and p38), which can promote apoptosis.[10]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Some iron complexes have been shown to inhibit NF-κB activity, thereby sensitizing cancer cells to apoptosis.

The diagram below illustrates a generalized overview of how an iron complex might influence these signaling pathways, leading to apoptosis.

Signaling_Pathways cluster_outcomes Cellular Outcomes Fe_complex Iron Complex ROS ROS Generation Fe_complex->ROS PI3K_AKT PI3K/AKT Pathway Fe_complex->PI3K_AKT MAPK MAPK Pathway (JNK, p38) ROS->MAPK NF_kB NF-κB Pathway ROS->NF_kB Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis MAPK->Apoptosis NF_kB->Survival

Potential Signaling Pathways Influenced by Iron Complexes.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of tris(diisobutyrylmethanato)iron(III). The provided experimental protocols offer a practical starting point for the preparation and purification of this complex. While the primary application of this compound to date has been in catalysis, the exploration of the biological activities of iron complexes presents an exciting frontier in medicinal chemistry. The general mechanisms of iron-induced apoptosis and the modulation of key cancer-related signaling pathways provide a conceptual framework for future investigations into the potential therapeutic applications of this compound and related compounds. Further research is warranted to elucidate the specific biological effects of this compound and to explore its potential as a lead compound in drug development.

References

The Electronic Structure of Tris(dibenzoylmethanato)iron(III): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, a prominent high-spin d⁵ coordination complex. The document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development. It consolidates theoretical principles with experimental data, offering detailed methodologies for key characterization techniques. The electronic configuration, spin state, and molecular orbital framework are discussed, supported by quantitative data from Mössbauer spectroscopy, Electron Paramagnetic Resonance (EPR), and magnetic susceptibility measurements. Furthermore, this guide presents detailed experimental protocols and visual diagrams to elucidate the complex interplay of factors governing the electronic properties of Fe(dbm)₃.

Introduction

Tris(dibenzoylmethanato)iron(III), Fe(dbm)₃, is a coordination complex in which a central iron(III) ion is octahedrally coordinated to three bidentate dibenzoylmethanato ligands. The electronic structure of this complex is of significant interest due to its influence on its magnetic, catalytic, and potential pharmacological properties. The Fe(III) ion possesses a 3d⁵ electronic configuration, which can exist in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field strength. In the case of Fe(dbm)₃, the dibenzoylmethanato ligand acts as a relatively weak field ligand, leading to a high-spin configuration. This guide will delve into the theoretical underpinnings and experimental verification of the electronic structure of this important molecule.

Theoretical Framework

Crystal Field Theory and Ligand Field Theory

According to Crystal Field Theory (CFT), in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two sets of different energies: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the crystal field splitting energy). For a d⁵ ion like Fe(III), the arrangement of the five d-electrons is determined by the relative magnitudes of Δo and the spin-pairing energy (P).

In Fe(dbm)₃, the dibenzoylmethanato ligand creates a weak ligand field, resulting in a small Δo. Consequently, it is energetically more favorable for the electrons to occupy the higher energy eg orbitals rather than to pair up in the lower energy t₂g orbitals. This leads to a high-spin configuration with one electron in each of the five d-orbitals, resulting in a total spin of S = 5/2.

Ligand Field Theory (LFT), a more advanced model that incorporates covalent interactions between the metal and ligands, provides a more complete picture of the electronic structure. In this framework, the interaction between the metal d-orbitals and ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The electronic transitions observed in the UV-Vis spectrum of Fe(dbm)₃ are primarily attributed to ligand-to-metal charge transfer (LMCT) bands.[1]

Molecular Orbitals and DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of transition metal complexes. These calculations can provide insights into the energies and compositions of the molecular orbitals, the distribution of electron density, and the nature of the metal-ligand bonding. For tris(β-diketonato)iron(III) complexes, DFT studies have shown that while oxidation is typically a metal-centered process, reduction can have significant ligand character.[1] This implies that the Highest Occupied Molecular Orbital (HOMO) has significant metal d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) can be either metal or ligand-based.

While specific DFT calculations for the d-orbital energies of tris(dibenzoylmethanato)iron(III) were not found in the literature search, the general consensus from studies on similar high-spin Fe(III) β-diketonate complexes is a confirmation of the high-spin d⁵ ground state.

Experimental Characterization

The electronic structure of Fe(dbm)₃ has been experimentally investigated using a variety of spectroscopic and magnetic techniques.

Magnetic Susceptibility

Magnetic susceptibility measurements provide direct evidence for the spin state of a complex. The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is related to the total spin quantum number (S). For a high-spin d⁵ system (S = 5/2), the theoretical spin-only magnetic moment is 5.92 μB. While a specific data table for the temperature dependence of the magnetic moment of Fe(dbm)₃ was not found, the available literature consistently refers to it as a high-spin complex, implying that its experimental magnetic moment is close to this theoretical value. The temperature dependence of the magnetic susceptibility for paramagnetic materials typically follows the Curie-Weiss law.

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the iron nucleus. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

  • Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation and spin state of the iron.

  • Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus and gives insights into the symmetry of the electronic and molecular structure.

For high-spin Fe(III) complexes, the isomer shift is typically in the range of +0.2 to +0.5 mm/s relative to iron metal at room temperature. The quadrupole splitting in high-spin Fe(III) is generally small because of the spherically symmetric electron distribution (one electron in each d-orbital). However, distortions from perfect octahedral symmetry can lead to a non-zero quadrupole splitting.

While a complete temperature-dependent dataset for Fe(dbm)₃ was not found, the following table presents typical Mössbauer parameters for high-spin Fe(III) complexes, which are expected to be similar to those of Fe(dbm)₃.

Temperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
298~ 0.3 - 0.4~ 0.5 - 0.9
77~ 0.4 - 0.5~ 0.6 - 1.0

Note: These are representative values for high-spin Fe(III) complexes and may not be the exact values for Fe(dbm)₃.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species with one or more unpaired electrons. For a high-spin d⁵ system like Fe(dbm)₃, the EPR spectrum is characterized by g-values and zero-field splitting (ZFS) parameters (D and E).

  • g-values: These are a measure of the interaction of the unpaired electron's magnetic moment with the external magnetic field. For high-spin Fe(III), g-values are often close to the free-electron value of ~2.0023.

  • Zero-Field Splitting (ZFS): In the absence of an external magnetic field, the spin sublevels of a high-spin system can be split in energy due to electronic and structural effects. This splitting is described by the axial (D) and rhombic (E) ZFS parameters.

The EPR spectrum of high-spin Fe(III) complexes can be complex and highly dependent on the magnitude of the ZFS parameters relative to the microwave frequency used in the experiment. Signals are often observed at effective g-values, such as g ≈ 4.3 and g ≈ 9, which are characteristic of high-spin Fe(III) in a rhombic or axial environment, respectively.

Specific experimental EPR data for Fe(dbm)₃ were not available in the conducted search. However, the following table provides an example of temperature-dependent ZFS parameters for a similar high-spin octahedral Fe(III) complex, --INVALID-LINK--₃.[2][3]

Temperature (K)gD (cm⁻¹)E (cm⁻¹)
2902.014+0.17300.00
772.014+0.18940.003
52.014+0.19700.017

Note: This data is for --INVALID-LINK--₃ and serves as an illustrative example.[2][3]

Experimental Protocols

Magnetic Susceptibility Measurement (Gouy Method)
  • Sample Preparation: A powdered sample of Fe(dbm)₃ is carefully packed into a Gouy tube of a known length and diameter to ensure uniform density. The mass of the sample is accurately recorded.

  • Measurement without Magnetic Field: The Gouy tube containing the sample is suspended from a balance between the poles of an electromagnet, and its weight is measured in the absence of a magnetic field.

  • Measurement with Magnetic Field: The electromagnet is turned on to a calibrated field strength, and the new weight of the sample is recorded. Paramagnetic samples will be drawn into the magnetic field, resulting in an apparent increase in weight.

  • Calibration: The procedure is repeated with a standard substance of known magnetic susceptibility, such as HgCo(SCN)₄, to calibrate the instrument.

  • Calculation: The mass susceptibility (χg) is calculated from the change in weight, the magnetic field strength, and the sample mass and length. The molar susceptibility (χM) is then determined by multiplying χg by the molar mass of Fe(dbm)₃. Finally, the effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828(χM * T)^½.

Mössbauer Spectroscopy
  • Sample Preparation: A thin, uniform absorber of powdered Fe(dbm)₃ is prepared by pressing the sample into a sample holder. The optimal thickness depends on the iron content to maximize resonant absorption without excessive non-resonant scattering.

  • Spectrometer Setup: The sample is placed in a cryostat for temperature-dependent measurements. A Mössbauer source, typically ⁵⁷Co in a rhodium matrix, is mounted on a velocity transducer.

  • Data Acquisition: The source is moved with a range of velocities (e.g., ±10 mm/s) relative to the stationary absorber. The gamma-ray photons transmitted through the sample are detected by a proportional counter.

  • Spectrum Generation: A multichannel analyzer records the number of transmitted gamma rays as a function of the source velocity. This results in a Mössbauer spectrum, which is a plot of transmission versus velocity.

  • Data Analysis: The spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔEQ), and linewidths. The isomer shift is reported relative to a standard, typically α-iron foil at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Sample Preparation: A small amount of powdered Fe(dbm)₃ is loaded into a quartz EPR tube. For powder samples, it is crucial to have a random orientation of the microcrystals.

  • Spectrometer Setup: The EPR tube is placed inside the resonant cavity of the EPR spectrometer, which is situated between the poles of a powerful magnet. The system is cooled to the desired temperature using a cryostat (e.g., liquid nitrogen or helium).

  • Microwave Irradiation: The sample is irradiated with a fixed-frequency microwave radiation (e.g., X-band, ~9.5 GHz).

  • Magnetic Field Sweep: The external magnetic field is swept over a range of values.

  • Signal Detection: When the energy of the microwaves matches the energy difference between the spin levels of the unpaired electrons in the sample (the resonance condition), microwave absorption occurs. The spectrometer detects this absorption, and the first derivative of the absorption is typically plotted against the magnetic field strength.

  • Data Analysis: The resulting EPR spectrum is analyzed to determine the g-values from the positions of the resonance signals. For high-spin systems, simulation of the spectrum using appropriate spin Hamiltonian parameters is often necessary to extract the zero-field splitting parameters D and E.

Visualizations

d_orbital_splitting d-orbital splitting for high-spin Fe(III) in an octahedral field. cluster_free_ion Free Fe(III) ion d_orbitals dxy  dxz  dyz  dx²-y²  dz² eg eg (dx²-y², dz²) t2g t2g (dxy, dxz, dyz) e1 e2 e3 e4 e5

Caption: d-orbital splitting diagram for a high-spin d⁵ Fe(III) ion in an octahedral ligand field.

experimental_workflow Experimental workflow for characterizing the electronic structure of Fe(dbm)₃. cluster_synthesis Synthesis & Preparation cluster_analysis Electronic Structure Analysis cluster_results Data Interpretation synthesis Synthesis of Fe(dbm)₃ purification Purification & Characterization synthesis->purification powder Powdered Sample purification->powder mag_sus Magnetic Susceptibility (Gouy/SQUID) powder->mag_sus mossbauer Mössbauer Spectroscopy powder->mossbauer epr EPR Spectroscopy powder->epr dft DFT Calculations powder->dft spin_state Determine Spin State (High/Low Spin) mag_sus->spin_state oxidation_state Confirm Oxidation State (Fe(III)) mossbauer->oxidation_state symmetry Assess Local Symmetry mossbauer->symmetry electronic_params Extract Electronic Parameters (μ_eff, δ, ΔEQ, g, D, E) epr->electronic_params dft->electronic_params spin_state->electronic_params oxidation_state->electronic_params symmetry->electronic_params

Caption: A generalized experimental workflow for the characterization of the electronic structure of tris(dibenzoylmethanato)iron(III).

Conclusion

The electronic structure of tris(dibenzoylmethanato)iron(III) is characterized by a high-spin d⁵ configuration of the central iron(III) ion in a pseudo-octahedral coordination environment. This electronic arrangement is a direct consequence of the weak ligand field imposed by the dibenzoylmethanato ligands, which results in the maximization of unpaired electrons. Experimental techniques such as magnetic susceptibility measurements, Mössbauer spectroscopy, and EPR spectroscopy provide the necessary tools to probe and confirm this electronic ground state. While a complete set of quantitative data for Fe(dbm)₃ remains to be consolidated in the literature, the available information and comparisons with analogous high-spin Fe(III) complexes provide a consistent and clear picture of its electronic properties. Further detailed temperature-dependent studies and advanced computational analyses would be beneficial to refine our understanding of the subtle electronic features of this important coordination complex.

References

A Technical Guide to the Thermal Stability of Tris(diisobutyrylmethanato)iron(III) [Fe(dibm)3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of tris(diisobutyrylmethanato)iron(III), commonly referred to as Fe(dibm)3. This organometallic compound is of significant interest as a precursor in materials science and as a catalyst. Understanding its thermal properties is crucial for its application in processes such as chemical vapor deposition (CVD) and for determining its shelf-life and handling requirements. This document outlines the standard methodologies for assessing thermal stability, presents a template for the quantitative data derived from such studies, and includes a generalized experimental workflow. While specific, detailed thermal decomposition data for this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for conducting and interpreting such studies.

Introduction to this compound

Tris(diisobutyrylmethanato)iron(III) is a coordination complex consisting of a central iron(III) ion coordinated to three diisobutyrylmethanato ligands. Its volatility and thermal stability make it a candidate for use as a precursor in gas-phase deposition techniques. The thermal decomposition pathway of the complex is a critical factor that influences the composition and phase of the resulting nanomaterial.

Chemical Structure:

  • Formula: C₂₇H₄₅FeO₆

  • Molecular Weight: 521.49 g/mol

  • Appearance: Solid

  • Melting Point: 96-102 °C

  • Decomposition Temperature: 165 °C (decomposes)

Quantitative Thermal Analysis Data

A thorough literature search did not yield comprehensive quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for this compound. The following table is therefore presented as a template for the systematic reporting of such data when it becomes available. The parameters listed are essential for a complete understanding of the thermal decomposition profile of the compound.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Residual Mass (%)AtmosphereHeating Rate (°C/min)
Step 1 Data not availableData not availableData not availablee.g., Nitrogene.g., 10
Step 2 Data not availableData not availableData not availablee.g., Nitrogene.g., 10
Final Data not availablee.g., Nitrogene.g., 10

Note: The data in this table is a placeholder. Researchers are encouraged to populate this table with experimental findings to contribute to the collective understanding of this compound's thermal properties.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for evaluating the thermal stability of organometallic compounds like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C for a sufficient time to achieve a stable mass reading.

    • Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

    • Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can identify melting, crystallization, and decomposition events.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Seal the pan hermetically if the sample is volatile, or use a pinhole lid to allow for the escape of decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample from the starting temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks (e.g., melting, vaporization, decomposition) and exothermic peaks (e.g., crystallization, some decomposition processes).

    • Determine the onset temperature, peak temperature, and enthalpy change (ΔH) for each observed thermal event.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of an organometallic compound such as this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Results Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Crucible Loading into TGA/DSC Crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA Inert Atmosphere (e.g., N2) Constant Heating Rate DSC Differential Scanning Calorimetry (DSC) Crucible->DSC Inert Atmosphere (e.g., N2) Constant Heating Rate TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Data DTG Curve (d(Mass)/dt vs. Temp) TGA_Data->DTG_Data Analysis Data Interpretation: - Onset Temperatures - Peak Temperatures - Mass Loss % - Enthalpy Changes TGA_Data->Analysis DTG_Data->Analysis DSC_Data->Analysis Report Technical Report: - Data Tables - Interpretation of  Decomposition Pathway Analysis->Report

Caption: Generalized workflow for thermal stability studies of this compound.

Signaling Pathways and Logical Relationships

The thermal decomposition of a metal β-diketonate complex like this compound is a complex process that can proceed through various pathways. The following diagram illustrates the logical relationships in the thermal decomposition process.

Decomposition_Pathway Fe_dibm3 This compound (solid) Melt This compound (liquid) Fe_dibm3->Melt Melting (Endothermic) Vapor This compound (gas) Melt->Vapor Vaporization (Endothermic) Decomposition Decomposition Melt->Decomposition Vapor->Decomposition Ligand_Fragm Ligand Fragments (e.g., ketones, alkenes, CO, CO2) Decomposition->Ligand_Fragm Volatile Products Fe_Oxide Iron Oxide Residue (e.g., Fe2O3, Fe3O4) Decomposition->Fe_Oxide Solid Residue

The Ascendancy of Iron β-Diketonates: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, characterization, and evolving applications of iron β-diketonate complexes for researchers, scientists, and drug development professionals.

The chemistry of iron β-diketonate complexes has a rich and varied history, evolving from fundamental coordination compounds to versatile tools in modern catalysis, materials science, and medicine. Their facile synthesis, tunable electronic properties, and favorable solubility in organic solvents have cemented their importance in both academic and industrial research. This technical guide provides an in-depth exploration of the historical development of this class of compounds, detailed experimental protocols for their synthesis and characterization, and a summary of their key quantitative data.

A Journey Through Time: Key Milestones in Iron β-Diketonate Chemistry

The story of iron β-diketonates is intrinsically linked to the broader development of coordination chemistry. While early reports of metal acetylacetonates (B15086760) date back to the late 19th century, their systematic study and application gained momentum in the mid-20th century.

  • Early Recognition and Synthetic Foundations: The classical Claisen condensation reaction, a cornerstone for the synthesis of β-diketone ligands, has been a fundamental tool for chemists for over a century.[1] This reaction allows for the creation of a wide variety of β-diketone ligands with different substituents, which in turn enables the fine-tuning of the properties of the resulting iron complexes. The preparation of tris(acetylacetonato)iron(III), Fe(acac)3, a vibrant red, air-stable solid, became a common procedure in inorganic synthesis labs.[2] Early on, these complexes were recognized for their utility as soluble sources of ferric ions in nonpolar organic solvents, offering a significant advantage over inorganic iron salts like iron(III) chloride.[3]

  • Catalysis Pioneer: The catalytic potential of iron β-diketonates was recognized in the latter half of the 20th century. Notably, they were among the first iron-based catalysts used in Kumada cross-coupling reactions, a significant development in the quest for cheaper and more sustainable alternatives to precious metal catalysts like palladium.[4] This early work laid the groundwork for the extensive exploration of iron β-diketonates in a wide range of organic transformations.

  • Advancements in Materials Science: The volatility and clean thermal decomposition of iron β-diketonates made them ideal precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). This technique allows for the deposition of thin films of iron oxides, which have numerous applications in electronics, catalysis, and as magnetic materials.[5][6] Researchers have demonstrated the ability to produce both γ- and α-Fe₂O₃ layers, with the phase being dependent on the deposition temperature.[7]

  • Emergence in Biomedical Applications: More recently, the biological activity of iron β-diketonates has come into focus. Studies have explored their potential as anticancer agents, with research suggesting that their mechanism of action may involve the generation of reactive oxygen species (ROS) within cancer cells.[8][9][10] The ability to modify the β-diketonate ligand provides a pathway to modulate the cytotoxic and fluorescent properties of these compounds.[8]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data for representative iron β-diketonate complexes, providing a basis for comparison and further research.

Complex/LigandSynthesis MethodBase/SolventTemperature (°C)Time (h)Yield (%)Reference
1-Phenylbutane-1,3-dioneMixed Claisen CondensationNot specifiedNot specifiedNot specifiedNot specified[11]
Diferrocenyl β-diketonesClaisen ApproachLDA/THF0-54[1]
Tris(acetylacetonato)iron(III)From FeCl₃·6H₂O and Acetylacetone (B45752)KOH/Water, then Acetone (B3395972)Room Temp.0.5High[12]
Tris(acetylacetonato)iron(III)From Fe(OH)₃ and Acetylacetone-Room Temp.-High[2][13]

Table 1: Synthesis of β-Diketone Ligands and Iron(III) Acetylacetonate (B107027). This table provides an overview of the reaction conditions and yields for the synthesis of common β-diketone ligands and the foundational iron(III) acetylacetonate complex.

ComplexCharacterization TechniqueIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Magnetic Moment (B.M.)Reference
Fe(III) β-diketonate complexMössbauer Spectroscopy--5.87[14]
LMeFeNNFeLMeMössbauer Spectroscopy0.61, 0.731.63, 1.61-[15]
K₂LMeFeNNFeLMeMössbauer Spectroscopy0.502.27-[15]
[FeL₂Bipy]Cl (HS)Magnetic Susceptibility---[16][17]
[FeL₂Bipy]Cl (LS)Magnetic Susceptibility---[16][17]

Table 2: Spectroscopic and Magnetic Data. This table presents key Mössbauer and magnetic susceptibility data for several iron β-diketonate complexes, illustrating the influence of the ligand environment on the electronic and magnetic properties of the iron center.

PrecursorDecomposition Onset (°C)Major Decomposition ProductsApplicationReference
Fe(acac)₃~186γ-Fe₂O₃ (at 361.49 °C), α-Fe₂O₃ (>500 °C)CVD of iron oxide films[7][18]
Fe(acac)₃170 (in dibenzyl ether and oleylamine)Iron oxide nanoparticlesNanoparticle synthesis[19]

Table 3: Thermal Decomposition Data. This table summarizes the thermal decomposition behavior of iron(III) acetylacetonate, a critical parameter for its application in materials synthesis via techniques like CVD.

CatalystReactionSubstratesYield (%)Reference
Fe(Aracac)₂ (1)Kumada cross-couplingAryl-chloride and Grignard reagent~50 (after 60 min)[20]
[Fe(Aracac)(THF)₂]₂(μ-OTf)₂ (3)Kumada cross-couplingAryl-chloride and Grignard reagent~90[20]
[(Aracac)Fe(μ-mesityl)]₂ (4)Kumada cross-couplingAryl-chloride and Grignard reagent~90[20]

Table 4: Catalytic Activity in Kumada Cross-Coupling. This table highlights the catalytic efficiency of different iron β-diketonate complexes in a representative cross-coupling reaction, demonstrating the impact of ligand design on catalytic performance.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of β-diketone ligands and a representative iron β-diketonate complex.

Protocol 1: Synthesis of a β-Diketone Ligand via Claisen Condensation

This protocol is a generalized procedure for the base-catalyzed condensation of a ketone and an ester to form a β-diketone.[1][11][21]

Materials:

  • Ketone (e.g., acetophenone)

  • Ester (e.g., ethyl acetate)

  • Strong base (e.g., sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

Procedure:

  • Set up a reaction vessel with oven-dried glassware under an inert atmosphere (nitrogen or argon).

  • Dissolve the ketone in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the ketone solution while stirring to form the enolate.

  • After the enolate formation is complete (typically after 30-60 minutes), slowly add the ester to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for several hours until completion (monitor by TLC).

  • Quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude β-diketone by recrystallization, distillation, or column chromatography.

Protocol 2: Synthesis of Tris(acetylacetonato)iron(III) [Fe(acac)₃]

This protocol details the synthesis of the common iron β-diketonate complex, Fe(acac)₃, from iron(III) chloride.[12][13]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Acetylacetone (Hacac)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 20%) or sodium acetate

  • Deionized water

  • Acetone

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum desiccator

Procedure:

  • Dissolve iron(III) chloride hexahydrate in deionized water in a beaker with magnetic stirring to form a clear orange-brown solution.

  • Slowly add the base (e.g., 20% KOH solution) to the stirred solution until the pH reaches approximately 8. This will precipitate ferric hydroxide (Fe(OH)₃) or a related hydrated oxide.

  • Isolate the precipitate by filtration and wash it several times with deionized water to remove any remaining salts.

  • Transfer the moist ferric hydroxide paste to a clean beaker.

  • Add acetylacetone to the ferric hydroxide precipitate and stir the suspension.

  • Continue stirring for about 30 minutes. The color of the mixture will change to a deep red, indicating the formation of Fe(acac)₃.

  • Collect the crude Fe(acac)₃ product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as acetone. Dissolve the crude product in a minimal amount of hot acetone and allow it to cool slowly to form dark red crystals.

  • Collect the purified crystals by filtration and dry them in a vacuum desiccator.

Mandatory Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the study and application of iron β-diketonates.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_applications Applications Ligand Synthesis Ligand Synthesis Complexation Complexation Ligand Synthesis->Complexation β-diketone Purification Purification Complexation->Purification Crude Fe(β-diketonate)₃ Spectroscopy Spectroscopy Purification->Spectroscopy Purified Complex Magnetometry Magnetometry Purification->Magnetometry Thermal Analysis Thermal Analysis Purification->Thermal Analysis Catalysis Catalysis Materials Science Materials Science Drug Development Drug Development Characterization Characterization Characterization->Catalysis Characterization->Materials Science Characterization->Drug Development

Caption: Experimental workflow for iron β-diketonate chemistry.

Anticancer_Mechanism Fe(β-diketonate) Fe(β-diketonate) Cellular Uptake Cellular Uptake Fe(β-diketonate)->Cellular Uptake Intracellular Fe Intracellular Fe Cellular Uptake->Intracellular Fe Fenton Reaction Fenton Reaction Intracellular Fe->Fenton Reaction H₂O₂ ROS ROS Fenton Reaction->ROS •OH Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Caption: Proposed anticancer mechanism of iron β-diketonates.

Catalytic_Cycle_Cross_Coupling Fe(II) Fe(II) Fe(IV) Fe(IV) Fe(II)->Fe(IV) Oxidative Addition (Ar-X) Fe(II)-Product Fe(II)-Product Fe(IV)->Fe(II)-Product Transmetalation (R-MgX) Reductive Elimination Fe(II)-Product->Fe(II) Product Release (Ar-R)

Caption: Simplified catalytic cycle for iron-catalyzed cross-coupling.

Conclusion

The historical development of iron β-diketonate chemistry showcases a remarkable journey from fundamental coordination compounds to enablers of advanced technologies. Their continued exploration promises further innovations in catalysis, materials science, and medicine. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers seeking to harness the potential of these versatile iron complexes. As the demand for sustainable and efficient chemical processes grows, the role of iron β-diketonates is poised to expand, solidifying their place as a cornerstone of modern inorganic and organometallic chemistry.

References

Methodological & Application

Application Notes and Protocols: Fe(dibm)3 as a Catalyst in Regioselective Alkylation of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective alkylation of diols is a fundamental transformation in organic synthesis, particularly crucial in carbohydrate chemistry and the synthesis of complex molecules such as pharmaceuticals and natural products. Traditional methods often rely on stoichiometric amounts of organotin reagents, which, despite their efficacy, pose significant toxicity concerns. As a greener and more cost-effective alternative, iron-based catalysts have emerged as powerful tools for achieving high regioselectivity in diol alkylation. This document provides detailed application notes and protocols for the use of iron(III) tris(dibenzoylmethanide), Fe(dibm)3, and its more economical analogue, iron(III) tris(dipivaloylmethanide), Fe(dipm)3, as catalysts in the regioselective alkylation of diols. These iron catalysts demonstrate broad substrate scope, high efficiency, and excellent regioselectivity, offering a viable replacement for toxic organotin reagents.[1][2]

Data Presentation

The following tables summarize the quantitative data for the regioselective alkylation of various diol substrates using an iron catalyst system. The data is compiled from studies utilizing Fe(dipm)3, which has been shown to have similar catalytic efficiency to this compound.[1]

Table 1: Fe(dipm)3-Catalyzed Regioselective Benzylation of Diols [1]

EntrySubstrateProductYield (%)Regioselectivity
1Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 4,6-O-benzylidene-2-O-benzyl-α-D-glucopyranoside95>99:1
2Methyl 4,6-O-benzylidene-α-D-mannopyranosideMethyl 4,6-O-benzylidene-3-O-benzyl-α-D-mannopyranoside92>99:1
3Methyl 4,6-O-benzylidene-β-D-galactopyranosideMethyl 4,6-O-benzylidene-3-O-benzyl-β-D-galactopyranoside90>99:1
4(1R,2R)-1,2-Diphenylethane-1,2-diol(1R,2R)-1-O-benzyl-1,2-diphenylethane-1,2-diol88>99:1
5(1S,2S)-Cyclohexane-1,2-diol(1S,2S)-1-O-benzyl-cyclohexane-1,2-diol91>99:1

Reaction conditions: Substrate (50 mg), MeCN (1 mL), Fe(dipm)3 (0.1 eq.), Ag2O (0.6 eq.), TBAB (0.1 eq.), BnBr (1.1 eq.), 40 °C, 2-3 h.

Table 2: Fe(dipm)3-Catalyzed Alkylation with Various Alkylating Reagents [1]

EntrySubstrateAlkylating AgentProductYield (%)
1Methyl 4,6-O-benzylidene-α-D-glucopyranosidePMBClMethyl 4,6-O-benzylidene-2-O-(4-methoxybenzyl)-α-D-glucopyranoside93
2Methyl 4,6-O-benzylidene-α-D-glucopyranoside4-Br-BnBrMethyl 4,6-O-benzylidene-2-O-(4-bromobenzyl)-α-D-glucopyranoside96
3Methyl 4,6-O-benzylidene-α-D-glucopyranosideAllyl bromideMethyl 4,6-O-benzylidene-2-O-allyl-α-D-glucopyranoside85
4Methyl 4,6-O-benzylidene-α-D-mannopyranosidePMBClMethyl 4,6-O-benzylidene-3-O-(4-methoxybenzyl)-α-D-mannopyranoside91
5Methyl 4,6-O-benzylidene-α-D-mannopyranoside4-Br-BnBrMethyl 4,6-O-benzylidene-3-O-(4-bromobenzyl)-α-D-mannopyranoside94

Reaction conditions: Substrate (50 mg), MeCN (1 mL), Fe(dipm)3 (0.1 eq.), Ag2O (0.6 eq.), TBAB (0.1 eq.), Alkylating agent (1.1 eq.), 40 °C, 2-3 h.

Experimental Protocols

The following are detailed methodologies for key experiments involving the iron-catalyzed regioselective alkylation of diols.

Protocol 1: General Procedure for the Fe(dipm)3-Catalyzed Regioselective Benzylation of Diols

This protocol is based on the efficient benzylation of diols at a moderate temperature.[1]

Materials:

  • Diol substrate

  • Acetonitrile (B52724) (MeCN)

  • Iron(III) tris(dipivaloylmethanide) (Fe(dipm)3)

  • Silver(I) oxide (Ag2O)

  • Tetrabutylammonium bromide (TBAB)

  • Benzyl (B1604629) bromide (BnBr)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the diol substrate (50 mg, 1.0 equiv.) in acetonitrile (1 mL) in a reaction vial, add Fe(dipm)3 (0.1 equiv.), Ag2O (0.6 equiv.), and TBAB (0.1 equiv.).

  • Add benzyl bromide (1.1 equiv.) to the mixture.

  • Seal the vial and stir the reaction mixture at 40 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired monobenzylated product.

Protocol 2: Alternative Procedure using a Carbonate Base at Higher Temperature

This protocol provides an alternative for the benzylation reaction using a different base and a higher temperature.[1]

Materials:

  • Diol substrate

  • Acetonitrile (MeCN)

  • Iron(III) tris(dipivaloylmethanide) (Fe(dipm)3)

  • Potassium carbonate (K2CO3)

  • Benzyl bromide (BnBr)

  • Dichloromethane (CH2Cl2)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the diol substrate (50 mg, 1.0 equiv.) in acetonitrile (1 mL) in a reaction vial, add Fe(dipm)3 (0.1 equiv.) and K2CO3 (1.5 equiv.).

  • Add benzyl bromide (1.1 equiv.) to the mixture.

  • Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid residues.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrate and the washings and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired monobenzylated product.

Mandatory Visualization

Proposed Catalytic Cycle for this compound/Fe(dipm)3-Catalyzed Regioselective Alkylation

The following diagram illustrates the proposed mechanism for the iron-catalyzed regioselective alkylation of diols. The cycle begins with the reaction of the alkylating agent with the iron catalyst's ligand, followed by the formation of a cyclic dioxolane intermediate with the diol substrate. This intermediate then reacts with the alkylating agent to yield the monoalkylated product and regenerate the catalyst for the next cycle.[1]

Catalytic_Cycle FeL3 Fe(L)₃ FeL2_intermediate [Fe(L)₂(R(O)₂)]⁻ FeL3->FeL2_intermediate + Diol - L-R' Diol Diol (R(OH)₂) Diol->FeL2_intermediate Alkylated_Intermediate [Fe(L)₂(R(O)(OR'))] FeL2_intermediate->Alkylated_Intermediate + R'-X Product Mono-alkylated Diol (R(OH)(OR')) Product Release Alkylated_Intermediate->Product + H₂O - Fe(L)₂OH BnBr R'-X (e.g., BnBr) Base Base (e.g., Ag₂O) Base->FeL2_intermediate Deprotonation FeL2OH Fe(L)₂OH FeL2OH->FeL3 + L-H - H₂O

Caption: Proposed catalytic cycle for the regioselective alkylation of diols.

Experimental Workflow for Regioselective Alkylation

The diagram below outlines the general experimental workflow for the iron-catalyzed regioselective alkylation of diols.

Experimental_Workflow Start Start Reagents Combine Diol, Fe(dipm)₃, Base, and Solvent Start->Reagents Add_Alkylating_Agent Add Alkylating Agent (e.g., BnBr) Reagents->Add_Alkylating_Agent Reaction Stir at Specified Temperature (e.g., 40°C or 80°C) Add_Alkylating_Agent->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Filter solids - Wash with solvent - Concentrate Monitoring->Workup Reaction Complete Purification Purify by Silica Gel Chromatography Workup->Purification Product Isolated Mono-alkylated Product Purification->Product

Caption: General experimental workflow for iron-catalyzed alkylation.

References

Applications of Tris(diisobutyrylmethanato)iron(III) [Fe(dibm)3] in Iron-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, sustainable, and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods.[1] Iron, being the second most abundant metal in the Earth's crust, offers significant advantages in terms of cost and toxicity.[1] Among the various iron catalysts, Tris(diisobutyrylmethanato)iron(III), commonly known as Fe(dibm)3, has garnered attention as a versatile and efficient precatalyst for a range of cross-coupling transformations. This document provides detailed application notes and protocols for the use of this compound in key iron-catalyzed cross-coupling reactions, with a particular focus on its well-documented application in olefin cross-coupling.

This compound is an air-stable, solid complex that is soluble in many common organic solvents.[2] Its lower Lewis acidity compared to the more common iron(III) acetylacetonate (B107027) [Fe(acac)3] makes it particularly suitable for reactions involving substrates with Lewis basic functionalities, minimizing side reactions.[3][4]

Reductive Olefin Cross-Coupling

One of the most significant applications of this compound is in the reductive cross-coupling of olefins, a method extensively developed by Baran and coworkers. This reaction allows for the construction of highly substituted and functionalized carbon-carbon bonds by coupling an electron-rich olefin (donor) with an electron-deficient olefin (acceptor) in the presence of a silane (B1218182) reducing agent.[4][5]

Application Notes:
  • Mechanism: The reaction is proposed to proceed through a radical mechanism. An iron hydride species, generated in situ from this compound and the silane, adds to the electron-rich olefin to generate a radical intermediate. This radical then adds to the electron-deficient olefin, and the resulting radical is quenched to afford the cross-coupled product.

  • Advantages of this compound: In this specific application, this compound often provides higher yields and better selectivity compared to other iron catalysts like Fe(acac)3, especially when the donor olefin contains Lewis basic heteroatoms (e.g., oxygen, nitrogen, sulfur).[4] The lower Lewis acidity of this compound is believed to suppress side reactions.[3]

  • Substrate Scope: The reaction tolerates a wide range of functional groups on both the donor and acceptor olefins, including ethers, thioethers, silyl (B83357) ethers, boronic esters, and halides.[1][4] This broad functional group tolerance makes it a powerful tool in complex molecule synthesis.

  • Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures (60 °C), and is not sensitive to air or moisture, allowing for open-flask setups.[6]

Data Presentation: Reductive Olefin Cross-Coupling
EntryDonor OlefinAcceptor OlefinCatalyst Loading (mol%)ReductantAdditiveSolventTemp (°C)Yield (%)Reference
1Silyl enol etherCyclic enone5PhSiH3Na2HPO4EtOH6078[4]
2Vinyl thioetherAcrylonitrile5PhSiH3-EtOHRTHigh[4]
3Silyl enol etherAcrylamide5PhSiH3Na2HPO4EtOH60Good[4]
4Endocyclic thioenol etherKetone15PhSiH3-EtOH60Moderate[1]
Experimental Protocol: General Procedure for Reductive Olefin Cross-Coupling

Materials:

Procedure:

  • To a reaction vessel open to the atmosphere, add the donor olefin (1.0 equiv), the acceptor olefin (1.5 equiv), this compound (5 mol %), and Na2HPO4 (1.0 equiv, if necessary).

  • Add ethanol as the solvent to achieve a desired concentration (typically 0.1-0.5 M).

  • To the resulting mixture, add phenylsilane (2.0 equiv) dropwise with stirring.

  • The reaction mixture is then stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NH4Cl or brine).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Visualization: Reductive Olefin Cross-Coupling Workflow

Reductive_Olefin_Cross_Coupling Workflow for this compound-Catalyzed Reductive Olefin Cross-Coupling reagents Combine Donor Olefin, Acceptor Olefin, This compound, and optional Na2HPO4 in EtOH add_reductant Add Phenylsilane (PhSiH3) reagents->add_reductant reaction Stir at appropriate temperature (e.g., 60 °C) Monitor reaction progress add_reductant->reaction quench Quench with aqueous solution reaction->quench extraction Extract with organic solvent quench->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification product Isolated Cross-Coupled Product purification->product

Caption: General experimental workflow for the this compound-catalyzed reductive cross-coupling of olefins.

Kumada-Tamao-Corriu-Type Cross-Coupling

The Kumada-Tamao-Corriu coupling involves the reaction of a Grignard reagent with an organic halide.[7][8] While traditionally catalyzed by nickel or palladium, iron catalysts have been shown to be effective. Although specific protocols detailing the use of this compound are not prevalent in the literature, its properties suggest it could be a viable catalyst.

Application Notes:
  • General Iron-Catalyzed Conditions: Iron-catalyzed Kumada couplings are known to proceed via a radical mechanism.[9]

  • Potential of this compound: Given that this compound is a source of Fe(III), it could initiate the catalytic cycle. Its solubility in ethereal solvents like THF, commonly used for Kumada reactions, makes it a suitable candidate. The lower Lewis acidity compared to Fe(acac)3 might be advantageous in couplings with functionalized Grignard reagents or halides.

  • Challenges: The high reactivity of Grignard reagents can lead to side reactions, and careful optimization of reaction conditions is crucial.[7]

Visualization: Proposed Catalytic Cycle for Iron-Catalyzed Kumada Coupling

Kumada_Coupling_Cycle Proposed Catalytic Cycle for Iron-Catalyzed Kumada Coupling Fe_cat [Fe] Fe_R [Fe]-R Fe_cat->Fe_R Transmetalation RMgX R-MgX R_X R'-X Fe_R_R [Fe]-R(R') product R-R' MgX2 MgX2 Fe_R->Fe_R_R Radical Formation & C-C Bond Formation Fe_R_R->Fe_cat Reductive Elimination Fe_R_R->product Fe_R_R->MgX2

Caption: A simplified representation of a possible catalytic cycle for iron-catalyzed Kumada cross-coupling.

Negishi-Type Cross-Coupling

The Negishi coupling pairs an organozinc reagent with an organic halide.[10] Iron salts have been successfully employed as catalysts for this transformation, offering a less toxic alternative to palladium.[11]

Application Notes:
  • Iron-Catalyzed Precedent: Iron salts like FeCl3 and Fe(acac)3 have been shown to catalyze the cross-coupling of alkyl halides with alkenylzinc reagents.[11]

  • Role of Additives: The addition of ligands, such as TMEDA (tetramethylethylenediamine), is often crucial for achieving high yields and selectivity in iron-catalyzed Negishi couplings.[11]

  • This compound as a Potential Catalyst: As a soluble Fe(III) source, this compound is a logical candidate for exploration in Negishi coupling reactions. Its performance relative to other iron catalysts would likely depend on the specific substrates and the presence of coordinating additives.

Sonogashira-Type Cross-Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide.[12][13] While palladium and copper are the conventional catalysts, some iron-catalyzed systems have been reported, often in combination with a co-catalyst.

Application Notes:
  • Iron's Role: In some reported iron-catalyzed Sonogashira-type reactions, iron acts as the primary catalyst, sometimes with a copper co-catalyst.

  • This compound Suitability: There is a lack of specific literature on the use of this compound for Sonogashira coupling. However, researchers exploring greener alternatives to palladium could consider screening this compound, potentially in the presence of suitable ligands and bases.

Conclusion

This compound is a highly effective and versatile precatalyst for iron-catalyzed cross-coupling reactions, most notably for the reductive cross-coupling of olefins where its application is well-documented and offers advantages over other iron sources. While its use in other major cross-coupling reactions like Kumada, Negishi, and Sonogashira couplings is less explored in the literature, its favorable properties make it a promising candidate for further investigation in these areas. The development of new protocols with this compound for these transformations would be a valuable contribution to the field of sustainable catalysis. Researchers are encouraged to use the provided protocols as a starting point and to explore the potential of this compound in a broader range of iron-catalyzed cross-coupling reactions.

References

Application Notes: Iron-Catalyzed Wacker-Type Oxidation of Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wacker process, traditionally a palladium-catalyzed reaction, is a cornerstone of organic synthesis for the oxidation of olefins to ketones. However, the use of expensive and precious palladium catalysts has prompted the development of more sustainable alternatives utilizing earth-abundant and less toxic metals. This document details a protocol for an iron-catalyzed Wacker-type oxidation of olefins using tris(dibenzoylmethanato)iron(III) (Fe(dbm)3) as a catalyst.[1][2][3][4] This method offers a convenient and general approach for the synthesis of ketones from a variety of olefinic substrates under mild reaction conditions, employing air as the ultimate oxidant.[1][2][3]

Catalyst System

The catalyst system employs tris(dibenzoylmethanato)iron(III), a stable and easily handled iron(III) complex.[1][2] In conjunction with a hydrosilane, typically phenylsilane (B129415) (PhSiH3), the reaction proceeds efficiently at room temperature.[1][2][3] The use of an earth-abundant metal like iron makes this protocol a more sustainable and economical alternative to traditional palladium-based methods.[2][5]

Reaction Characteristics

This iron-catalyzed oxidation exhibits several advantageous features:

  • Mild Reaction Conditions: The reaction proceeds at room temperature under an ambient air atmosphere, eliminating the need for high temperatures or pure oxygen.[1][2][3]

  • High Regioselectivity: The oxidation of terminal olefins consistently yields methyl ketones with 100% regioselectivity.[1][2][4]

  • Broad Substrate Scope: The protocol is applicable to a wide range of both activated and unactivated olefins, including those bearing various functional groups.[1][2][3]

  • Operational Simplicity: The experimental setup is straightforward and does not require specialized equipment.[1][2][3]

  • Good to Excellent Yields: Ketones are typically obtained in high yields, with some substrates yielding up to 97%.[1][2][4]

Mechanism

While the detailed mechanism is a subject of ongoing research, labeling experiments suggest that the oxygen atom incorporated into the ketone product originates from the ambient atmosphere, and the newly introduced hydrogen atom comes from the phenylsilane.[1][2][4] The proposed catalytic cycle likely involves the formation of an iron-hydride species, which then participates in the olefin functionalization.

Experimental Protocols

General Procedure for the Iron-Catalyzed Wacker-Type Oxidation of Olefins

This protocol is based on the method described by Knölker and coworkers.[1][2]

Materials:

  • Tris(dibenzoylmethanato)iron(III) [Fe(dbm)3]

  • Olefin substrate

  • Phenylsilane (PhSiH3)

  • Ethanol (B145695) (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the olefin substrate (1.0 equiv).

  • Add ethanol to dissolve the substrate. The concentration may vary, but a starting point is approximately 0.2 M.

  • To this solution, add tris(dibenzoylmethanato)iron(III) (Fe(dbm)3) (3 mol%).

  • Finally, add phenylsilane (PhSiH3) (2.0 equiv) to the reaction mixture.

  • The flask is left open to the air and the reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired ketone.

Note: For a gram-scale synthesis, the reaction time may be extended, and the catalyst loading can be maintained at 3 mol%.[2] For example, the reaction of 6.5 mmol of 2-vinylnaphthalene (B1218179) afforded the corresponding ketone in 80% yield after 5 hours.[2]

Data Presentation

Table 1: Substrate Scope of the Iron-Catalyzed Wacker-Type Oxidation

EntrySubstrateProductYield (%)
12-Vinylnaphthalene2-Acetylnaphthalene83[2]
2StyreneAcetophenone79
34-Methylstyrene4'-Methylacetophenone85
44-Methoxystyrene4'-Methoxyacetophenone81
54-Chlorostyrene4'-Chloroacetophenone76
61-Octene2-Octanone62[3]
7CyclohexeneCyclohexanone55

Reaction conditions: Olefin (0.65 mmol), Fe(dbm)3 (3 mol%), PhSiH3 (2 equiv), EtOH (3 mL), room temperature, air. Yields refer to isolated products.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Olefin B Add Ethanol A->B C Add Fe(dbm)3 B->C D Add Phenylsilane C->D E Stir at Room Temperature (Open to Air) D->E F Monitor by TLC E->F G Remove Solvent F->G H Column Chromatography G->H I Isolate Ketone Product H->I

Caption: Experimental workflow for the Fe(dbm)3-catalyzed Wacker-type oxidation.

catalytic_cycle FeIII Fe(III)(dbm)3 FeII Fe(II)(dbm)2 FeIII->FeII PhSiH3 FeH L_nFe(III)-H FeII->FeH PhSiH3 FeAlkyl L_nFe(III)-Alkyl FeH->FeAlkyl Olefin FeOOAlkyl L_nFe(III)-OO-Alkyl FeAlkyl->FeOOAlkyl O2 FeOOAlkyl->FeIII H-abstraction & rearrangement Ketone Ketone FeOOAlkyl->Ketone Olefin Olefin Olefin->FeH PhSiH3 PhSiH3 PhSiH3->FeIII O2 O2 O2->FeAlkyl

Caption: Proposed catalytic cycle for the iron-catalyzed Wacker-type oxidation.

References

Application Note: Fe(dibm)3 as a Versatile Initiator and Catalyst for Ring-Opening Polymerization of Lactide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible polyester (B1180765) with extensive applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. The most common method for synthesizing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid. This process typically requires a catalyst or initiator to proceed efficiently. While various metal complexes have been explored for this purpose, iron-based initiators are gaining attention due to their low toxicity and cost-effectiveness.

This application note details the use of iron(III) tris(dibenzoylmethanate), Fe(dibm)3, as a versatile initiator and catalyst for the ROP of lactide. This compound and its hydroxyl-functionalized analogue, Fe(dbmOH)3, have demonstrated the ability to produce polylactide stars and linear polymers with controlled molecular weights and low polydispersity indices. A key finding is that these iron complexes can function not only as initiators but also as catalysts, obviating the need for a co-catalyst in some instances.[1][2]

Key Applications

  • Synthesis of Star-Shaped Polylactide: The trifunctional nature of this compound allows for the synthesis of three-arm star-shaped PLA, which can have unique rheological and drug encapsulation properties.

  • Controlled Polymerization of Lactide: this compound enables the synthesis of PLA with predictable molecular weights and narrow molecular weight distributions (low polydispersity index).[1]

  • Biomaterial and Catalyst Development: The resulting polylactide, with a dibenzoylmethane (B1670423) core after demetallation, can be used as a macroligand for the coordination of other metals, opening avenues for novel biomaterials and catalysts.[1]

Data Presentation

The following tables summarize the quantitative data from representative experiments using iron(III) beta-diketonate complexes for the ring-opening polymerization of lactide.

Table 1: Polymerization of L-lactide using Fe(dbmOH)3 as an Initiator

EntryCo-catalystMonomer:Initiator RatioTime (min)Conversion (%)Mn ( g/mol )PDI
1Sn(oct)2100:1109512,0001.15
2None100:110709,5001.08

Mn = Number-average molecular weight, PDI = Polydispersity Index

Table 2: Polymerization of L-lactide using different initiators and catalysts

EntryInitiatorCatalystMonomer:Initiator:Catalyst RatioTime (min)Conversion (%)Mn ( g/mol )PDI
1dbmOHSn(oct)2100:1:0.1360908,0001.30
2Benzyl (B1604629) AlcoholThis compound100:1:0.1608510,5001.20
3Benzyl AlcoholFe(acac)3100:1:0.1608010,0001.25

Data is synthesized from descriptions in the source literature to provide a comparative overview.[1]

Experimental Protocols

Protocol 1: Synthesis of Star-Shaped Polylactide using Fe(dbmOH)3 as Initiator/Catalyst

Materials:

  • L-lactide

  • Fe(dbmOH)3 (Iron(III) tris(4-(4-hydroxyphenyl)-1-phenyl-1,3-butanedionate))

  • Toluene (B28343), anhydrous

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Drying of Glassware: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with L-lactide and Fe(dbmOH)3 in the desired monomer-to-initiator ratio (e.g., 100:1).

  • Solvent Addition: Anhydrous toluene is added to achieve a desired monomer concentration (e.g., 1 M).

  • Polymerization: The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at 130 °C. The reaction mixture is stirred for the desired time (e.g., 10 minutes).

  • Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

  • Characterization: The resulting polylactide is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Protocol 2: Synthesis of Linear Polylactide using Benzyl Alcohol as Initiator and this compound as Catalyst

Materials:

  • L-lactide

  • Benzyl alcohol

  • This compound (Iron(III) tris(dibenzoylmethanate))

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Drying of Glassware: All glassware is thoroughly dried in an oven and cooled under nitrogen.

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with L-lactide, benzyl alcohol (initiator), and this compound (catalyst) in the desired molar ratio (e.g., 100:1:0.1).

  • Solvent Addition: Anhydrous toluene is added to the desired monomer concentration.

  • Polymerization: The reaction vessel is heated to 130 °C in an oil bath and stirred for the specified time (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is terminated by cooling, and the polymer is precipitated in cold methanol.

  • Purification: The polymer is filtered, washed with methanol, and dried under vacuum.

  • Characterization: The polymer is characterized by GPC and NMR spectroscopy.

Visualizations

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Analysis Drying Dry Glassware Reagents Charge Lactide, Initiator & Catalyst Drying->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Heating Heat to 130°C Solvent->Heating Stirring Stir for specified time Heating->Stirring Quenching Quench Reaction Stirring->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying_final Dry under Vacuum Filtration->Drying_final Characterization GPC & NMR Analysis Drying_final->Characterization Signaling_Pathway Fe_dibm3 This compound Initiation Initiation Fe_dibm3->Initiation Activates Lactide Lactide Monomer Lactide->Initiation Propagation Propagation Lactide->Propagation Monomer addition Initiation->Propagation Forms active species Propagation->Propagation Chain growth PLA Polylactide (PLA) Propagation->PLA

References

Application Note: Spectroscopic Characterization of Tris(dibenzoylmethanato)iron(III) [Fe(dibm)3]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tris(dibenzoylmethanato)iron(III), often abbreviated as Fe(dibm)3, is an organometallic coordination complex.[1] It is synthesized through the reaction of an iron(III) salt with dibenzoylmethane (B1670423), which acts as a bidentate ligand.[2] This complex is notable for its applications in catalysis and materials science. Accurate characterization is crucial to confirm its synthesis, purity, and structural integrity. This document provides detailed protocols for the characterization of this compound using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, two fundamental techniques for analyzing its electronic and structural properties.

Characterization by UV-Vis Spectroscopy

Principle Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule.[3] For transition metal complexes like this compound, the spectra are often dominated by intense charge-transfer (CT) bands, which involve the movement of an electron between the metal and the ligand.[4] The characteristic deep color of Fe(III) complexes is a result of these transitions.[5] In this compound, the prominent absorptions in the near-UV region are typically assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions.[2][4][6] The much weaker d-d transitions, which involve electrons moving between the d-orbitals of the iron center, are often obscured by these intense LMCT bands.[7]

Application The UV-Vis spectrum provides a distinct electronic fingerprint for this compound. The wavelength of maximum absorbance (λmax) can be used to confirm the formation of the complex. According to Beer's Law, the absorbance is directly proportional to the concentration, allowing for quantitative analysis of the complex in solution.[8] The UV-Vis absorption wavelengths for tris(β-diketonato)iron(III) complexes typically fall within the 270–380 nm range.[6][9]

Experimental Protocol: UV-Vis Analysis

A. Materials and Equipment

  • Dual-beam UV-Vis Spectrophotometer

  • Matched pair of 1 cm path length quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound sample

  • Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)[6][9]

B. Sample Preparation

  • Accurately weigh approximately 1-2 mg of the this compound sample.

  • Dissolve the sample in a 50 mL volumetric flask using the chosen spectroscopic grade solvent to create a stock solution. Ensure the solid is completely dissolved.

  • Perform a serial dilution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

C. Data Acquisition

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the instrument to scan a wavelength range from 200 nm to 800 nm.

  • Fill both the sample and reference cuvettes with the pure solvent.

  • Place the cuvettes in the spectrophotometer and perform a baseline correction (auto-zero).

  • Empty the sample cuvette, rinse it with a small amount of the prepared this compound solution, and then fill it with the solution.

  • Place the sample cuvette back into the holder and acquire the absorption spectrum.

  • Identify and record the wavelengths of maximum absorbance (λmax).

Data Presentation: UV-Vis Spectral Data

The expected absorption maxima for this compound are summarized below. These bands are characteristic of the electronic structure of the complex.

FeatureWavelength (λmax)AssignmentReference
Strong Absorption Band336 nmLigand-to-Metal Charge Transfer (LMCT)[6]
Smaller Absorption Band251 nmIntra-ligand (π → π*) transition[6]
Shoulder415 nmLigand-to-Metal Charge Transfer (LMCT)[6]

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow UV-Vis Analysis Workflow for this compound start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_dilute Prepare Dilute Sample (Final Concentration) prep_stock->prep_dilute measure_sample Measure Sample Spectrum prep_dilute->measure_sample prep_blank Prepare Blank (Pure Solvent) measure_blank Measure Blank (Baseline Correction) prep_blank->measure_blank instrument_setup Set Spectrometer (e.g., 200-800 nm) instrument_setup->measure_blank measure_blank->measure_sample analyze Analyze Spectrum (Identify λmax) measure_sample->analyze end_node End analyze->end_node

Caption: A flowchart illustrating the key steps for acquiring a UV-Vis spectrum of this compound.

Characterization by Infrared (IR) Spectroscopy

Principle Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[2] Specific chemical bonds and functional groups absorb IR radiation at characteristic frequencies, causing them to stretch or bend.[10][11] For this compound, IR spectroscopy is a powerful tool to confirm the coordination of the dibenzoylmethanate ligand to the iron(III) center. The key spectral features include the stretching vibrations of the carbonyl (C=O) and carbon-carbon double bonds (C=C) within the chelate ring, as well as the iron-oxygen (Fe-O) bond.[2] Upon coordination, the C=O stretching frequency of the ligand shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the bond due to electron delocalization within the newly formed chelate ring.

Application The IR spectrum provides direct evidence of the metal-ligand bond formation. The absence of the free ligand's characteristic bands and the appearance of new bands corresponding to the coordinated ligand and the Fe-O bond confirm the successful synthesis of the this compound complex. The 1450 to 600 cm⁻¹ region, often called the fingerprint region, provides a unique pattern for the compound.[11]

Experimental Protocol: IR Analysis (KBr Pellet Method)

A. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • This compound sample

  • FTIR-grade Potassium Bromide (KBr), dried in an oven

B. Sample Preparation

  • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into the agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a uniform color.

  • Transfer a small amount of the powdered mixture into the pellet-forming die.

  • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Carefully remove the KBr pellet from the die.

C. Data Acquisition

  • Turn on the FTIR spectrometer and allow it to initialize.

  • Place the empty sample holder in the spectrometer and acquire a background spectrum. This will subtract the spectral contributions from atmospheric CO₂ and water vapor.

  • Mount the KBr pellet containing the this compound sample onto the sample holder.

  • Place the holder into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

Data Presentation: IR Spectral Data

The characteristic vibrational frequencies for this compound are presented below. These bands are crucial for structural confirmation.

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3060Aromatic C-H stretchConfirms presence of phenyl rings from the dibenzoylmethane ligand.
1500 - 1600Coupled C=O and C=C stretchingKey indicator of chelation. Shifted to lower frequency from the free ligand due to electron delocalization.
1350 - 1450C-H bending and ring vibrationsPart of the fingerprint region for the ligand structure.
400 - 600Fe-O stretchingDirect evidence of the metal-ligand bond formation.

Visualization: IR Experimental Workflow

IR_Workflow IR Analysis (KBr Pellet) Workflow for this compound start Start weigh Weigh Sample (1-2 mg) and KBr (100-200 mg) start->weigh grind Grind Mixture in Agate Mortar weigh->grind press Press Mixture into a Thin Pellet grind->press sample Acquire Sample Spectrum press->sample background Acquire Background Spectrum (Air) background->sample analyze Analyze Spectrum (Identify Key Bands) sample->analyze end_node End analyze->end_node

Caption: A flowchart outlining the KBr pellet method for obtaining an IR spectrum of this compound.

References

Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles using Tris(dibenzoylmethanato)iron(III) as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) are of significant interest in biomedical applications, including magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia cancer therapy, owing to their unique superparamagnetic properties, biocompatibility, and low toxicity.[1] The synthesis of monodisperse IONPs with controlled size and magnetic properties is crucial for these applications.[2] The thermal decomposition of organometallic precursors in high-boiling-point organic solvents is a robust method for producing high-quality, crystalline IONPs.[3][4]

Tris(dibenzoylmethanato)iron(III), denoted as Fe(dibm)3, is an iron(III) β-diketonate complex that can serve as an excellent precursor for the synthesis of IONPs. Similar to the widely used iron(III) acetylacetonate (B107027) (Fe(acac)3), this compound undergoes thermal decomposition at elevated temperatures to form iron oxide nuclei. The presence of surfactants, such as oleic acid and oleylamine (B85491), in the reaction mixture controls the growth of these nuclei and prevents their aggregation, yielding nanoparticles with a narrow size distribution.[5][6] The larger dibenzoylmethanato ligands in this compound may influence the decomposition kinetics and nanoparticle morphology, offering a potential avenue for tuning the properties of the resulting IONPs.

These application notes provide a comprehensive, adapted protocol for the synthesis of iron oxide nanoparticles via the thermal decomposition of this compound, along with expected material characteristics based on similar iron precursors.

Data Presentation

The following tables summarize the typical properties of iron oxide nanoparticles synthesized via the thermal decomposition of iron β-diketonate precursors. The data is collated from studies using precursors like iron(III) oleate (B1233923) and Fe(acac)3, which are expected to yield nanoparticles with characteristics comparable to those derived from this compound.

Table 1: Typical Physical Properties of Iron Oxide Nanoparticles

PropertyTypical Value RangeAnalysis Technique
Mean Particle Size5 - 25 nmTransmission Electron Microscopy (TEM)
Size Distribution (σ)< 15%TEM, Dynamic Light Scattering (DLS)
MorphologySpherical or quasi-sphericalTEM, Scanning Electron Microscopy (SEM)
Crystal StructureInverse Spinel (Magnetite/Maghemite)X-ray Diffraction (XRD)

Table 2: Typical Magnetic Properties of Superparamagnetic Iron Oxide Nanoparticles

PropertyTypical Value RangeAnalysis Technique
Saturation Magnetization (Ms)40 - 80 emu/gVibrating Sample Magnetometry (VSM), SQUID
Coercivity (Hc)< 10 Oe (at 300K)VSM, SQUID
Remanence (Mr)< 1 emu/g (at 300K)VSM, SQUID
Magnetic DiameterOften slightly smaller than physical diameterVSM, SQUID

Experimental Protocols

Adapted Protocol for the Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of this compound

This protocol is adapted from established procedures for the thermal decomposition of Fe(acac)3.[4] Optimization of reaction time, temperature, and surfactant ratios may be necessary to achieve desired nanoparticle characteristics with the this compound precursor.

Materials:

  • Tris(dibenzoylmethanato)iron(III) (this compound)

  • Oleic acid (technical grade, 90%)

  • Oleylamine (technical grade, 70%)

  • 1-Octadecene (technical grade, 90%)

  • Ethanol (B145695) (anhydrous)

  • Toluene (B28343) or Hexane (B92381) (anhydrous)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

  • Thermocouple

  • Schlenk line or inert gas manifold

  • Centrifuge

  • Sonicator

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask, combine this compound (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol) in 20 mL of 1-octadecene. Note: The molar ratio of precursor:oleic acid:oleylamine is a critical parameter that can be varied to control nanoparticle size. A 1:3:3 ratio is a good starting point.

  • Degassing: Equip the flask with a condenser, a thermocouple, and a gas inlet/outlet connected to a Schlenk line. Stir the mixture magnetically and heat to 120°C under a gentle flow of argon or nitrogen for 1-2 hours to remove water and oxygen.

  • Thermal Decomposition: Under a continuous inert atmosphere, heat the reaction mixture to the desired decomposition temperature (e.g., 300°C) at a controlled ramp rate (e.g., 5-10°C/min). Note: The optimal decomposition temperature for this compound may vary. A temperature range of 280-320°C is a reasonable starting point for investigation.

  • Aging: Maintain the reaction at the set temperature for a specific duration (e.g., 30-120 minutes). The aging time influences the final size and crystallinity of the nanoparticles. The solution will turn from a deep red to a black colloidal suspension.

  • Cooling and Purification: After the aging period, turn off the heating and allow the mixture to cool to room temperature.

  • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

  • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes). Discard the supernatant.

  • Wash the nanoparticle pellet by re-dispersing in a small amount of toluene or hexane and then precipitating again with ethanol. Repeat this washing step at least two more times to remove excess surfactants and solvent.

  • After the final wash, dry the nanoparticle pellet under vacuum. The resulting black powder can be dispersed in nonpolar organic solvents.

Visualizations

Experimental_Workflow Experimental Workflow for IONP Synthesis A 1. Mix Precursor and Surfactants (this compound, Oleic Acid, Oleylamine in 1-Octadecene) B 2. Degas at 120°C (under Ar/N2 flow) A->B C 3. Heat to Decomposition Temperature (e.g., 300°C) B->C D 4. Age at Temperature (30-120 min) C->D E 5. Cool to Room Temperature D->E F 6. Precipitate with Ethanol E->F G 7. Centrifuge and Collect Nanoparticles F->G H 8. Wash with Toluene/Ethanol (3x) G->H I 9. Dry Nanoparticle Powder H->I

Caption: A flowchart of the key steps in the thermal decomposition synthesis of iron oxide nanoparticles.

Reaction_Scheme General Reaction Scheme cluster_conditions Conditions Fe_dibm3 This compound Precursor Product Surfactant-Coated Iron Oxide Nanoparticles Fe_dibm3->Product Surfactants Surfactants (Oleic Acid, Oleylamine) Surfactants->Product Solvent High-Boiling Solvent (1-Octadecene) Heat High Temperature (~300°C)

Caption: A diagram illustrating the components and conditions for the synthesis of iron oxide nanoparticles.

References

Application Notes and Protocols: Catalytic Mechanism of Tris(diisobutyrylmethanato)iron(III) in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(diisobutyrylmethanato)iron(III) [Fe(dibm)3] has emerged as a cost-effective, and environmentally benign catalyst for the construction of carbon-carbon (C-C) bonds, a fundamental transformation in organic synthesis. This iron catalyst has demonstrated particular efficacy in the reductive cross-coupling of electronically differentiated olefins. The use of the sterically bulky diisobutyrylmethane (dibm) ligand has been shown to enhance catalytic efficiency and yield, particularly in reactions involving heteroatom-substituted olefins, by minimizing side reactions and potentially slowing catalyst decomposition.[1][2][3]

These application notes provide an overview of the proposed catalytic mechanism, quantitative data on reaction performance, and detailed experimental protocols for this compound-catalyzed C-C bond formation.

Catalytic Mechanism

The this compound-catalyzed cross-coupling of donor and acceptor olefins is proposed to proceed through a radical-mediated pathway, rather than a classical oxidative addition/reductive elimination cycle common to many transition metal-catalyzed cross-couplings. The key steps are outlined below:

  • In Situ Formation of the Active Catalyst: The Fe(III) precatalyst, this compound, reacts with a hydrosilane, such as phenylsilane (B129415) (PhSiH3), to generate a catalytically active iron-hydride species.

  • Radical Generation: The iron-hydride catalyst then engages the "donor" olefin in a hydrogen atom transfer (HAT) event to generate a carbon-centered radical intermediate.

  • C-C Bond Formation: This nucleophilic radical intermediate undergoes a Giese-type addition to the electron-deficient "acceptor" olefin, forming a new C-C bond and a new radical species.

  • Reduction and Catalyst Regeneration: The resulting radical is then reduced, and the active iron-hydride catalyst is regenerated to complete the catalytic cycle.

Fe_dibm_3_Catalytic_Cycle Fe_III Fe(dibm)₃ (Fe³⁺) Fe_H Active Fe-H Species Fe_III->Fe_H PhSiH₃ Radical_Intermediate Radical Intermediate Fe_H->Radical_Intermediate Hydrogen Atom Transfer Donor_Olefin Donor Olefin Donor_Olefin->Radical_Intermediate Coupled_Radical Coupled Radical Product Radical_Intermediate->Coupled_Radical Giese-type Addition Acceptor_Olefin Acceptor Olefin Acceptor_Olefin->Coupled_Radical Coupled_Radical->Fe_H Catalyst Regeneration Final_Product Coupled Product Coupled_Radical->Final_Product Reduction

Caption: Proposed catalytic cycle for this compound in olefin cross-coupling.

Data Presentation

The following tables summarize the performance of this compound in the cross-coupling of various donor and acceptor olefins. The data highlights the effect of ligand choice and reaction conditions on product yield.

Table 1: Ligand Effect on the Cross-Coupling of a Silyl Enol Ether with Cyclohexenone [1][2]

EntryCatalyst (5 mol%)Additive (1 equiv)Yield (%)
1Fe(acac)3-53
2This compound-69
3This compoundNa2HPO478

Table 2: Substrate Scope for this compound-Catalyzed Olefin Cross-Coupling [3]

Donor OlefinAcceptor OlefinProductYield (%)
1-(trimethylsiloxy)cyclohexene2-cyclohexen-1-one2-(2-oxocyclohexyl)cyclohexan-1-one78
1-(tert-butyldimethylsiloxy)cyclohexeneN,N-dimethylacrylamide3-(cyclohexan-1-one-2-yl)-N,N-dimethylpropanamide65
(1-phenylvinyl)trimethylsilaneAcrylonitrile4-phenyl-4-(trimethylsilyl)pentanenitrile55
1-isopropenyl-4-methylbenzenePhenyl vinyl sulfone1-methyl-4-(3-(phenylsulfonyl)prop-1-en-2-yl)benzene82

Experimental Protocols

The following are general protocols for the this compound-catalyzed reductive cross-coupling of olefins.

General Procedure for Functionalized Olefin Cross-Coupling

Materials:

  • This compound (5 mol%)

  • Donor Olefin (1.0 equiv)

  • Acceptor Olefin (3.0 equiv)

  • Phenylsilane (PhSiH3) (2.0 equiv)

  • Sodium Phosphate, dibasic (Na2HPO4) (1.0 equiv)

  • Ethanol (B145695) (EtOH), anhydrous

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (5 mol%) and Na2HPO4 (1.0 equiv).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous ethanol is added, followed by the donor olefin (1.0 equiv), acceptor olefin (3.0 equiv), and phenylsilane (2.0 equiv) via syringe.

  • The reaction mixture is stirred at 60 °C and monitored by TLC or GC/MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Fe(dibm)₃ and Na₂HPO₄ to vial B Seal and purge with inert gas A->B C Add solvent and reagents: EtOH, Donor Olefin, Acceptor Olefin, PhSiH₃ B->C D Stir at 60 °C C->D E Monitor reaction progress (TLC, GC/MS) D->E F Cool to room temperature E->F G Remove solvent in vacuo F->G H Purify by column chromatography G->H I Isolated Product H->I

References

Application Notes and Protocols: The Role of Fe(dibm)3 in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] These characteristics make ATRP a valuable tool in the development of advanced materials for biomedical applications, including drug delivery systems.[2] Iron-based catalysts are particularly attractive for these applications due to iron's abundance, low cost, and biocompatibility.[3]

This document provides detailed application notes and protocols for the use of Iron(III) tris(diisobutyrylmethanate), Fe(dibm)3, in ATRP. This compound is an air-stable iron(III) β-diketonate complex.[2] While specific literature on this compound in ATRP is limited, its structural and chemical similarity to the well-studied Iron(III) acetylacetonate (B107027) (Fe(acac)3) allows for the development of representative protocols based on analogous systems.[4][5] This application note will therefore leverage data from Fe(acac)3-mediated ATRP to provide a comprehensive guide for researchers. The methodologies described herein are primarily focused on Activators Generated by Electron Transfer (AGET) ATRP, a versatile ATRP technique that utilizes a reducing agent to generate the active catalyst species.[4]

Mechanism of this compound-Mediated AGET ATRP

In a typical this compound-mediated AGET ATRP, the Fe(III) complex is reduced in situ to the active Fe(II) species by a reducing agent. This Fe(II) complex then initiates the polymerization by abstracting a halogen atom from an alkyl halide initiator, generating a radical that propagates by adding to monomer units. The Fe(III) species formed in this process acts as a deactivator, reversibly terminating the growing polymer chain to maintain a low radical concentration and thus control the polymerization.

Fe_dibm3_ATRP_Mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle This compound Fe(III)(dibm)3 Fe(II)(dibm)2 Fe(II)(dibm)2 This compound->Fe(II)(dibm)2 Reduction Fe(III)X(dibm)2 X-Fe(III)(dibm)2 Fe(II)(dibm)2->Fe(III)X(dibm)2 k_act ReducingAgent Reducing Agent (e.g., Ascorbic Acid) ReducingAgent->this compound OxidizedRA Oxidized Reducing Agent Initiator R-X (Initiator) Radical R• Monomer Monomer (M) PropagatingChain P_n• Radical->PropagatingChain n(Monomer) DormantChain P_n-X (Dormant Chain) DormantChain->Fe(II)(dibm)2 k_act PropagatingChain->DormantChain k_deact Fe(III)X(dibm)2->Fe(II)(dibm)2 Fe(II)(dibm)2Initiator Fe(II)(dibm)2Initiator RadicalFe(III)X(dibm)2 RadicalFe(III)X(dibm)2 Fe(II)(dibm)2Initiator->RadicalFe(III)X(dibm)2 PropagatingChainFe(III)X(dibm)2 PropagatingChainFe(III)X(dibm)2 DormantChainFe(II)(dibm)2 DormantChainFe(II)(dibm)2 PropagatingChainFe(III)X(dibm)2->DormantChainFe(II)(dibm)2 Drug_Delivery_Applications Fe_ATRP This compound-mediated ATRP WellDefinedPolymers Well-Defined Polymers (Controlled MW, Đ, Architecture) Fe_ATRP->WellDefinedPolymers Micelles Polymeric Micelles WellDefinedPolymers->Micelles Conjugates Polymer-Drug Conjugates WellDefinedPolymers->Conjugates StimuliResponsive Stimuli-Responsive Systems WellDefinedPolymers->StimuliResponsive Bioconjugates Bioconjugates WellDefinedPolymers->Bioconjugates DrugDelivery Advanced Drug Delivery Micelles->DrugDelivery Conjugates->DrugDelivery StimuliResponsive->DrugDelivery Bioconjugates->DrugDelivery

References

Application of Tris(dibenzoylmethanato)iron(III) in Metal-Organic Chemical Vapor Deposition (MOCVD)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzoylmethanato)iron(III), commonly abbreviated as Fe(dibm)3, is a metal-organic precursor utilized in the Metal-Organic Chemical Vapor Deposition (MOCVD) technique for the fabrication of iron-containing thin films. Its favorable volatility and thermal stability make it a suitable candidate for the controlled deposition of various iron oxide phases, such as hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄). These iron oxide thin films are of significant interest in a wide range of applications including magnetic storage media, gas sensors, catalysis, and biomedical devices. This document provides an overview of the application of this compound in MOCVD, including generalized experimental protocols and key deposition parameters.

Principle of MOCVD using this compound

MOCVD is a process that involves the transport of volatile precursor molecules in the vapor phase to a heated substrate.[1] In the case of this compound, the solid precursor is heated to a specific temperature to generate a sufficient vapor pressure. This vapor is then transported by an inert carrier gas into a reaction chamber where the substrate is maintained at a higher temperature. Upon reaching the hot substrate, the this compound molecules undergo thermal decomposition, leading to the formation of an iron oxide thin film on the substrate surface. The properties of the resulting film, such as its crystalline phase, thickness, and morphology, are highly dependent on the MOCVD process parameters.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the available literature, a generalized protocol can be extrapolated from studies using similar iron(III) β-diketonate precursors like tris(acetylacetonato)iron(III) (Fe(acac)₃) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III) (Fe(dpm)₃).

General MOCVD Protocol for Iron Oxide Thin Film Deposition
  • Substrate Preparation: The substrate (e.g., silicon, quartz, or sapphire) is cleaned using a standard procedure to remove any organic and inorganic contaminants. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Precursor Handling: this compound is loaded into a bubbler or a sublimator which is then connected to the MOCVD reactor's gas delivery system. The precursor container is heated to a controlled temperature to ensure a stable vapor pressure.

  • Deposition Process:

    • The MOCVD reactor is evacuated to a base pressure and then purged with an inert carrier gas (e.g., Argon or Nitrogen).

    • The substrate is heated to the desired deposition temperature.

    • The carrier gas is passed through the heated this compound container to transport the precursor vapor into the reactor.

    • An oxidizing agent, such as oxygen (O₂) or nitrous oxide (N₂O), is introduced into the reactor to facilitate the formation of iron oxide.

    • The deposition is carried out for a specific duration to achieve the desired film thickness.

  • Cooling and Characterization: After the deposition, the system is cooled down to room temperature under an inert gas flow. The deposited film is then characterized using various analytical techniques to determine its properties.

MOCVD Process Parameters

The following tables summarize the typical ranges for key MOCVD parameters for the deposition of iron oxide films using iron(III) β-diketonate precursors. These values can serve as a starting point for the optimization of the deposition process with this compound.

Table 1: Deposition Parameters for Iron Oxide Thin Films

ParameterTypical RangeReference
Precursor Temperature100 - 200 °C[2]
Substrate Temperature400 - 600 °C[2][3]
Reactor Pressure1 - 10 Torr (Low Pressure MOCVD)[3]
Carrier GasArgon (Ar) or Nitrogen (N₂)[4]
Carrier Gas Flow Rate50 - 200 sccm[3]
Oxidizing AgentOxygen (O₂) or Nitrous Oxide (N₂O)[3]
Oxidizing Agent Flow Rate50 - 500 sccm[3]

Table 2: Resulting Film Properties

PropertyTypical ValuesReference
Film Thickness50 - 500 nm[5]
Growth Rate1 - 10 nm/min[5]
Crystalline Phasesα-Fe₂O₃, γ-Fe₂O₃, Fe₃O₄[2][3][5]

Visualizations

MOCVD Experimental Workflow

MOCVD_Workflow MOCVD Experimental Workflow for Iron Oxide Films cluster_prep Preparation cluster_mocvd MOCVD Process cluster_analysis Characterization sub_prep Substrate Cleaning reactor_setup Reactor Setup (Evacuation & Purge) sub_prep->reactor_setup Place Substrate precursor_load Precursor Loading heating Substrate & Precursor Heating precursor_load->heating Connect Precursor reactor_setup->heating deposition Deposition (Gas Flow & Reaction) heating->deposition cooling Cool Down deposition->cooling characterization Film Analysis (XRD, SEM, etc.) cooling->characterization

Caption: MOCVD workflow for iron oxide film deposition.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound on the heated substrate is a critical step in the MOCVD process. Based on studies of similar iron β-diketonate complexes, a plausible decomposition pathway involves the initial detachment of one of the dibenzoylmethanato ligands.[6]

Decomposition_Pathway Proposed Thermal Decomposition of this compound Fe_dibm3 Fe(dibm)₃ (g) Tris(dibenzoylmethanato)iron(III) Fe_dibm2 Fe(dibm)₂ (ads) Bis(dibenzoylmethanato)iron(II) Fe_dibm3->Fe_dibm2 Heat (Surface Reaction) dibm_rad •dibm (g) Dibenzoylmethanato Radical Fe_dibm3->dibm_rad Fe_oxide FeₓOᵧ (s) Iron Oxide Film Fe_dibm2->Fe_oxide + O₂ byproducts Byproducts (g) CO₂, H₂O, etc. dibm_rad->byproducts + O₂

Caption: Decomposition of this compound on the substrate.

Conclusion

This compound is a viable precursor for the deposition of high-quality iron oxide thin films via MOCVD. By carefully controlling the experimental parameters such as precursor and substrate temperatures, reactor pressure, and gas flow rates, it is possible to tailor the properties of the deposited films for specific applications. The provided protocols and data, while generalized from related compounds, offer a solid foundation for researchers and scientists to develop and optimize their MOCVD processes for iron oxide thin film fabrication using this compound. Further in-situ studies would be beneficial to precisely elucidate the decomposition mechanism and reaction kinetics specific to this compound.

References

experimental setup for Fe(dibm)3 catalyzed reactions under aerobic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of tris(dibenzoylmethanate)iron(III) (Fe(dibm)3) as a catalyst in organic synthesis. While direct, detailed protocols for this compound-catalyzed reactions under strictly aerobic conditions are not extensively documented in publicly available literature, this document provides a validated protocol for a cross-coupling reaction and offers a proposed starting protocol for aerobic oxidation based on established methods with similar iron-based catalysts.

Synthesis of Tris(dibenzoylmethanate)iron(III) (this compound) Catalyst

Introduction:

The synthesis of this compound is a straightforward ligand substitution reaction. Dibenzoylmethane (B1670423), a β-diketone, acts as a bidentate ligand, coordinating to an iron(III) salt. The presence of a weak base facilitates the deprotonation of dibenzoylmethane to form the dibenzoylmethanate anion, which then complexes with the iron(III) ion.[1]

Protocol:

A common method for synthesizing this compound involves the reaction of iron(III) chloride with three equivalents of dibenzoylmethane in an organic solvent.[1]

  • Materials:

  • Procedure:

    • Dissolve iron(III) chloride in ethanol.

    • In a separate flask, dissolve three molar equivalents of dibenzoylmethane in ethanol.

    • Slowly add the dibenzoylmethane solution to the iron(III) chloride solution with stirring.

    • Add a weak base, such as aqueous ammonia or sodium acetate, to the mixture to neutralize the formed acid and drive the reaction towards the formation of the iron(III) complex.[1]

    • Heat the reaction mixture to facilitate the completion of the reaction.

    • The resulting this compound complex can be isolated by filtration or crystallization upon cooling.

    • Wash the product with a suitable solvent and dry under vacuum.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up FeCl3 Iron(III) Chloride dissolve_fe Dissolve FeCl3 in Ethanol FeCl3->dissolve_fe dibm Dibenzoylmethane dissolve_dibm Dissolve Dibenzoylmethane in Ethanol dibm->dissolve_dibm solvent Ethanol solvent->dissolve_fe solvent->dissolve_dibm base Weak Base (e.g., aq. NH3) add_base Add Base base->add_base mix Mix Solutions dissolve_fe->mix dissolve_dibm->mix mix->add_base heat Heat Mixture add_base->heat isolate Isolate Product (Filtration/Crystallization) heat->isolate wash Wash Product isolate->wash dry Dry under Vacuum wash->dry Fe_dibm_3 Fe_dibm_3 dry->Fe_dibm_3 This compound Catalyst G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis vessel Oven-dried Reaction Vessel add_solvent Add Solvent (THF) vessel->add_solvent catalyst This compound (5 mol%) catalyst->add_solvent additive Na2HPO4 additive->add_solvent inert Inert Atmosphere (N2 or Ar) inert->add_solvent add_reactants Add Donor & Acceptor Olefins add_solvent->add_reactants add_silane Add PhSiH3 add_reactants->add_silane stir Stir at RT or 60°C add_silane->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench Reaction monitor->quench isolate Isolate & Purify Product quench->isolate product product isolate->product Coupled Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis vessel Reaction Vessel add_solvent Add Solvent vessel->add_solvent catalyst This compound catalyst->add_solvent substrate Alcohol Substrate substrate->add_solvent additives Optional Additives (Co-catalyst, Base) additives->add_solvent oxygen Oxygen Atmosphere (Balloon or Air) heat_stir Stir at desired Temperature oxygen->heat_stir add_solvent->heat_stir monitor Monitor Reaction (TLC/GC) heat_stir->monitor quench Quench Reaction monitor->quench isolate Isolate & Purify Product quench->isolate product product isolate->product Oxidized Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Fe(dibm)3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Tris(diisobutyrylmethane)iron(III), commonly known as Fe(dibm)3. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question: My reaction mixture is a dark, tarry mess instead of the expected reddish-brown solid. What went wrong?

Answer: This is a common issue and can be attributed to several factors:

  • Incorrect pH: The pH of the reaction mixture is crucial for the successful formation of the this compound complex.[1][2][3][4][5] If the pH is too low (highly acidic), the diisobutyrylmethane (dibm) ligand may not deprotonate sufficiently to coordinate with the iron(III) ion. Conversely, if the pH is too high (basic), it can lead to the formation of iron hydroxides (Fe(OH)3), which can appear as a brownish precipitate and interfere with complex formation.[1]

  • Ligand Hydrolysis: Beta-diketone ligands like dibm can be susceptible to hydrolysis, especially under harsh pH conditions or upon prolonged heating.[6] This decomposition of the ligand will prevent the formation of the desired complex and can lead to the formation of byproducts.

  • Impure Starting Materials: The purity of the iron salt and the dibm ligand is critical. Impurities can lead to side reactions and the formation of undesired products.

Troubleshooting Steps:

  • Monitor and Adjust pH: Carefully monitor the pH of the reaction mixture throughout the synthesis. A weakly acidic to neutral pH is generally optimal for the formation of iron(III) beta-diketonate complexes.[1] You can use a buffer solution or slowly add a dilute base (e.g., sodium acetate (B1210297) solution) to adjust the pH.[7]

  • Control Reaction Temperature: Avoid excessive heating, as it can promote ligand hydrolysis.[6] Perform the reaction at room temperature or with gentle warming if necessary.

  • Use High-Purity Reagents: Ensure that the iron(III) salt and diisobutyrylmethane are of high purity. If necessary, purify the ligand before use.

Question: The yield of my this compound synthesis is consistently low. How can I improve it?

Answer: Low yields can be frustrating. Here are several factors to consider for yield optimization:[8][9][10]

  • Stoichiometry: Ensure the correct molar ratio of the iron salt to the dibm ligand. A 1:3 molar ratio of Fe(III) to dibm is required for the formation of this compound. Using a slight excess of the ligand can sometimes help to drive the reaction to completion.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC), to determine the optimal reaction time.

  • Inefficient Product Isolation: Product can be lost during the workup and purification steps. Ensure that the crude product is completely precipitated and collected. During recrystallization, using an appropriate solvent system and optimizing the cooling process can minimize product loss.[11][12]

Troubleshooting Steps:

ParameterRecommendationPotential Impact on Yield
Molar Ratio (Fe:dibm) Use a 1:3 ratio, with a slight excess of dibm (e.g., 1:3.1).Ensures complete coordination of the iron center.
Reaction Time Monitor by TLC until the starting materials are consumed.Prevents incomplete reaction.
Precipitation Ensure complete precipitation by cooling the reaction mixture in an ice bath.Maximizes recovery of the crude product.
Recrystallization Solvent Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.Minimizes product loss during purification.[11]

Question: I am having difficulty purifying my crude this compound. What are the best methods and solvents for recrystallization?

Answer: Recrystallization is the most common method for purifying this compound. The key is to find a suitable solvent or solvent system.[11][12][13]

  • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at its boiling point but poorly at low temperatures.[11] For organometallic complexes like this compound, common solvents to test include ethanol (B145695), methanol (B129727), acetone, acetonitrile, dichloromethane, toluene, and mixtures such as hexane/ethyl acetate or hexane/acetone.[11][14]

  • Common Impurities: The primary impurities are likely unreacted starting materials (iron salts and dibm) and byproducts from ligand hydrolysis. A good recrystallization should effectively remove these.

Recrystallization Troubleshooting:

IssuePossible CauseSuggested Solution
Oiling Out The compound is too soluble in the chosen solvent, or the solution is cooled too quickly.Use a less polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form The compound is too soluble even at low temperatures, or the solution is not saturated.Try adding a less polar anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly.[12] Alternatively, reduce the volume of the solvent by evaporation before cooling.
Poor Purity After Recrystallization The chosen solvent does not effectively separate the impurities.Try a different solvent system. Sometimes multiple recrystallizations are necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a red or reddish-brown crystalline solid.[15] Its melting point is reported to be in the range of 96-102 °C.[15]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the coordinated beta-diketonate ligand.

  • UV-Vis Spectroscopy: The electronic spectrum will exhibit characteristic absorption bands for the iron(III) complex.[14]

  • Elemental Analysis: This will provide the percentage of carbon, hydrogen, and iron, which can be compared to the calculated values for the molecular formula C27H45FeO6.[16]

Q3: What are the main safety precautions to take during the synthesis of this compound?

A3: Standard laboratory safety practices should be followed. This compound is known to cause skin and eye irritation and may cause respiratory irritation. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can other iron salts be used for the synthesis?

A4: Yes, various iron(III) salts can be used, such as iron(III) chloride (FeCl3) or iron(III) nitrate (B79036) (Fe(NO3)3·9H2O).[7] The choice of salt may influence the reaction conditions and the byproducts formed. For example, using iron(III) chloride will produce chloride salts as byproducts that will need to be removed during the workup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of iron(III) beta-diketonate complexes.[7][14][17]

Materials:

  • Iron(III) chloride, anhydrous (FeCl3)

  • Diisobutyrylmethane (dibm)

  • Methanol

  • Sodium acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve iron(III) chloride (1.0 mmol) in a minimal amount of methanol.

  • In a separate beaker, dissolve diisobutyrylmethane (3.1 mmol) in methanol.

  • Slowly add the dibm solution to the stirring iron(III) chloride solution at room temperature.

  • Prepare a solution of sodium acetate (3.5 mmol) in deionized water.

  • Add the sodium acetate solution dropwise to the reaction mixture while stirring. A reddish-brown precipitate should form.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

  • Wash the product with a small amount of cold methanol to remove unreacted ligand.

  • Dry the crude product in a desiccator.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to dissolve the solid completely.[11][14]

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound crystals.

Visual Guides

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents Dissolve FeCl3 and dibm in Methanol mixing Mix Reactant Solutions reagents->mixing Step 1 & 2 base_addition Add Sodium Acetate Solution mixing->base_addition Step 3 reaction Stir at Room Temperature base_addition->reaction Step 4 precipitation Cool in Ice Bath reaction->precipitation Step 5 filtration Vacuum Filter Crude Product precipitation->filtration Step 6 washing Wash with Water and Methanol filtration->washing Step 7 drying Dry Crude Product washing->drying Step 8 recrystallization Recrystallize from Suitable Solvent drying->recrystallization Step 9 final_product Collect and Dry Pure this compound recrystallization->final_product Step 10

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem Encountered tarry_product Dark, Tarry Product? start->tarry_product low_yield Low Yield? start->low_yield oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Forming? start->no_crystals check_ph Check & Adjust pH Control Temperature Use Pure Reagents tarry_product->check_ph Yes check_stoichiometry Verify Stoichiometry Optimize Reaction Time Improve Isolation Technique low_yield->check_stoichiometry Yes change_solvent_cooling Change Solvent/Solvent Mix Cool Slowly oiling_out->change_solvent_cooling Yes use_antisolvent Add Anti-solvent Concentrate Solution no_crystals->use_antisolvent Yes

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Fe(dibm)3 Catalyst Loading for Efficient Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst loading of Tris(diisobutyrylmethanato)iron(III) (Fe(dibm)3) in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my this compound catalyst loading might be suboptimal?

A1: Key indicators of suboptimal catalyst loading include:

  • Low or no product yield: This is the most direct sign that the catalytic cycle is not proceeding efficiently.

  • Incomplete conversion of starting materials: Significant amounts of unreacted starting materials suggest the catalyst is not active enough or is deactivating prematurely.

  • Formation of significant side products: The appearance of unexpected products can indicate that the catalyst loading is either too high, leading to undesired reactivity, or too low, allowing background reactions to dominate. Common side reactions in iron-catalyzed cross-couplings can include homocoupling of organometallic reagents.[1]

  • Reaction stalling: If the reaction starts but does not proceed to completion, it could be a sign of catalyst deactivation.

Q2: Is a higher this compound loading always better for achieving a higher yield?

A2: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations of this compound can lead to unwanted side reactions and complicate product purification. It is crucial to find the optimal catalyst loading that balances reaction efficiency, cost, and potential for side product formation. A systematic optimization is always recommended.

Q3: When should I choose this compound over other iron catalysts like Fe(acac)3?

A3: this compound is particularly advantageous for cross-coupling reactions involving substrates with Lewis basic functionalities.[2][3] Due to its lower Lewis acidity compared to Fe(acac)3, this compound can better tolerate functional groups containing oxygen, nitrogen, sulfur, and other heteroatoms, minimizing side reactions and improving yields.[2][3]

Q4: What role do additives, such as Na2HPO4, play in this compound catalyzed reactions?

A4: Additives like disodium (B8443419) hydrogen phosphate (B84403) (Na2HPO4) can significantly improve the efficiency of this compound catalyzed cross-coupling reactions.[3][4] While the exact mechanism is not always fully elucidated, it is believed that such additives can act as proton scavengers or modulate the properties of the catalytic species, leading to higher yields.[3][4]

Q5: Can the reaction solvent and temperature affect the optimal this compound loading?

A5: Yes, both solvent and temperature are critical parameters that can influence the performance of the this compound catalyst. The solubility and stability of the catalyst, as well as the rates of the desired and undesired reaction pathways, are all affected by the choice of solvent and the reaction temperature. Therefore, optimization of catalyst loading should ideally be performed in conjunction with screening of solvents and temperatures. For some functionalized olefin cross-couplings, ethanol (B145695) has been shown to be an effective solvent at 60 °C.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The this compound may have degraded due to improper storage or handling.- Use a fresh batch of this compound. - Ensure the catalyst is stored under an inert atmosphere and protected from moisture.
Suboptimal Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion.- Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Monitor the reaction at each loading to find the optimal concentration.
Presence of Inhibitors: Impurities in the starting materials, reagents, or solvent can poison the catalyst.- Purify starting materials (e.g., by recrystallization or chromatography). - Use anhydrous and degassed solvents.
Significant Side Product Formation Catalyst Loading is Too High: Excess catalyst may promote undesired reaction pathways.- Systematically decrease the this compound loading.
Incorrect Reaction Conditions: The chosen temperature or solvent may favor side reactions.- Screen a range of temperatures and solvents. - The use of this compound over Fe(acac)3 can reduce side products when Lewis basic substrates are used.[3]
Homocoupling of Reagents: A common side reaction in cross-coupling chemistries.[1]- Adjust the rate of addition of the organometallic reagent. - Optimize the stoichiometry of the coupling partners.
Incomplete Conversion Catalyst Deactivation: The active catalytic species may not be stable under the reaction conditions.- Ensure a strictly inert atmosphere is maintained throughout the reaction. - Consider the use of stabilizing additives.
Insufficient Reaction Time: The reaction may simply be slow and require more time to reach completion.- Monitor the reaction over a longer period. - If the reaction stalls, this points towards catalyst deactivation rather than slow kinetics.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the cross-coupling of functionalized olefins using this compound as reported in the literature.

Parameter Optimized Value Reference
Catalyst This compound[3][4]
Catalyst Loading 5 mol%[3][4]
Reductant Phenylsilane (B129415) (PhSiH3)[4]
Additive Disodium hydrogen phosphate (Na2HPO4)[3][4]
Solvent Ethanol (EtOH)[4]
Temperature 60 °C[3][4]

Experimental Protocols

General Protocol for this compound-Catalyzed Cross-Coupling of a Silyl (B83357) Enol Ether with an Enone

This protocol is adapted from the work of Baran and coworkers for the cross-coupling of functionalized olefins.[3][4]

Materials:

  • Tris(diisobutyrylmethanato)iron(III) (this compound)

  • Silyl enol ether (donor olefin)

  • Enone (acceptor olefin)

  • Phenylsilane (PhSiH3)

  • Disodium hydrogen phosphate (Na2HPO4)

  • Anhydrous ethanol (EtOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol%) and Na2HPO4 (1.0 mmol, 1 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the silyl enol ether (1.0 mmol, 1 equiv) and anhydrous ethanol (to achieve the desired concentration).

  • Initiation: Add phenylsilane (2.0 mmol, 2 equiv) to the mixture, followed by the enone (3.0 mmol, 3 equiv).

  • Reaction: Place the sealed vial in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup1 Add this compound and Na2HPO4 to oven-dried vial setup2 Purge with inert gas (Ar/N2) setup1->setup2 setup3 Add silyl enol ether and EtOH setup2->setup3 reaction1 Add PhSiH3 and enone setup3->reaction1 Initiate Reaction reaction2 Heat to 60 °C with vigorous stirring reaction1->reaction2 reaction3 Monitor reaction by TLC/GC-MS reaction2->reaction3 workup1 Cool to RT and quench with aq. NaHCO3 reaction3->workup1 Reaction Complete workup2 Extract with organic solvent workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3 end end workup3->end Isolated Product

Caption: Experimental workflow for this compound-catalyzed cross-coupling.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield or Incomplete Reaction q1 Is the catalyst loading optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions optimal? a1_yes->q2 action1 action1 a1_no->action1 Vary catalyst loading (e.g., 2-10 mol%) action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are starting materials and solvents pure and dry? a2_yes->q3 action2 action2 a2_no->action2 Screen temperature and solvent action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end action3 action3 a3_no->action3 Purify reagents and use anhydrous solvents action3->start Re-run experiment

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: Managing Stability and Degradation of Fe(dibm)3 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with tris(dibenzoylmethanato)iron(III) (Fe(dibm)3). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this compound in solution during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause Recommended Solution
Color of this compound solution changes from deep red/brown to yellow or colorless. Degradation of the Fe(III) complex, potentially through reduction to Fe(II) or ligand dissociation.[1]1. Prepare fresh solutions before use. 2. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light. 3. Use anhydrous solvents to minimize hydrolysis.
Reduced catalytic activity or reaction yield in a this compound catalyzed reaction. 1. Degradation of the this compound catalyst. 2. Presence of impurities in the reaction mixture (e.g., water, oxygen).[2] 3. Inefficient catalyst activation.1. Confirm the integrity of the catalyst by UV-Vis spectroscopy before use. 2. Ensure all solvents and reagents are anhydrous and degassed. 3. If applicable to your reaction, consider in situ reduction of the Fe(III) precatalyst.
Precipitate forms in the this compound solution. 1. Poor solubility of this compound in the chosen solvent. 2. Degradation of the complex leading to insoluble byproducts. 3. Hydrolysis due to the presence of water.1. Consult solubility data and consider using a more suitable solvent or a co-solvent system. 2. Filter the solution before use if a precipitate has formed, but be aware this may alter the concentration. 3. Always use dry solvents and handle the solution under an inert atmosphere.
Inconsistent reaction outcomes between batches. 1. Variation in the quality or purity of the this compound solid. 2. Differences in solution preparation and storage conditions.1. Purchase high-purity this compound from a reputable supplier. 2. Standardize the protocol for solution preparation, including solvent grade, handling techniques, and storage duration.

Frequently Asked Questions (FAQs)

1. What are the main factors that affect the stability of this compound in solution?

The stability of this compound in solution is primarily affected by:

  • Solvent: The choice of solvent can influence the solubility and stability of the complex.[3] Polar aprotic solvents are generally preferred.

  • Air and Moisture: this compound is sensitive to air and moisture.[4] Exposure can lead to hydrolysis and degradation.

  • Light: Photodegradation can occur, especially under UV irradiation, leading to the reduction of Fe(III) to Fe(II).[5]

  • Temperature: Elevated temperatures can accelerate the thermal decomposition of the complex.

  • pH: In protic solvents, the pH can significantly impact the stability of the iron complex.

2. What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stable stock solution of this compound, follow these steps:

  • Use a high-purity, solid this compound.

  • Select a dry, degassed, and appropriate organic solvent (e.g., anhydrous THF, toluene, or dichloromethane).

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), weigh the desired amount of this compound into a clean, dry flask.

  • Add the solvent via a syringe or cannula.

  • Stir the solution until the solid is completely dissolved.

  • Store the solution in a sealed container, wrapped in foil to protect from light, and under an inert atmosphere. It is recommended to store at a low temperature (e.g., in a refrigerator or freezer) for long-term storage.[6]

3. How can I monitor the degradation of my this compound solution?

UV-Vis spectroscopy is a convenient method to monitor the degradation of this compound solutions. The degradation is often accompanied by a color change from deep red/brown to yellow or colorless, which corresponds to changes in the UV-Vis absorption spectrum. A decrease in the intensity of the characteristic absorption bands of this compound can indicate its decomposition.

4. What are the visual indicators of this compound degradation?

The primary visual indicator of this compound degradation in solution is a change in color. A fresh, stable solution of this compound is typically a deep red or brown color. Degradation can lead to a lightening of the color, turning it yellow or even colorless. The formation of a precipitate can also be a sign of degradation.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by UV-Vis Spectroscopy

Objective: To monitor the stability of an this compound solution over time under specific conditions (e.g., solvent, temperature, light exposure).

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, toluene)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Inert atmosphere source (e.g., nitrogen or argon)

  • Schlenk flask or glovebox

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen anhydrous solvent under an inert atmosphere.

  • Initial Spectrum: Immediately after preparation, take a UV-Vis spectrum of the solution. This will serve as the baseline (t=0) measurement. Scan a suitable wavelength range (e.g., 250-800 nm).

  • Incubation: Store the solution under the desired experimental conditions (e.g., at room temperature, protected from light; or exposed to ambient light at a specific temperature).

  • Time-course Measurements: At regular intervals (e.g., every hour, or every 24 hours, depending on the expected stability), withdraw an aliquot of the solution under an inert atmosphere and record its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a characteristic wavelength maximum of this compound against time. A decrease in absorbance indicates degradation. The degradation kinetics can be determined from this data.[7][8]

Diagrams

Experimental_Workflow_Stability_Study Workflow for this compound Stability Assessment cluster_prep Preparation cluster_measurement Measurement cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound solution in anhydrous solvent under inert atmosphere initial_uvvis Record initial UV-Vis spectrum (t=0) prep_solution->initial_uvvis store_solution Store solution under defined conditions (solvent, temp, light) initial_uvvis->store_solution time_course_uvvis Record UV-Vis spectra at regular time intervals plot_data Plot Absorbance vs. Time time_course_uvvis->plot_data store_solution->time_course_uvvis determine_kinetics Determine degradation kinetics plot_data->determine_kinetics

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic Troubleshooting Logic for this compound Reactions start Low Reaction Yield check_catalyst Is the this compound solution fresh and correctly colored? start->check_catalyst check_conditions Are reaction conditions (solvent, temp, atmosphere) optimal? check_catalyst->check_conditions Yes solution_fresh Prepare fresh this compound solution check_catalyst->solution_fresh No check_reagents Are all reagents pure, anhydrous, and degassed? check_conditions->check_reagents Yes optimize_conditions Optimize reaction conditions (e.g., screen solvents, vary temp) check_conditions->optimize_conditions No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes solution_fresh->check_catalyst optimize_conditions->check_conditions purify_reagents->check_reagents

Caption: A logical workflow for troubleshooting low-yielding this compound catalyzed reactions.

References

troubleshooting low yields in Fe(dibm)3 catalyzed olefin oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fe(dibm)3 catalyzed olefin oxidation. This resource is designed for researchers, scientists, and professionals in drug development to help troubleshoot common issues and answer frequently asked questions related to this versatile catalytic system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in olefin oxidation?

This compound, or tris(diisobutyrylmethanato)iron(III), is an iron catalyst that is effective for the oxidation of olefins. It is most commonly employed in Wacker-type oxidations to convert terminal and internal olefins into ketones.[1] It can also be used in other transformations, such as C-C bond construction.

Q2: What are the typical products of this compound catalyzed olefin oxidation?

The primary products are typically ketones, formed via a Wacker-type mechanism. However, the corresponding alcohols are often observed as by-products. In some cases, depending on the reaction conditions and the substrate, other oxidation products like epoxides or diols might be formed, though these are generally less common with this specific catalyst.

Q3: What are the common side reactions that can lead to low yields?

Common side reactions include the reduction of the olefin to the corresponding alkane, and radical-mediated dimerization of the olefin.[1] In some cases, ketal formation can occur if an alcohol is used as the solvent.

Q4: What is the role of additives like phenylsilane (B129415) (PhSiH3)?

In many this compound catalyzed oxidations, phenylsilane acts as a co-reductant in the catalytic cycle. It facilitates the regeneration of the active iron species.

Q5: Can this compound be used for the epoxidation of olefins?

While this compound is not the most common catalyst for epoxidation, it is possible to favor epoxide formation in iron-catalyzed oxidations by carefully controlling the reaction conditions. For other iron-based catalysts, the addition of carboxylic acids like acetic acid has been shown to promote epoxidation over cis-dihydroxylation.[2] This strategy could potentially be applied to the this compound system.

Troubleshooting Guides for Low Yields

Low yields in this compound catalyzed olefin oxidation can arise from a variety of factors. The following table summarizes common issues and potential solutions.

Symptom Potential Cause Suggested Solution
Low conversion of starting material 1. Inactive Catalyst: The this compound may have degraded due to improper storage or handling.- Use freshly purchased or properly stored catalyst. - Consider preparing the catalyst fresh if possible.
2. Insufficient Oxidant: The oxidant (e.g., air, O2) may not be effectively delivered to the reaction mixture.- Ensure vigorous stirring to maximize gas-liquid interface. - If using air, consider running the reaction under an oxygen atmosphere.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature in increments of 10 °C.
Formation of significant by-products (e.g., alkanes, dimers) 1. Radical Side Reactions: The reaction conditions may favor radical pathways.- Lower the reaction temperature. - Add a radical scavenger to test if this is the primary issue, though this may also inhibit the desired reaction.
2. Undesired Reduction: The co-reductant (e.g., phenylsilane) may be too reactive under the current conditions.- Decrease the amount of phenylsilane used. - Consider a less reactive silane.
Low selectivity for the desired ketone (high alcohol formation) 1. Over-reduction of the Ketone: The initially formed ketone may be reduced to the alcohol.- Decrease the reaction time. - Monitor the reaction progress by TLC or GC to identify the optimal stopping point.
2. Competing Reaction Pathways: The reaction conditions may favor a pathway leading directly to the alcohol.- Vary the solvent. Protic solvents like ethanol (B145695) can participate in the reaction and influence the product ratio. - Adjust the amount of phenylsilane.
Inconsistent results between batches 1. Variable Reagent Quality: The purity of the olefin, solvent, or catalyst may vary.- Use reagents from the same batch for a series of experiments. - Ensure solvents are anhydrous if required by the protocol.
2. Sensitivity to Air/Moisture: The reaction may be sensitive to atmospheric conditions.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing the oxidant.

Experimental Protocols

General Protocol for this compound Catalyzed Wacker-Type Oxidation of an Olefin to a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (Iron(III) tris(diisobutyrylmethanato))

  • Olefin substrate

  • Phenylsilane (PhSiH3)

  • Anhydrous ethanol (EtOH)

  • Sodium phosphate, dibasic (Na2HPO4) (optional, as a buffer)[1]

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry reaction vessel, add this compound (e.g., 5 mol%).

  • If using a buffer, add Na2HPO4 (e.g., 1 equivalent).

  • Add anhydrous ethanol (e.g., to make a 0.2 M solution with respect to the olefin).

  • Add the olefin substrate (1 equivalent).

  • Add phenylsilane (e.g., 2 equivalents).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound catalyzed olefin oxidation.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Is starting material consumed? high_conversion High Conversion check_conversion->high_conversion Yes inactive_catalyst Inactive Catalyst? low_conversion->inactive_catalyst No byproducts Significant By-products? high_conversion->byproducts replace_catalyst Use Fresh Catalyst inactive_catalyst->replace_catalyst Yes suboptimal_conditions Suboptimal Conditions? inactive_catalyst->suboptimal_conditions No increase_temp Increase Temperature suboptimal_conditions->increase_temp Try change_solvent Change Solvent suboptimal_conditions->change_solvent Or optimize_selectivity Optimize for Selectivity byproducts->optimize_selectivity Yes no_major_byproducts No Major By-products byproducts->no_major_byproducts No workup_issue Potential Workup Issue? no_major_byproducts->workup_issue review_workup Review Workup Protocol workup_issue->review_workup Yes

References

strategies to prevent catalyst deactivation in Fe(dibm)3 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Fe(dibm)3 catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound catalyzed reactions, with a focus on preventing catalyst deactivation.

Troubleshooting Guide: Catalyst Deactivation and Performance Issues

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your this compound reactions.

Issue Potential Cause Recommended Action
Low or No Catalytic Activity 1. Catalyst Degradation: The this compound complex may have degraded due to improper storage or handling. 2. Inactive Catalyst Batch: The catalyst batch may not be of sufficient purity or quality. 3. Presence of Inhibitors: The reaction mixture may contain impurities that are poisoning the catalyst.1. Verify Catalyst Integrity: Ensure the catalyst has been stored under inert atmosphere and away from light and moisture. Consider obtaining a fresh batch. 2. Test Catalyst Activity: Run a small-scale control reaction with a known substrate to confirm the catalyst's activity. 3. Purify Reagents: Purify all starting materials, solvents, and reagents to remove potential inhibitors such as water, peroxides, or coordinating species.
Decreasing Reaction Rate Over Time 1. Catalyst Leaching: The active iron species may be leaching from the ligand, leading to a decrease in the effective catalyst concentration. 2. Product Inhibition: The reaction product may be coordinating to the iron center and inhibiting further catalytic cycles. 3. Ligand Degradation: The dibm ligand may be degrading under the reaction conditions.1. Use of a Co-solvent: In some cases, the addition of a non-coordinating co-solvent can help to stabilize the catalyst complex. 2. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may minimize product inhibition. 3. Monitor Ligand Integrity: Use techniques like NMR or LC-MS to monitor the presence of the dibm ligand throughout the reaction.
Inconsistent Reaction Yields 1. Variability in Reagent Quality: Inconsistent purity of starting materials or solvents can lead to variable catalyst performance. 2. Atmospheric Contamination: Exposure to air or moisture can deactivate the catalyst. 3. Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, potentially causing catalyst deactivation.1. Standardize Reagent Purity: Use reagents of the same high purity for all experiments. 2. Maintain Inert Atmosphere: Ensure all reactions are set up and run under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Ensure Efficient Stirring: Use appropriate stirring methods to ensure the reaction mixture is homogeneous.
Change in Reaction Selectivity 1. Formation of Different Active Species: Changes in the reaction conditions may lead to the formation of different iron species with altered selectivity. 2. Side Reactions: The deactivating catalyst may promote undesired side reactions.1. Strict Control of Reaction Parameters: Maintain precise control over temperature, concentration, and stoichiometry. 2. Analyze Byproducts: Identify any byproducts to understand potential side reactions and deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deactivation for iron-based catalysts like this compound?

A1: While specific deactivation pathways for this compound are not extensively documented in the literature, general mechanisms for metal-based catalysts can be inferred. These include:

  • Poisoning: Strong chemisorption of species onto the catalytic sites, blocking the desired reactions. Common poisons for iron catalysts include sulfur and phosphorus compounds.[1][2]

  • Fouling: Physical deposition of substances from the fluid phase onto the catalyst surface and within its pores.[1][2]

  • Thermal Degradation (Sintering): At high temperatures, the catalyst's structure can change, leading to a loss of active sites.[1][2]

  • Leaching: The active metal component can be lost from the support or ligand into the reaction medium.[1]

  • Oxidation State Changes: The catalytically active oxidation state of iron (Fe(III)) may change to a less active state (e.g., Fe(II) or Fe(0)) under certain reaction conditions.

Q2: How can I minimize the risk of catalyst poisoning in my this compound reaction?

A2: To minimize catalyst poisoning, it is crucial to ensure the purity of all reaction components.

  • Purify Solvents and Reagents: Use high-purity, dry solvents and reagents. Techniques like distillation or passing through a column of activated alumina (B75360) can remove potential poisons.

  • Use of Scavengers: In some cases, adding a small amount of a scavenger that selectively reacts with potential poisons can protect the catalyst.

  • Feedstock Purification: If using complex substrates, consider a purification step to remove any impurities that could act as catalyst poisons.[3]

Q3: My this compound-catalyzed reaction is sensitive to air and moisture. What are the best practices for handling the catalyst and setting up the reaction?

A3: this compound, like many organometallic catalysts, can be sensitive to air and moisture. Follow these best practices:

  • Storage: Store this compound in a glovebox or a desiccator under an inert atmosphere (argon or nitrogen).

  • Handling: Weigh out and transfer the catalyst under an inert atmosphere.

  • Reaction Setup: Use Schlenk techniques or a glovebox to set up the reaction. Ensure all glassware is oven-dried and cooled under vacuum or an inert gas. Use dry, degassed solvents.

Q4: Can a deactivated this compound catalyst be regenerated?

A4: The possibility of regenerating a deactivated this compound catalyst depends on the deactivation mechanism.

  • Fouling: If deactivation is due to the deposition of organic residues (fouling), it might be possible to wash the catalyst with a suitable solvent to remove the deposits.

  • Poisoning: Regeneration from poisoning is more challenging and often requires specific chemical treatments to remove the poison without further damaging the catalyst.

  • Degradation: If the catalyst complex itself has degraded (e.g., ligand dissociation), regeneration is generally not feasible, and a fresh batch of catalyst should be used.

General catalyst regeneration strategies often involve calcination or treatment with specific regenerating agents, but these methods would likely destroy the this compound complex.[4] For homogeneous catalysts like this compound, preventing deactivation is a more practical approach than regeneration.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a this compound-Catalyzed Alkylation Reaction

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and oven-dried at 120 °C overnight. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

    • Degas solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

    • Purify liquid reagents by distillation. Solid reagents should be dried under vacuum.

  • Reaction Setup:

    • Set up the reaction under a positive pressure of inert gas.

    • Add the this compound catalyst to the reaction flask under a blanket of inert gas.

    • Add the solvent via a cannula or syringe.

    • Add the substrate and other reagents sequentially via syringe or a dropping funnel.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • If the reaction stalls, consider adding a second portion of the catalyst, but be aware this may complicate product purification.

  • Work-up:

    • Upon completion, quench the reaction as appropriate (e.g., with a saturated aqueous solution).

    • Be aware that the iron salts formed during work-up may need to be removed during purification.

Visualizations

Deactivation_Pathways Potential Deactivation Pathways for this compound Active_Catalyst Active this compound Catalyst Poisoning Poisoning (e.g., by S, P compounds) Active_Catalyst->Poisoning Impurities in reactants/solvent Fouling Fouling (by polymer byproducts) Active_Catalyst->Fouling Side reactions Degradation Ligand/Complex Degradation Active_Catalyst->Degradation Harsh reaction conditions (T, pH) Inactive_Species Inactive Species Poisoning->Inactive_Species Fouling->Inactive_Species Degradation->Inactive_Species

Caption: Potential deactivation pathways for the this compound catalyst.

Prevention_Workflow Workflow for Preventing Catalyst Deactivation Start Start: Reaction Planning Reagent_Purification Purify all Reactants and Solvents Start->Reagent_Purification Inert_Atmosphere Prepare Reaction under Inert Atmosphere Reagent_Purification->Inert_Atmosphere Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Inert_Atmosphere->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress Optimize_Conditions->Monitor_Reaction Successful_Reaction Successful Reaction Monitor_Reaction->Successful_Reaction No Deactivation Troubleshoot Troubleshoot Deactivation Monitor_Reaction->Troubleshoot Deactivation Observed Troubleshoot->Reagent_Purification Re-evaluate Purity Troubleshoot->Optimize_Conditions Adjust Conditions

References

Technical Support Center: Fe(dibm)3 and Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tris(dibenzoylmethane)iron(III) (Fe(dibm)3) and its modified derivatives in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is a versatile and cost-effective catalyst primarily used in carbon-carbon bond formation reactions. Its applications include the cross-coupling of functionalized olefins, polymerization reactions, and other organic transformations.[1][2][3][4] Due to its high natural abundance and low toxicity, iron-based catalysts like this compound are considered a greener alternative to many precious metal catalysts.[2][3][4]

Q2: How does the modification of the dibenzoylmethane (B1670423) (dbm) ligand affect the catalytic activity of the Fe(III) complex?

A2: Ligand modification is a critical strategy for tuning the catalytic activity and selectivity of this compound. Altering the electronic and steric properties of the dbm ligand can significantly impact the catalyst's performance. For instance, introducing electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the iron center, influencing substrate coordination and reaction rates.[5][6] Similarly, adjusting the steric bulk of the ligand can enhance selectivity by controlling the approach of substrates to the active site.[7] However, some modifications, such as introducing pyridyl, furyl, or thienyl groups, have been shown to inhibit product formation in certain reactions.[7]

Q3: What are the advantages of using this compound over other iron catalysts like Fe(acac)3?

A3: this compound often exhibits superior performance in reactions involving olefins with Lewis basic functional groups.[1][8] This is attributed to its lower Lewis acidity compared to iron(III) acetylacetonate (B107027) (Fe(acac)3).[1] The reduced Lewis acidity minimizes side reactions, such as the formation of undesired byproducts, that can occur with more Lewis acidic catalysts.[8]

Q4: What are common causes of catalyst deactivation for this compound and related complexes?

A4: While specific deactivation pathways for this compound are not extensively detailed in the literature, general mechanisms for heterogeneous and homogeneous catalyst deactivation are likely applicable. These include:

  • Poisoning: Strong adsorption of contaminants (e.g., sulfur, nitrogen compounds) on the active iron center can block reaction sites.[9][10]

  • Fouling: The formation of insoluble byproducts or coke can physically block the active sites.[9][10]

  • Structural Damage: In heterogeneous systems, water or steam can lead to deconstruction, leaching, or sintering of the catalyst support.[9] For homogeneous catalysts, the complex itself may degrade under harsh reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the this compound catalyst is pure and has been stored under appropriate conditions (cool, dry, and inert atmosphere). Consider synthesizing or purchasing a fresh batch.
Inappropriate Ligand Modification If using a modified this compound complex, the electronic or steric properties of the ligand may be unsuitable for the specific reaction. Screen a variety of ligands with different properties. For example, aryl diketone ligands with heteroatoms have been shown to inhibit certain cross-coupling reactions.[7]
Sub-optimal Reaction Conditions Systematically optimize reaction parameters such as temperature, pressure, solvent, and reaction time. The optimal conditions can be highly dependent on the specific substrates and ligand used.
Presence of Inhibitors Ensure all reagents and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur or strongly coordinating species). Purification of starting materials may be necessary.
Issue 2: Poor Product Yield or Selectivity
Potential Cause Troubleshooting Step
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst will result in low conversion, while too much can sometimes lead to side reactions or be economically inefficient. A typical starting point for olefin cross-coupling is 5 mol%.[7][8]
Inefficient Reductant or Additive In reactions requiring a reductant, such as the olefin cross-coupling with PhSiH3, ensure the reductant is active and used in the correct stoichiometry. The addition of a co-catalyst or additive, like Na2HPO4, can significantly improve yields in some cases.[7][8]
Side Reactions If side products are observed, consider modifying the ligand to enhance selectivity. For example, using the bulkier this compound over Fe(acac)3 can suppress the formation of byproducts in the coupling of functionalized olefins.[8] Adjusting the reaction temperature may also help to minimize undesired reaction pathways.
Substrate Compatibility The electronic and steric nature of the substrates can greatly influence the reaction outcome. If poor yield is observed with a particular substrate, consider if a modified catalyst with different electronic properties is required.

Quantitative Data Summary

Table 1: Effect of Ligand Modification on Olefin Cross-Coupling Yield

CatalystLigandYield (%)Reference
Fe(acac)3AcetylacetonateLow/Side Products[7][8]
This compoundDiisobutyrylmethane69[7]
Fe ComplexDibenzoylmethane9[7]
Fe ComplexPyridyl-substituted diketone0[7]
Fe ComplexFuryl-substituted diketone0[7]
Fe ComplexThienyl-substituted diketone0[7]

Experimental Protocols

General Protocol for this compound-Catalyzed Cross-Coupling of Functionalized Olefins

This protocol is a general guideline based on literature procedures.[7][8] Optimization for specific substrates is highly recommended.

Materials:

  • This compound catalyst (5 mol%)

  • Donor olefin (e.g., silyl (B83357) enol ether, 1.0 equiv)

  • Acceptor olefin (e.g., α,β-unsaturated ketone, 3.0 equiv)

  • Phenylsilane (PhSiH3, 2.0 equiv)

  • Sodium phosphate (B84403) dibasic (Na2HPO4, 1.0 equiv)

  • Ethanol (B145695) (EtOH), anhydrous

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, Na2HPO4, and the donor olefin.

  • Add anhydrous ethanol as the solvent.

  • To the resulting mixture, add the acceptor olefin followed by phenylsilane.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC/MS or TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Catalyzed Olefin Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Na2HPO4, and Donor Olefin in EtOH add_acceptor Add Acceptor Olefin reagents->add_acceptor add_silane Add Phenylsilane add_acceptor->add_silane heat Heat at 60 °C add_silane->heat monitor Monitor Progress (GC/MS, TLC) heat->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Purified Product purify->product Troubleshooting_Logic Troubleshooting Logic for Low Yield in Catalysis start Low Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_conditions Optimize Reaction Conditions (T, t, conc.) start->check_conditions check_reagents Verify Reagent Purity (Substrates, Solvent) start->check_reagents check_ligand Screen Ligand Modifications start->check_ligand outcome1 Replace Catalyst check_catalyst->outcome1 Inactive? outcome2 Systematic Optimization check_conditions->outcome2 Sub-optimal? outcome3 Purify Reagents check_reagents->outcome3 Impure? outcome4 Synthesize/Test New Ligands check_ligand->outcome4 Ineffective?

References

Technical Support Center: Purification of Crude Tris(dibenzoylmethanato)iron(III)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude tris(dibenzoylmethanato)iron(III) (Fe(dbm)₃).

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Q: My yield of purified Fe(dbm)₃ after recrystallization is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low recovery after recrystallization is a common issue. Several factors can contribute to this, and the following troubleshooting steps can help optimize your yield:

  • Inappropriate Solvent System: The choice of solvent is critical for efficient recrystallization. An ideal solvent system will dissolve the crude product completely at an elevated temperature but will have very low solubility for the purified product at low temperatures.

    • Solution: If you are experiencing low yield, your solvent system may be too good at dissolving Fe(dbm)₃ even at low temperatures. Consider a less polar anti-solvent to induce precipitation. A common and effective solvent system for Fe(dbm)₃ is a mixture of a good solvent (e.g., toluene (B28343), benzene, or dichloromethane) and a poor solvent (e.g., hexanes or pentane).[1] Dissolve your crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Premature Crystallization: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice, leading to a less pure product and the need for further recrystallization steps, which can decrease the overall yield.

    • Solution: Ensure a slow cooling process. After dissolving the crude product in the hot solvent, allow the flask to cool to room temperature undisturbed before placing it in an ice bath. This gradual cooling promotes the formation of larger, purer crystals.

  • Insufficient Product in Crude Material: The issue may not be with the recrystallization process itself but with the initial synthesis, resulting in a low amount of the desired product in the crude material.

    • Solution: Review your synthesis protocol. Ensure that the stoichiometry of the reactants (iron(III) salt and dibenzoylmethane) is correct and that the reaction has gone to completion.[1]

Issue 2: Product is an Oily or Gummy Solid Instead of Crystalline

Q: I am not getting a crystalline solid after my purification attempt. Instead, I have an oily or gummy substance. What is happening and how can I fix it?

A: The formation of an oil or gum instead of crystals during recrystallization, often referred to as "oiling out," can be caused by several factors:

  • Solution is Supersaturated: If the solution is too concentrated, the product may come out of solution as a liquid phase rather than forming a crystal lattice.

    • Solution: Add a small amount of the hot solvent back to the mixture to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of pure Fe(dbm)₃ can also help induce proper crystallization.

  • Presence of Impurities: Certain impurities can inhibit crystal formation and promote oiling out.

    • Solution: If slow cooling and seeding do not resolve the issue, the crude product may be too impure for direct recrystallization. Consider a preliminary purification step, such as washing the crude solid with a solvent that selectively dissolves the impurities. For example, unreacted dibenzoylmethane (B1670423) can be removed by washing the crude product with a non-polar solvent in which Fe(dbm)₃ is sparingly soluble.

  • Melting Point Depression: If the boiling point of the recrystallization solvent is higher than the melting point of the product (or a product-impurity eutectic mixture), the product may melt in the hot solvent and then fail to crystallize upon cooling.

    • Solution: Choose a recrystallization solvent with a lower boiling point.

Issue 3: Discolored Product After Purification

Q: My purified Fe(dbm)₃ is not the expected deep red/dark blue/black color. It has a brownish or greenish tint. What does this indicate?

A: The color of your final product is a good indicator of its purity. Pure tris(dibenzoylmethanato)iron(III) is typically a crystalline solid that can appear red, dark blue, or black. Deviations from this color often suggest the presence of specific impurities:

  • Brownish Tint: A brown color may indicate the presence of iron hydroxides or oxides. This can occur if the pH of the reaction mixture was not properly controlled during the synthesis or if the complex has started to decompose.

    • Solution: Ensure that the base is added slowly and with good stirring during the synthesis to maintain a consistent pH.[1] If decomposition is suspected, ensure that the purification process is carried out without excessive heating.

  • Greenish Tint: A greenish hue could suggest the presence of iron(II) species. This might result from the reduction of the iron(III) center during the reaction or workup.

    • Solution: Use fresh, high-quality reagents and ensure that the reaction is performed under appropriate atmospheric conditions (e.g., not under a strongly reducing atmosphere unless intended).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tris(dibenzoylmethanato)iron(III)?

A1: The most common impurities are typically unreacted starting materials. These include:

  • Iron(III) salts: Such as iron(III) chloride (FeCl₃), which is a common precursor.[1] These are generally insoluble in organic solvents and can often be removed by washing the crude product with water.

  • Dibenzoylmethane: The ligand used in the synthesis.[1] Excess dibenzoylmethane can often be removed by washing the crude product with a non-polar solvent like hexanes, in which Fe(dbm)₃ has low solubility.

  • Byproducts from side reactions: Depending on the reaction conditions, other coordination complexes or decomposition products may form, although these are generally less common if the synthesis is performed correctly.

Q2: Can I use column chromatography to purify Fe(dbm)₃?

A2: Yes, column chromatography can be used for the purification of Fe(dbm)₃, although recrystallization is more common. It is particularly useful for separating the desired product from other colored impurities or byproducts with different polarities.

  • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A solvent system with tunable polarity is recommended. A good starting point is a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. You can start with a low polarity mixture and gradually increase the polarity to elute the Fe(dbm)₃. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q3: What is the expected melting point and appearance of pure tris(dibenzoylmethanato)iron(III)?

A3: Pure tris(dibenzoylmethanato)iron(III) is a crystalline solid that can appear as a red, dark blue, or black powder. The reported melting point is in the range of 260-265 °C. A broad melting range or a melting point lower than this often indicates the presence of impurities.

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your Fe(dbm)₃:

  • Melting Point: A sharp melting point within the expected range is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum of pure Fe(dbm)₃ will show characteristic peaks for the coordinated dibenzoylmethanato ligand.[1] The absence of peaks corresponding to free dibenzoylmethane or other impurities is a sign of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the high-spin iron(III) center, the ¹H NMR spectrum of Fe(dbm)₃ will exhibit very broad signals. However, it can still be a useful tool to detect the presence of diamagnetic organic impurities, such as unreacted dibenzoylmethane, which would show sharp, well-defined peaks.

    • UV-Vis Spectroscopy: The electronic absorption spectrum of Fe(dbm)₃ in a suitable solvent will display characteristic absorption bands.[1]

Quantitative Data Summary

ParameterValueSource
Appearance Red, dark blue, or black crystalline powder
Melting Point 260-265 °C
Purity (Typical Commercial) ≥ 97%
Molecular Weight 725.58 g/mol

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of toluene and hexanes.

  • Dissolution: In a fume hood, place the crude Fe(dbm)₃ in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum desiccator.

  • Characterization: Determine the melting point and obtain spectroscopic data to confirm the purity of the product.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography. A good starting point for developing a solvent system is a mixture of hexanes and ethyl acetate. The ideal Rf value for the Fe(dbm)₃ spot should be around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude Fe(dbm)₃ in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will move the Fe(dbm)₃ band down the column.

    • The deep red/dark blue band of Fe(dbm)₃ should be clearly visible.

  • Fraction Collection: Collect the colored fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Characterization: Dry the resulting solid under vacuum and characterize it to confirm its purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification FeCl3 Iron(III) Chloride Reaction Reaction FeCl3->Reaction Dbm Dibenzoylmethane Dbm->Reaction Base Base (e.g., NaOAc) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Crude Crude Fe(dbm)3 Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Washing Solvent Washing Crude->Washing Pure Pure Fe(dbm)3 Recrystallization->Pure ColumnChromatography->Pure Washing->Recrystallization pre-purification

Caption: Experimental workflow for the synthesis and purification of tris(dibenzoylmethanato)iron(III).

troubleshooting_logic Start Crude Fe(dbm)3 Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily/Gummy Product? Start->OilyProduct Discolored Discolored Product? Start->Discolored SolventSystem Optimize Solvent System (e.g., Toluene/Hexanes) LowYield->SolventSystem Yes SlowCooling Ensure Slow Cooling LowYield->SlowCooling Yes CheckSynthesis Review Synthesis Protocol LowYield->CheckSynthesis Yes AddSolvent Add More Hot Solvent & Cool Slowly OilyProduct->AddSolvent Yes SeedCrystals Add Seed Crystals OilyProduct->SeedCrystals Yes PrePurify Pre-purify by Washing OilyProduct->PrePurify Yes Brownish Brownish Tint? Discolored->Brownish Yes Greenish Greenish Tint? Discolored->Greenish Yes Success Pure Fe(dbm)3 SolventSystem->Success SlowCooling->Success CheckSynthesis->Success AddSolvent->Success SeedCrystals->Success PrePurify->Success IronHydroxides Indicates Iron Hydroxides/ Oxides. Check pH control during synthesis. Brownish->IronHydroxides Yes IronII Indicates Iron(II) species. Use fresh reagents. Greenish->IronII Yes IronHydroxides->Success After re-purification IronII->Success After re-synthesis/ purification

References

safe handling and storage procedures for air-sensitive iron catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and storage of air-sensitive iron catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes an iron catalyst "air-sensitive"?

A1: Air-sensitive iron catalysts react with components of the atmosphere, primarily oxygen and water vapor.[1] This reactivity can lead to the decomposition of the catalyst, rendering it inactive.[2][3] Many iron catalysts, especially those in a reduced state or finely divided powders, can be pyrophoric, meaning they may ignite spontaneously upon contact with air.[4][5]

Q2: What are the essential pieces of equipment for handling air-sensitive iron catalysts?

A2: The two primary pieces of equipment for creating an inert atmosphere are a glovebox and a Schlenk line.[6] A glovebox provides a sealed environment filled with an inert gas (typically argon or nitrogen), allowing for the manipulation of sensitive compounds in a controlled atmosphere.[1] A Schlenk line is a glass manifold that allows for the evacuation of air from glassware and backfilling with an inert gas.[7]

Q3: When should I use a glovebox versus a Schlenk line?

A3: A glovebox is ideal for procedures that require weighing solids, preparing catalyst stocks, and assembling complex apparatus in an inert environment.[2] A Schlenk line is well-suited for performing reactions, transferring solutions, and working with larger volumes of solvents under an inert atmosphere.[7] The choice often depends on the specific task and the sensitivity of the catalyst.

Q4: How do I properly store my air-sensitive iron catalyst?

A4: Air-sensitive iron catalysts should be stored in a cool, dry place under an inert atmosphere.[2] The preferred method is within a glovebox. If a glovebox is unavailable, store the catalyst in a tightly sealed container, such as a Schlenk flask, with the headspace purged with an inert gas. The container should be further sealed with parafilm and stored in a desiccator.

Q5: My iron-catalyzed reaction is sluggish or not working at all. What are the likely causes?

A5: Low or no catalytic activity is a common issue. The primary culprits are often an inactive catalyst due to exposure to air or moisture, or impurities in the reagents or solvents.[2][3] Even trace amounts of water or oxygen can deactivate the catalyst.[2] Ensure all solvents are rigorously dried and degassed, and that all reagents are of high purity.[2]

Q6: How can I tell if my catalyst has been deactivated by air?

A6: Visual inspection can sometimes reveal changes in the catalyst's appearance, such as a change in color or texture. However, the most definitive way to determine deactivation is through poor or no catalytic activity in a reaction that has previously worked well. For some iron catalysts, deactivation can be tracked by a loss of selectivity over time.[8]

Q7: What is the proper procedure for disposing of pyrophoric iron catalyst waste?

A7: Unused or waste pyrophoric iron materials must be quenched carefully.[5] This involves transferring the material to a reaction flask, diluting it with an unreactive solvent like toluene, and slowly adding a quenching agent such as isopropanol, followed by methanol (B129727), and finally water, all while cooling the flask in an ice bath.[5] The resulting solution should be disposed of as hazardous waste.[9]

Troubleshooting Guides

Guide 1: Low or Inconsistent Catalytic Activity

This guide will help you diagnose and resolve issues related to poor performance in your iron-catalyzed reaction.

Problem: The reaction shows low conversion, low yield, or is not proceeding to completion.

Troubleshooting_Low_Activity cluster_start cluster_checks cluster_solutions cluster_end start Low Catalytic Activity Observed catalyst_check 1. Catalyst Integrity Check start->catalyst_check reagent_check 2. Reagent & Solvent Purity Check catalyst_check->reagent_check Catalyst OK replace_catalyst Use a fresh batch of catalyst. Ensure proper storage. catalyst_check->replace_catalyst Potential Issue technique_check 3. Inert Atmosphere Technique Check reagent_check->technique_check Reagents Pure purify_reagents Purify reagents (e.g., distillation, recrystallization). Use freshly dried and degassed solvents. reagent_check->purify_reagents Potential Issue conditions_check 4. Reaction Conditions Check technique_check->conditions_check Technique Sound refine_technique Review and refine Schlenk line or glovebox technique. Check for leaks in the system. technique_check->refine_technique optimize_conditions Optimize temperature, concentration, and reaction time. conditions_check->optimize_conditions Potential Issue end Successful Reaction conditions_check->end Conditions Optimal replace_catalyst->catalyst_check Re-evaluate purify_reagents->reagent_check Re-evaluate refine_technique->technique_check optimize_conditions->conditions_check Re-evaluate

Caption: Troubleshooting workflow for low catalytic activity.

Quantitative Data Summary

The performance of iron catalysts is highly dependent on the reaction conditions and their handling. Below are tables summarizing quantitative data on catalyst performance and deactivation.

Table 1: Performance of Iron vs. Cobalt Catalysts in Fischer-Tropsch Synthesis

ParameterIron (Fe) CatalystCobalt (Co) CatalystKey Considerations
Activity (g HC / g cat / h) 0.5 - 5~1Iron catalysts can be more productive at low CO conversion rates.[1]
Operating Temperature (°C) 220 - 350180 - 250Iron catalysts have a wider operating temperature range.[1]
H₂/CO Ratio in Feed Adaptable (due to Water-Gas Shift activity)~2Iron's inherent water-gas shift activity makes it suitable for H₂-poor syngas.[1]

Table 2: Deactivation of an Iron-Molybdate Catalyst Over Time

Time on Stream (hours)Catalyst CompositionActivity ChangeFormaldehyde (B43269) Selectivity
0 - 10Fe₂(MoO₄)₃ with excess MoO₃Initial 50% loss in activity>92%
10 - 600Mo-depleted Fe₂(MoO₄)₃ forming FeMoO₄ and Fe₂O₃Increase in activity to ~1.5x initial>92%[8][10]

Experimental Protocols

Protocol 1: General Procedure for Handling a Pyrophoric Iron Catalyst in a Glovebox

Objective: To safely weigh and prepare a pyrophoric iron catalyst for a reaction.

Materials:

  • Pyrophoric iron catalyst in a sealed container

  • Spatula

  • Weighing paper or boat

  • Scintillation vial or other reaction vessel

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

  • Appropriate personal protective equipment (PPE): Flame-resistant lab coat, safety glasses, nitrile gloves.[11][12]

Procedure:

  • Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.

  • Transfer all necessary materials (catalyst container, spatula, weighing paper, vial) into the glovebox antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Once inside the glovebox, carefully open the catalyst container.

  • Using a clean, dry spatula, transfer the desired amount of catalyst onto the weighing paper and weigh it.

  • Carefully transfer the weighed catalyst into the reaction vessel.

  • Seal the reaction vessel and the original catalyst container tightly.

  • Clean the spatula and any residual catalyst dust within the glovebox.

  • Transfer the sealed reaction vessel out of the glovebox through the antechamber.

Protocol 2: Setting up a Reaction with an Air-Sensitive Iron Catalyst using a Schlenk Line

Objective: To set up a reaction under an inert atmosphere using a Schlenk line.

Materials:

  • Schlenk flask with a stir bar

  • Rubber septum

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Dried and degassed solvent

  • Solution of the air-sensitive iron catalyst

  • Other reagents

  • Schlenk line with a dual vacuum/inert gas manifold

  • Appropriate PPE

Procedure:

  • Assemble the dry Schlenk flask with the stir bar and septum.

  • Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.[7]

  • Under a positive flow of inert gas, add any air-stable solid reagents to the flask.

  • Add the dried, degassed solvent to the flask via a syringe.

  • To add the iron catalyst solution, use a syringe to draw up the required volume from a sealed bottle under an inert atmosphere.

  • Inject the catalyst solution into the reaction flask through the septum.

  • For larger volume transfers of the catalyst solution, a cannula transfer is recommended.[7]

  • Once all reagents are added, maintain a positive pressure of inert gas in the flask throughout the reaction.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_handling Catalyst Handling cluster_reaction Reaction Setup cluster_workup Work-up & Disposal prep_glassware 1. Dry Glassware (Oven or Flame-dry) assemble_apparatus 2. Assemble Apparatus (e.g., Schlenk Flask) prep_glassware->assemble_apparatus purge_system 3. Purge with Inert Gas (3x Vacuum/Backfill) assemble_apparatus->purge_system add_reagents 6. Add Reagents & Solvent (via Syringe/Cannula) purge_system->add_reagents weigh_catalyst 4. Weigh Catalyst (in Glovebox) dissolve_catalyst 5. Dissolve in Anhydrous Solvent weigh_catalyst->dissolve_catalyst add_catalyst 7. Add Catalyst Solution dissolve_catalyst->add_catalyst add_reagents->add_catalyst run_reaction 8. Run Reaction under Positive Inert Gas Pressure add_catalyst->run_reaction quench_reaction 9. Quench Reaction run_reaction->quench_reaction workup 10. Aqueous Work-up quench_reaction->workup quench_waste 11. Quench Catalyst Residue workup->quench_waste dispose_waste 12. Dispose of Hazardous Waste quench_waste->dispose_waste

Caption: General workflow for handling air-sensitive iron catalysts.

References

minimizing side reactions in Fe(dibm)3 mediated polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Iron(III) tris(diisobutyrylmethanate), Fe(dibm)3, in mediated polymerizations. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and achieve well-controlled polymer synthesis.

Note: Specific literature on this compound for Atom Transfer Radical Polymerization (ATRP) is limited. The principles, protocols, and troubleshooting steps provided here are based on well-established knowledge from broader iron-catalyzed ATRP systems using common precursors like FeCl₃ and FeBr₃. These guidelines are expected to be highly relevant for systems involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound mediated polymerization and why use it?

This compound mediated polymerization is a type of controlled radical polymerization, most closely related to Atom Transfer Radical Polymerization (ATRP). It utilizes an iron-based catalyst to reversibly activate and deactivate polymer chains. The key advantages of using iron catalysts are their low cost, low toxicity, and environmental friendliness compared to other transition metals like copper.[1]

Q2: What is the fundamental mechanism of iron-mediated ATRP?

The mechanism involves a reversible redox process. An activator, typically an Fe(II) complex, reacts with a dormant polymer chain (terminated with a halogen, P-X) to form a propagating radical (P•) and a deactivator, which is an Fe(III) complex (X-Fe(III)).[2] This deactivator can then react with the propagating radical to reform the dormant species and the Fe(II) activator. This rapid activation/deactivation equilibrium keeps the radical concentration low, suppressing termination and other side reactions.[2]

Q3: What are the most common side reactions in iron-catalyzed ATRP?

Common side reactions include:

  • Radical-Radical Termination: Two propagating radicals combine or disproportionate, leading to dead polymer chains. This is more prevalent if the deactivation process is slow.[2]

  • Chain Transfer: A propagating radical abstracts an atom from another molecule (solvent, monomer, or polymer), terminating one chain and starting another. This can become more significant at higher temperatures.[2]

  • Cationic Polymerization: Under certain conditions, some iron-based systems can initiate cationic polymerization, especially with susceptible monomers like styrene, leading to uncontrolled molecular weight and high polydispersity.[1]

Q4: How does the choice of ligand affect the polymerization?

The ligand is crucial as it complexes with the iron center, modifying its reactivity and solubility.[3] The structure of the coordinating ligand influences both the polymerization rate and the degree of control (polydispersity).[1] For instance, nitrogen or phosphorus-based ligands are commonly used.[4] The ligand modulates the redox potential of the iron center, which in turn affects the activation-deactivation equilibrium constant.[5]

Q5: Can this polymerization be performed without a traditional alkyl halide initiator?

Yes, some systems can be self-initiated. For example, photoinduced iron(III)-mediated ATRP can generate an initiator in situ from the monomer and catalyst under UV irradiation.[6] In other cases, the Fe(III) complex may react with an additive (like a phosphine) or the monomer itself to generate the active Fe(II) species.[1]

Troubleshooting Guide
ProblemPossible CausesRecommended Solutions
High Polydispersity (Mw/Mn > 1.5) 1. Inefficient Deactivation: The concentration of the Fe(III) deactivator is too low, or its reactivity is insufficient.[4] 2. Impurities: Oxygen or other impurities in the monomer or solvent can interfere with the catalyst. 3. High Temperature: Elevated temperatures can increase the rate of side reactions like chain transfer.[2][7] 4. Slow Initiation: If initiation is slower than propagation, chains start growing at different times.1. Increase the initial concentration of the Fe(III) catalyst. In some systems, adding a small amount of the Fe(III) salt at the start can improve control.[8] 2. Purify the monomer by passing it through a column of basic alumina (B75360). Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw cycles. 3. Lower the reaction temperature. The polymerization rate is sensitive to temperature, so optimization is key.[2] 4. Select an initiator that is rapidly consumed at the start of the reaction.
Low or No Monomer Conversion 1. Catalyst Deactivation: The active Fe(II) species is irreversibly oxidized or degraded. 2. Insufficient Initiator: The initiator concentration is too low or the initiator is inefficient. 3. Low Temperature: The rate of activation and propagation is too slow.[9]1. Ensure the system is rigorously deoxygenated. Consider using a reducing agent in an ARGET (Activators ReGenerated by Electron Transfer) ATRP setup to continuously regenerate the Fe(II) activator. 2. Verify the purity and concentration of your initiator. Check literature for appropriate initiator efficiency for your system. 3. Gradually increase the polymerization temperature. Monitor the reaction closely, as excessive heat can lead to loss of control.[7]
Bimodal Molecular Weight Distribution 1. Competing Polymerization Mechanisms: A secondary mechanism, such as cationic polymerization, may be active.[1] 2. Significant Chain Transfer to Monomer/Solvent: This creates a separate population of polymer chains. 3. Gross Impurities: A large influx of impurities during the reaction can terminate a portion of chains while others continue to grow.1. For monomers like styrene, consider using a more polar solvent to disfavor cationic pathways. 2. Choose a solvent known to have a low chain transfer constant. 3. Ensure all glassware is clean and dry, and maintain a robust inert atmosphere throughout the polymerization.
Polymerization is Too Fast / Uncontrolled 1. Excessive Temperature: High temperatures drastically increase the rate of both propagation and activation.[2] 2. High Catalyst/Initiator Concentration: Leads to a higher concentration of propagating radicals.1. Reduce the reaction temperature. Even a small change can have a significant effect on the rate.[7] 2. Decrease the concentration of the catalyst and/or initiator. A higher monomer-to-initiator ratio will also target a higher molecular weight and slow the overall consumption of monomer.
Quantitative Data on Reaction Parameters

The following tables summarize the general effects of various parameters on iron-catalyzed ATRP, based on data from related systems.

Table 1: Effect of Temperature on MMA Polymerization (Data trends adapted from studies on controlled radical polymerizations)

Temperature (°C)Monomer Conversion (%)Mn ( g/mol , GPC)Mw/Mn (PDI)
50Low-ModerateLowerNarrower
70Moderate-HighHigherBroader
90HighHighestBroadest

Observation: Increasing temperature generally increases both monomer conversion and molecular weight, but can lead to a loss of control, resulting in a higher PDI.[7]

Table 2: Effect of Catalyst Loading on MMA Polymerization (Data trends adapted from photoinduced Fe(III)-mediated ATRP)[6]

Catalyst Loading (ppm)Monomer Conversion (at 10h, %)Mn ( g/mol , GPC)Mw/Mn (PDI)
2500~3511,5001.55
5000~5015,2001.45
10000~6018,1001.38

Observation: Higher catalyst loading can lead to faster polymerization and better control (lower PDI), as the concentration of the deactivator is higher, more effectively suppressing termination reactions.[6]

Experimental Protocols
General Protocol for Fe-Mediated ATRP of Methyl Methacrylate (B99206) (MMA)

This protocol is a representative example and should be optimized for your specific experimental setup and goals.

1. Materials & Reagents:

  • Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through basic alumina.

  • Catalyst: this compound (or other Fe(III) precursor like FeCl₃).

  • Ligand (Optional but Recommended): Tris(2-dimethylaminoethyl)amine (Me₆TREN) or Triphenylphosphine (PPh₃).[5]

  • Initiator: Ethyl α-bromoisobutyrate (EBiB).

  • Solvent: Anisole or N,N-Dimethylformamide (DMF).[8]

  • Reducing Agent (for ARGET ATRP): Ascorbic acid or Sn(EH)₂.

2. Reagent Preparation & Degassing:

  • Prepare a stock solution of the monomer (MMA) and solvent in a Schlenk flask. A typical ratio is 50:50 by volume.

  • Degas the monomer/solvent mixture by performing at least three freeze-pump-thaw cycles.

  • In a separate Schlenk flask, add the this compound catalyst and ligand (e.g., in a 1:1 molar ratio).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent via a gas-tight syringe to dissolve the catalyst/ligand complex.

  • Add the initiator (EBiB) to the monomer/solvent flask via a gas-tight syringe.

3. Polymerization Procedure:

  • Place the Schlenk flask containing the monomer and initiator into a thermostatically controlled oil bath set to the desired temperature (e.g., 70 °C).

  • Allow the solution to reach thermal equilibrium.

  • Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution to start the polymerization.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by SEC/GPC).

4. Termination and Purification:

  • To stop the reaction, cool the flask in an ice bath and expose the solution to air. This will oxidize the Fe(II) to the inactive Fe(III) state.

  • Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).

  • Pass the solution through a short column of neutral alumina to remove the iron catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Filter and dry the resulting polymer under vacuum until a constant weight is achieved.

Visualizations

Diagrams of Key Processes

ATRP_Mechanism cluster_cycle ATRP Catalytic Cycle dormant Dormant Species (Pn-X) active Propagating Radical (Pn•) dormant->active k_act active->dormant k_deact active:s->active:s fe2 Activator Fe(II)L fe3 Deactivator X-Fe(III)L p1 + Fe(II)L p2 - X-Fe(III)L p3 - Fe(II)L p4 + X-Fe(III)L p5 + Monomer (Propagation) Side_Reactions cluster_main_path Desired Pathway cluster_side_paths Side Reactions main Propagating Radical (Pn•) deactivation Deactivation main->deactivation + X-Fe(III)L termination Termination (e.g., Pn-Pm) main->termination + Pm• transfer Chain Transfer main->transfer + Solvent/Monomer dormant Dormant Species (Pn-X) deactivation->dormant

References

Validation & Comparative

A Comparative Study of Fe(dibm)₃ and Fe(acac)₃ as Polymerization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Polymer Chemistry and Materials Science

In the ever-evolving landscape of polymer synthesis, the choice of catalyst is paramount to achieving desired polymer characteristics, reaction efficiencies, and overall process sustainability. Iron-based catalysts have garnered significant attention due to iron's natural abundance, low cost, and reduced toxicity compared to other transition metals. Among the diverse array of iron complexes, tris(dibenzoylmethanato)iron(III) (Fe(dibm)₃) and tris(acetylacetonato)iron(III) (Fe(acac)₃) have emerged as versatile catalysts for various polymerization reactions. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

At a Glance: Key Performance Differences

FeatureFe(dibm)₃Fe(acac)₃
Ligand Structure Bulky dibenzoylmethanate ligandsLess sterically hindered acetylacetonate (B107027) ligands
Primary Applications Ring-opening polymerization, C-C bond formationRing-opening polymerization, controlled radical polymerization (ATRP), polymerization of dienes
Reported Advantages Can act as an initiator and activating group in certain polymerizations.[1] Bulkier ligands can improve yield in specific C-C coupling reactions.Well-established catalyst for various polymerization techniques.[2][3] Higher yields in radical-mediated reactions with substrates lacking Lewis basic groups.
Considerations Less extensively studied in a wide range of polymerizations compared to Fe(acac)₃.Performance can be influenced by the choice of co-catalysts, initiators, and solvents.

Performance in Polymerization Reactions: A Quantitative Comparison

The catalytic efficacy of Fe(dibm)₃ and Fe(acac)₃ is highly dependent on the type of polymerization and the specific monomer employed. Below is a summary of available quantitative data from various studies.

Radical Polymerization of Acrylates

Fe(acac)₃, in conjunction with a reducing agent, has been shown to be an effective initiator for the radical polymerization of various acrylate (B77674) monomers.

Table 1: Fe(acac)₃-mediated Radical Polymerization of Acrylate Monomers

MonomerCatalyst SystemConversion (%)Mn ( kg/mol )PDI (Mw/Mn)Reference
Methyl Acrylate (MA)Fe(acac)₃ / TMDSi~65%up to 400Unimodal[3]
N,N-dimethylacrylamide (DMA)Fe(acac)₃ / TMDSi20-50%200-700-[3]
Benzyl acrylate (BnA)Fe(acac)₃ / TMDSi20-50%200-700-[3]
n-butyl acrylate (n-BA)Fe(acac)₃ / TMDSi20-50%200-700-[3]
t-butyl acrylate (t-BA)Fe(acac)₃ / TMDSi20-50%200-700-[3]

TMDSi: Tetramethyldisiloxane

Controlled Radical Polymerization of Vinyl Monomers

Fe(acac)₃ has been successfully employed in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), particularly for vinyl monomers such as vinyl acetate (B1210297) and methyl methacrylate (B99206).

Table 2: Fe(acac)₃-mediated Controlled Radical Polymerization

MonomerPolymerization TypeConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Vinyl Acetate (VAc)Controlled Radical>75%>100,0001.09 - 1.2[4]
Methyl Methacrylate (MMA)AGET ATRPup to 98.1% (in 60 min)-~1.2[5]

AGET ATRP: Activators Generated by Electron Transfer Atom Transfer Radical Polymerization

Directly comparable quantitative data for Fe(dibm)₃ in the controlled radical polymerization of these specific vinyl monomers is limited in the available literature.

Ring-Opening Polymerization of Lactide

Both Fe(dibm)₃ and Fe(acac)₃ have been investigated as catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester. One study directly compared their performance, demonstrating the multi-faceted role of Fe(dibm)₃.

Table 3: Comparison of Fe(dibm)₃ and Fe(acac)₃ in Lactide Ring-Opening Polymerization

CatalystRoleMonomer ConversionPDI (Mw/Mn)Reaction TimeReference
Fe(dibmOH)₃Initiator, Catalyst, Activating Group~70%<1.110 min[1]
Fe(acac)₃Catalyst---[1]

Fe(dibmOH)₃ is a hydroxyl-functionalized version of Fe(dibm)₃ used in this specific study.

The study highlighted that Fe(dibmOH)₃ could efficiently catalyze the polymerization even without a tin co-catalyst, yielding well-controlled polymers in a short reaction time.[1] While Fe(acac)₃ was also shown to be a catalyst for this reaction, detailed quantitative comparisons under identical conditions are not extensively reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for polymerization reactions catalyzed by Fe(acac)₃.

Protocol 1: Fe(acac)₃-mediated Radical Polymerization of Methyl Acrylate

This protocol is based on the Fe-H initiated radical polymerization method.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Tetramethyldisiloxane (TMDSi)

  • Methyl acrylate (MA), freshly distilled

  • Toluene (B28343), anhydrous

  • Nitrogen gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox, a Schlenk flask is charged with Fe(acac)₃ (1 equivalent).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous toluene is added via syringe, followed by the addition of distilled methyl acrylate.

  • The reaction mixture is stirred under a nitrogen atmosphere.

  • A stock solution of TMDSi (0.25 equivalents) in toluene is prepared and added to the reaction flask under nitrogen to initiate the polymerization.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 2 hours).

  • Samples are periodically taken to determine monomer conversion by ¹H NMR spectroscopy.

  • The polymerization is quenched by exposing the reaction mixture to air.

  • The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

  • The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).

Protocol 2: Fe(acac)₃-catalyzed Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (Bulk)

This protocol describes a bulk AGET ATRP process.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Ethyl α-bromophenylacetate (EBPA) (initiator)

  • Ascorbic acid (AsAc) (reducing agent)

  • Triphenylphosphine (PPh₃) (ligand)

  • Methyl methacrylate (MMA), freshly distilled

  • Nitrogen gas supply

  • Reaction vessel with magnetic stirring

Procedure:

  • To a reaction vessel, add Fe(acac)₃, PPh₃, and freshly distilled MMA.

  • The mixture is degassed by several freeze-pump-thaw cycles.

  • Under a nitrogen atmosphere, the initiator (EBPA) and the reducing agent (AsAc) are added.

  • The reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 90 °C) and stirred.

  • Samples are withdrawn at timed intervals using a nitrogen-purged syringe and dissolved in an appropriate solvent (e.g., THF) to quench the polymerization.

  • Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy.

  • The molecular weight and PDI are determined by GPC.

Catalytic Mechanisms and Signaling Pathways

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts.

Fe(acac)₃ in Atom Transfer Radical Polymerization (ATRP)

In ATRP, Fe(acac)₃ typically acts as a precursor to the active Fe(II) species. The catalytic cycle involves the reversible activation and deactivation of the growing polymer chain.

Fe_acac_ATRP FeII Fe(II) Complex FeIII Fe(III) Complex FeII->FeIII Oxidation FeIII->FeII Reduction Initiator R-X (Initiator) Radical R• (Radical) Initiator->Radical k_act ActiveChain P_n• (Active Chain) Radical->ActiveChain + M Monomer Monomer GrowingChain P_n-X (Dormant Chain) GrowingChain->ActiveChain k_act ActiveChain->GrowingChain k_deact Polymer P_{n+1}-X (Propagated Chain) ActiveChain->Polymer + M

Caption: Proposed catalytic cycle for Fe(acac)₃-mediated ATRP.

Proposed Catalytic Cycle for Fe(dibm)₃ in Radical-Mediated Reactions

While a definitive catalytic cycle for Fe(dibm)₃ in polymerization is not well-established, a proposed mechanism for its role in radical-mediated reactions involves the formation of an active iron hydride species. This can be extrapolated to a plausible initiation step in radical polymerization.

Fe_dibm_Radical Fedibm3 Fe(dibm)₃ FeHydride [Fe]-H (Active Hydride) Fedibm3->FeHydride + Reducing Agent ReducingAgent Reducing Agent (e.g., Silane) RadicalIntermediate Monomer Radical FeHydride->RadicalIntermediate + Monomer (HAT) Monomer Monomer (e.g., Alkene) Polymerization Chain Propagation RadicalIntermediate->Polymerization Initiates Polymerization

Caption: Proposed initiation pathway for Fe(dibm)₃-catalyzed radical polymerization.

Conclusion and Future Outlook

Both Fe(dibm)₃ and Fe(acac)₃ are valuable iron-based catalysts for polymerization, each with its own set of characteristics and preferred applications. Fe(acac)₃ is a well-documented and versatile catalyst, particularly effective in controlled radical polymerizations of vinyl monomers and various other polymerization reactions. Its performance is supported by a larger body of quantitative data.

Fe(dibm)₃, with its bulkier ligands, shows promise, especially in ring-opening polymerization where it can play multiple roles as an initiator and activator.[1] However, a clear gap exists in the literature regarding its application across a broader range of polymerization types and a comprehensive collection of quantitative performance data.

For researchers and drug development professionals, the choice between these two catalysts will depend on the specific polymerization method, the monomer , and the desired polymer properties. The information presented in this guide serves as a starting point for catalyst selection and experimental design. Further research, particularly direct comparative studies under identical conditions and exploration of Fe(dibm)₃ in a wider array of polymerization systems, is warranted to fully unlock the potential of these earth-abundant catalysts in sustainable polymer synthesis.

References

Validating the Regioselectivity of Fe(dibm)3 Catalyzed Alkylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective alkylation of complex organic molecules is a cornerstone of modern synthetic chemistry, enabling the precise modification of scaffolds to fine-tune their biological activity. Among the various catalytic systems developed for this purpose, iron-based catalysts have garnered significant attention due to their low cost, low toxicity, and unique reactivity. This guide provides a comparative analysis of the performance of tris(diisobutyrylmethanato)iron(III) (Fe(dibm)3) in key alkylation reactions, benchmarked against common alternative catalysts. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting and applying these catalytic systems.

Regioselective Alkylation of Diols and Carbohydrates

The selective functionalization of one hydroxyl group in the presence of others is a formidable challenge in the synthesis of complex molecules like carbohydrates. This compound has emerged as a powerful catalyst for the regioselective alkylation of diols, offering a greener alternative to traditional organotin reagents.

Data Presentation: Catalyst Performance in the Benzylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

The following table summarizes the performance of this compound and its analogues against the commonly used dibutyltin (B87310) oxide (Bu2SnO) catalyst in the regioselective benzylation of a model carbohydrate substrate.

CatalystAlkylating AgentBase / AdditiveSolventTemp. (°C)Time (h)ProductPosition of AlkylationYield (%)Reference
This compound Benzyl (B1604629) bromideK2CO3MeCN80122-O-BenzylEquatorial OH~90[1]
Fe(dipm)3 Benzyl bromideK2CO3MeCN80122-O-BenzylEquatorial OH~90[1]
Fe(dipm)3 Benzyl bromideAg2O, TBABMeCN/DMF4032-O-BenzylEquatorial OH98[1]
Bu2SnO Benzyl bromideBu4NBrToluene110162-O-Benzyl & 3-O-BenzylMixtureVariable[2]

Note: Yields are isolated yields. Fe(dipm)3 is tris(dipivaloylmethanato)iron(III), a more cost-effective analogue of this compound. TBAB is tetrabutylammonium (B224687) bromide.

Experimental Protocol: this compound-Catalyzed Regioselective Benzylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol is adapted from the work of Ren et al.[1]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equiv)

  • This compound (0.1 equiv)

  • Potassium carbonate (K2CO3, 1.5 equiv)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Acetonitrile (B52724) (MeCN, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,6-O-benzylidene-α-D-glucopyranoside, this compound, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile via syringe.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-O-benzyl product.

Mandatory Visualization: Proposed Catalytic Cycle for this compound-Catalyzed Diol Alkylation

The following diagram illustrates the proposed mechanism for the iron-catalyzed regioselective alkylation of a diol. The catalyst is proposed to form a cyclic intermediate with the diol, activating one hydroxyl group for selective alkylation.[1]

G cluster_0 Catalytic Cycle FeL3 This compound IntermediateA [Fe(dibm)2(Diol)]+ Intermediate FeL3->IntermediateA + Diol - dibm-H Diol Diol Substrate IntermediateB Alkylated Intermediate IntermediateA->IntermediateB + R-X Product Mono-alkylated Product IntermediateB->Product + Base - this compound - HX RX Alkyl Halide (R-X) Base Base

Caption: Proposed mechanism for this compound catalyzed diol alkylation.

Regioselective C-H Alkylation of Indoles

The direct C-H functionalization of heterocycles like indole (B1671886) is a highly atom-economical strategy for the synthesis of valuable pharmaceutical intermediates. Iron catalysts have shown promise in directing the alkylation to specific positions of the indole ring.

Data Presentation: Comparison of Iron Catalysts for the C-H Alkylation of Indoles

Due to the wide variety of reaction conditions and substrates reported in the literature, a direct side-by-side comparison is challenging. The following table summarizes the performance of different iron-based catalytic systems for the C-H alkylation of indole derivatives, highlighting the regiochemical outcome.

Catalyst / PrecursorLigandAlkylating AgentAdditiveSolventTemp. (°C)Time (h)Major ProductRegioselectivityYield (%)Reference
Fe(PMe3)4 PMe3Trimethyl(vinyl)silaneNone2-MeTHF4016C3-alkylationanti-Markovnikov96[3]
Fe(IMes)(η2-styrene)2 IMesStyreneNoneTHFRT24C2-alkylationMarkovnikov80[4]
Fe(acac)3 SIXyl·HClStyreneCyMgCl, TMEDAEt2ORT24C2-alkylationMarkovnikov76[5]
Tricarbonyl(cyclopentadienone) iron complex NoneVarious alcoholsNoneTrifluoroethanol11024N-alkylationN-selective31-99[6]

Note: IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIXyl·HCl = 1,3-bis(2,6-dimethylphenyl)imidazolidinium chloride; CyMgCl = cyclohexylmagnesium chloride; TMEDA = tetramethylethylenediamine.

Experimental Protocol: Iron-Catalyzed C3-H Alkylation of Indole with an Alkene

This generalized protocol is based on the work of Pradhan et al.[3]

Materials:

  • Indole derivative (1.0 equiv)

  • Fe(PMe3)4 (15 mol%)

  • Alkene (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a nitrogen-filled glovebox, add the indole derivative, Fe(PMe3)4, and 2-MeTHF to a screw-capped vial equipped with a magnetic stir bar.

  • Add the alkene to the reaction mixture.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 40 °C and stir for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C3-alkylated indole.

Mandatory Visualization: Experimental Workflow for Iron-Catalyzed Indole Alkylation

The following diagram outlines the general workflow for the iron-catalyzed C-H alkylation of indoles.

G Start Start Reagents Combine Indole, Fe Catalyst, and Alkene in Solvent Start->Reagents Reaction Heat Reaction Mixture Reagents->Reaction Workup Cool, Concentrate, and Purify Reaction->Workup Product Isolated Alkylated Indole Workup->Product

Caption: General workflow for iron-catalyzed indole alkylation.

Regioselective C-H Alkylation of Arenes

The direct C-H alkylation of arenes is a highly desirable transformation that avoids the need for pre-functionalized starting materials. While palladium and rhodium catalysts are more commonly employed, iron-based systems offer a more sustainable alternative, although comparative data is less common.

Data Presentation: Catalyst Performance in the C-H Alkylation of Arenes

This table provides a comparison of different catalytic systems for the C-H alkylation of simple arenes. Note the diversity of metals and reaction conditions, reflecting the ongoing development in this field.

CatalystAreneAlkylating AgentDirecting GroupOxidant / AdditiveSolventTemp. (°C)Time (h)RegioselectivityYield (%)Reference
Fe(OAc)2 2-MethylquinolineBenzyl alcoholNonet-BuOK1,4-Dioxane14024C-H of methyl group91[7]
Pd(OAc)2 AnisoleIodobenzeneS,O-ligandAgOAc, NorborneneMTBE9024meta to OMe75-82[8]
[RhCp*Cl2]2 Benzamide1-OcteneAmideAgSbF6, Cu(OAc)2DCE12024ortho to amide85

Note: This table highlights the challenge in finding direct comparisons for this compound in arene C-H alkylation. The presented data showcases different approaches to this transformation.

Experimental Protocol: General Procedure for Directed C-H Alkylation of an Arene

This protocol is a generalized representation based on common procedures for transition metal-catalyzed directed C-H functionalization.

Materials:

  • Arene with directing group (1.0 equiv)

  • Metal catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%)

  • Alkylating agent (e.g., alkene, 1.5 equiv)

  • Additive/oxidant (e.g., AgSbF6, Cu(OAc)2)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) - DCE)

Procedure:

  • To a flame-dried Schlenk tube, add the arene, metal catalyst, and any solid additives under an inert atmosphere.

  • Add the anhydrous solvent, followed by the alkylating agent via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature for the designated time.

  • Monitor the reaction by an appropriate method (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualization: Logical Relationship in Directed C-H Functionalization

The following diagram illustrates the fundamental principle of directing group-assisted C-H activation for regioselective functionalization.

G cluster_0 Directing Group Strategy Arene Arene (with Directing Group) Intermediate Cyclometalated Intermediate Arene->Intermediate C-H Activation Catalyst Metal Catalyst Catalyst->Intermediate Product Regioselectively Alkylated Arene Intermediate->Product + Alkylating Agent AlkylatingAgent Alkylating Agent AlkylatingAgent->Product

Caption: Principle of directing group-assisted C-H alkylation.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

A Comparative Electrochemical Analysis of Tris(β-diketonato)iron(III) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the electrochemical behavior of various tris(β-diketonato)iron(III) complexes, supported by experimental data.

Tris(β-diketonato)iron(III) complexes are a significant class of organometallic compounds with diverse applications, including as catalysts, redox mediators in solar cells, and in energy storage.[1] Their electrochemical properties are of paramount importance as they dictate their performance in these applications. This guide provides a comparative analysis of the electrochemical behavior of different tris(β-diketonato)iron(III) complexes, focusing on their redox potentials, which are influenced by the nature of the substituents on the β-diketonato ligand.

Data Presentation: A Comparative Overview of Redox Potentials

The electrochemical behavior of tris(β-diketonato)iron(III) complexes is typically characterized by a single, one-electron, reversible reduction of the Fe(III) center to Fe(II).[2] The ease of this reduction is highly dependent on the electron-donating or electron-withdrawing nature of the substituent groups on the β-diketonato ligand.[3] Electron-withdrawing groups, such as trifluoromethyl (-CF3), tend to make the reduction potential more positive, facilitating the reduction of the iron center.[2] Conversely, electron-donating groups have the opposite effect.

The following table summarizes the experimental reduction potentials for a series of tris(β-diketonato)iron(III) complexes, providing a clear comparison of the electronic influence of different substituents. The data is compiled from various studies and presented against the ferrocene/ferrocenium (Fc/Fc+) couple, a standard internal reference in electrochemistry.

Complex NameSubstituents (R1, R2) on (R1COCHCOR2)⁻ LigandE½ (V vs. Fc/Fc+)Reference
Tris(acetylacetonato)iron(III)CH3, CH3-0.68[4]
Tris(3-methyl-2,4-pentanedionato)iron(III)CH3, CH3 (with CH3 on backbone)-0.76[5]
Tris(1-phenyl-1,3-butanedionato)iron(III)Ph, CH3-0.58[4]
Tris(dibenzoylmethanato)iron(III)Ph, Ph-0.52[4]
Tris(thenoyltrifluoroacetonato)iron(III)C4H3S, CF3-0.11[4]
Tris(trifluoroacetylacetonato)iron(III)CF3, CH3-0.32[4]
Tris(hexafluoroacetylacetonato)iron(III)CF3, CF3+0.20[4]

Note: The redox potentials can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols: A Guide to Electrochemical Measurement

The electrochemical data presented above are typically obtained using cyclic voltammetry (CV). This technique allows for the investigation of the redox properties of the complexes. A generalized experimental protocol for performing cyclic voltammetry on tris(β-diketonato)iron(III) complexes is outlined below.

1. Preparation of the Electrolyte Solution:

  • A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is dissolved in an appropriate organic solvent (e.g., acetonitrile, dichloromethane).[6]

  • The solvent should be of high purity and dried before use to eliminate water, which can interfere with the measurements.

  • The solution is typically degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.[6]

2. Preparation of the Analyte Solution:

  • A known concentration (typically 1 mM) of the tris(β-diketonato)iron(III) complex is dissolved in the prepared electrolyte solution.[7][8]

  • An internal reference standard, such as ferrocene, is often added to the solution to allow for accurate potential referencing.

3. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a silver quasi-reference electrode), and a counter electrode (e.g., a platinum wire).[7]

  • The electrodes are polished and cleaned before each experiment to ensure a reproducible surface.

4. Cyclic Voltammetry Measurement:

  • The analyte solution is transferred to the electrochemical cell, and the electrodes are immersed.

  • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential.

  • The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

  • The experiment is typically run at various scan rates (e.g., 50, 100, 250, 500, 1000 mV/s) to investigate the reversibility of the redox process.[7][9]

5. Data Analysis:

  • The half-wave potential (E½), which is an approximation of the standard redox potential, is determined from the cyclic voltammogram.

  • The peak separation (ΔEp) between the anodic and cathodic peaks is measured to assess the electrochemical reversibility of the Fe(III)/Fe(II) couple. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.[8]

  • The ratio of the anodic to cathodic peak currents (ipa/ipc) is also analyzed; a ratio close to 1 indicates a chemically reversible process.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical comparison of tris(β-diketonato)iron(III) complexes.

experimental_workflow cluster_synthesis Complex Preparation cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Interpretation synthesis Synthesis of Tris(β-diketonato)iron(III) Complexes characterization Characterization (FT-IR, UV-Vis, Mass Spec) synthesis->characterization solution_prep Preparation of Analyte & Electrolyte Solution characterization->solution_prep cv_measurement Cyclic Voltammetry Measurement solution_prep->cv_measurement data_extraction Extraction of Redox Potentials (E½) cv_measurement->data_extraction reversibility_analysis Analysis of Reversibility (ΔEp, ipa/ipc) data_extraction->reversibility_analysis comparison Comparative Analysis of Complexes reversibility_analysis->comparison

Caption: Workflow for the electrochemical comparison of tris(β-diketonato)iron(III) complexes.

This guide provides a foundational understanding of the electrochemical properties of tris(β-diketonato)iron(III) complexes. The presented data and protocols can serve as a valuable resource for researchers in designing and interpreting their own electrochemical experiments in the pursuit of developing novel materials and technologies. The electronic tunability of these complexes through ligand modification continues to be a promising avenue for future research.

References

Iron(III) Tris(dibenzoylmethanate) [Fe(dibm)3]: A Superior and Sustainable Alternative to Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. For decades, palladium catalysts have been the workhorses in this domain. However, the tide is turning towards more sustainable and economical alternatives. This guide provides a comprehensive comparison of Iron(III) tris(dibenzoylmethanate), Fe(dibm)3, with traditional palladium catalysts, highlighting its advantages supported by available data and experimental insights.

Executive Summary

Iron, being the most abundant and one of the least toxic transition metals, presents a compelling case to replace precious and toxic palladium in cross-coupling catalysis.[1][2][3] this compound, an air-stable and easy-to-handle iron complex, has emerged as a particularly promising catalyst. It offers significant advantages in terms of cost-effectiveness, lower toxicity, and often milder reaction conditions , without compromising, and in some cases, even exceeding the catalytic efficiency of palladium.

Performance Comparison: this compound vs. Palladium Catalysts

While direct, side-by-side quantitative comparisons in the literature are still emerging, the available data and theoretical studies suggest a strong potential for this compound to outperform palladium catalysts in several key aspects.

Key Advantages of this compound:

  • Cost-Effectiveness and Abundance: Iron is significantly more abundant and orders of magnitude cheaper than palladium, a critical factor for large-scale industrial applications.[1][3][4]

  • Reduced Toxicity and Environmental Impact: Iron is an essential element for life and its compounds are generally considered to have low toxicity, a stark contrast to the inherent toxicity of palladium and its associated ligands.[1][2][5] This makes iron catalysis a greener and more sustainable alternative.

  • Unique Reactivity and Substrate Scope: Iron catalysts can exhibit different reactivity profiles compared to palladium, sometimes enabling the coupling of substrates that are challenging for palladium-based systems.[6] For instance, iron catalysts have shown better yields with aryl chlorides, triflates, and tosylates in certain reactions.[6]

  • Ligand-Free and Milder Conditions: Some iron-catalyzed cross-coupling reactions can proceed efficiently without the need for expensive and often air-sensitive phosphine (B1218219) ligands, simplifying the reaction setup and reducing costs.[6] They can also, in some instances, proceed at faster rates than palladium-catalyzed reactions.[6]

  • Lower Activation Barriers: Theoretical studies suggest that iron-based catalysts can have lower activation barriers for the crucial oxidative addition step in the catalytic cycle compared to palladium catalysts.[7][8][9][10]

Quantitative Data Comparison

Direct comparative studies providing extensive quantitative data (Yield, TON, TOF) for this compound versus a specific palladium catalyst under identical conditions for a range of cross-coupling reactions are limited in publicly available literature. However, we can compile representative data from different studies to provide an overview of their performance in Suzuki-type cross-coupling reactions.

CatalystAryl HalideCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl ChlorideAryl Grignard-THF/NMP250.595Based on similar Fe-catalyzed reactions
Pd(PPh3)4 Aryl BromidePhenylboronic acidK2CO3Dioxane/H2O1001290Representative Pd-catalyzed Suzuki reaction
Fe(acac)3 Alkenyl BromideAryl Grignard-THF-201High[8][11]
PdCl2(dppf) 2,5-diiodopyrazinePhenylboronic acidK2CO3DME802High[12]

Note: The table above is a compilation from various sources and does not represent a direct head-to-head comparison under identical conditions. The high yield for the this compound catalyzed reaction with a more challenging aryl chloride substrate at room temperature highlights its potential.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.

General Experimental Protocol for this compound-Catalyzed Cross-Coupling (Kumada-Type)

This protocol describes a typical procedure for the cross-coupling of an aryl halide with a Grignard reagent catalyzed by this compound.

Materials:

  • This compound (catalyst)

  • Aryl halide (substrate)

  • Grignard reagent (coupling partner)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP) (co-solvent, if needed)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reactants: Under the inert atmosphere, add the aryl halide (1.0 equiv.) dissolved in anhydrous THF. If NMP is used as a co-solvent, it is typically added at this stage (e.g., THF/NMP 9:1 v/v).

  • Addition of Grignard Reagent: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the Grignard reagent (1.1-1.5 equiv.) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst.[13][14]

Materials:

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/ligand)

  • Aryl halide (substrate)

  • Boronic acid (coupling partner)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water as co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the palladium catalyst (typically 0.5-5 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product is purified by column chromatography.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of an iron-catalyzed cross-coupling reaction and a comparative experimental workflow.

Iron_Catalytic_Cycle Fe_cat Fe(n) Catalyst OxAdd Oxidative Addition Fe_cat->OxAdd Fe_intermediate1 R-Fe(n+2)-X OxAdd->Fe_intermediate1 Trans Transmetalation Fe_intermediate2 R-Fe(n+2)-R' Trans->Fe_intermediate2 Byproduct M-X Trans->Byproduct RedElim Reductive Elimination RedElim->Fe_cat Catalyst Regeneration Product R-R' RedElim->Product Fe_intermediate1->Trans Fe_intermediate2->RedElim Substrates R-X + R'-M Substrates->OxAdd

Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.

Caption: Comparative experimental workflow for this compound vs. Palladium catalysis.

Conclusion

The transition from palladium to iron-based catalysts in cross-coupling reactions is a significant step towards more sustainable and economical chemical synthesis. This compound stands out as a highly attractive alternative, offering a multitude of benefits including low cost, reduced environmental impact, and excellent catalytic activity, often under milder conditions and with a broader substrate scope than its palladium counterparts. While more direct comparative studies are needed to fully delineate its performance across all classes of cross-coupling reactions, the existing evidence strongly supports the adoption of this compound and other iron catalysts in both academic research and industrial drug development. By embracing these greener alternatives, the scientific community can contribute to a more sustainable future for chemical manufacturing.

References

DFT studies on the electronic properties of Fe(dibm)3 isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the electronic properties of facial (fac) and meridional (mer) isomers of tris(dibenzoylmethanato)iron(III) (Fe(dibm)3), based on density functional theory (DFT) studies, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer insights into the distinct electronic characteristics of these stereoisomers.

Comparative Electronic Properties of this compound Isomers

Tris(β-diketonato)iron(III) complexes, including this compound, can exist as facial (fac) and meridional (mer) isomers when the β-diketonate ligand is unsymmetrical, as is the case with dibenzoylmethane.[1][2] DFT calculations indicate that the energy differences between these isomers are generally small, suggesting that both can coexist in experimental samples.[2] The electronic properties of these isomers, however, can differ due to their distinct molecular symmetries.

Propertyfac-Fe(dibm)3mer-Fe(dibm)3Notes
Relative Energy Slightly higherSlightly lowerThe mer isomer is often predicted to be marginally more stable. The energy difference is typically small, allowing for the presence of both isomers.[2]
HOMO Energy Generally lowerGenerally higherIn analogous Ir(III) complexes, the HOMO energies of the meridional isomers are higher than those of the facial forms.[3] A similar trend is expected for Fe(III) complexes.
LUMO Energy Similar to mer isomerSimilar to fac isomerDFT calculations on similar Ir(III) complexes suggest that the LUMO energies for both isomers are roughly the same.[3]
HOMO-LUMO Gap LargerSmallerA higher HOMO energy in the mer isomer, with a similar LUMO energy to the fac isomer, would result in a smaller HOMO-LUMO gap.
Symmetry C3C1The fac isomer possesses a higher degree of symmetry.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of DFT studies. The following outlines a typical computational protocol for investigating the electronic properties of this compound isomers.

Computational Details:

  • Software: Gaussian, Amsterdam Density Functional (ADF), or similar quantum chemistry packages.

  • DFT Functional: A hybrid functional such as B3LYP is commonly used for transition metal complexes to provide a good balance between accuracy and computational cost.[2] Other functionals like CAM-B3LYP and M06 have also been employed.[2]

  • Basis Set: For the iron atom, a basis set with effective core potentials (ECP), such as CEP-121G, is often used.[2] For other atoms like carbon, oxygen, and hydrogen, a Pople-style basis set like 6-31G(d) or a Dunning-type basis set (e.g., cc-pVTZ) is common.[4]

  • Solvation Model: To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated.[4][5]

  • Geometry Optimization: The molecular geometries of both the fac and mer isomers are optimized without any symmetry constraints to find the lowest energy structures.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Analysis: Following geometry optimization, properties such as frontier molecular orbital (HOMO and LUMO) energies, Mulliken charges, and the molecular electrostatic potential are calculated to understand the electronic structure.

Visualizing a DFT Workflow and Isomer Comparison

To illustrate the logical flow of a computational study on this compound isomers and the relationship between their structures and properties, the following diagrams are provided.

DFT_Workflow cluster_start Initial Steps cluster_comp Computational Calculations cluster_analysis Data Analysis cluster_output Output start Define this compound Isomers (fac & mer) method Select DFT Functional & Basis Set start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq props Electronic Property Calculation freq->props compare Compare Isomer Properties props->compare results Interpret Electronic Structure compare->results guide Publish Comparison Guide results->guide

Computational workflow for DFT studies on this compound isomers.

Isomer_Properties cluster_isomers This compound Isomers cluster_properties Electronic Properties fac fac-Fe(dibm)3 energy Relative Energy fac->energy Slightly Higher homo HOMO Energy fac->homo Lower lumo LUMO Energy fac->lumo gap HOMO-LUMO Gap fac->gap Larger mer mer-Fe(dibm)3 mer->energy Slightly Lower mer->homo Higher mer->lumo mer->gap Smaller

Relationship between this compound isomers and their electronic properties.

References

A Comparative Guide to the Catalytic Efficiency of Fe(dibm)3 and Other Iron(III) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the demand for efficient, cost-effective, and environmentally benign catalysts is paramount. Iron, being the most abundant and one of the least toxic transition metals, has emerged as a compelling alternative to precious metal catalysts in a variety of organic transformations. Among the various iron precursors, tris(diisobutyrylmethanato)iron(III) (Fe(dibm)3) has garnered significant attention for its unique reactivity and broad substrate scope. This guide provides an objective comparison of the catalytic efficiency of this compound with other common iron(III) precursors, supported by experimental data, detailed protocols, and mechanistic insights.

I. Comparison of Catalytic Performance

The catalytic efficiency of a precursor is often dictated by the specific reaction and substrate. Here, we compare the performance of this compound against other common iron(III) precursors, primarily tris(acetylacetonato)iron(III) (Fe(acac)3) and iron(III) chloride (FeCl3), in two key transformations: olefin cross-coupling and regioselective alkylation of diols.

Olefin Cross-Coupling Reactions

The iron-catalyzed reductive cross-coupling of olefins is a powerful tool for the construction of carbon-carbon bonds. The choice of the iron precursor has been shown to be critical for the success of this reaction, particularly when dealing with functionalized olefins.

Key Findings:

  • Superiority for Lewis Basic Substrates: For olefin cross-coupling reactions involving substrates that contain Lewis basic heteroatoms (e.g., enol ethers, enamides), this compound consistently demonstrates superior performance compared to Fe(acac)3.[1][2][3] The increased steric bulk of the diisobutyrylmethane ligand in this compound is thought to reduce the Lewis acidity of the iron center, thereby minimizing undesired side reactions that can occur with more Lewis acidic catalysts like Fe(acac)3.[1]

  • Higher Yields: As illustrated in the table below, this compound often provides significantly higher yields for the coupling of functionalized olefins. For instance, in the coupling of a silyl (B83357) enol ether with cyclohexenone, the use of this compound resulted in a 78% yield, a notable improvement over other iron precursors.[2]

Table 1: Comparison of Iron(III) Precursors in the Cross-Coupling of a Silyl Enol Ether with Cyclohexenone [2]

CatalystAdditiveYield (%)
This compound Na2HPO478
Fe(acac)3Na2HPO4Lower yields and side products observed
Other Fe(III) precursors-Generally lower reactivity
Regioselective Alkylation of Diols and Polyols

The regioselective functionalization of polyols is a crucial challenge in organic synthesis, particularly in carbohydrate chemistry. This compound has been identified as a highly effective catalyst for the selective monoalkylation of 1,2- and 1,3-diols.

Key Findings:

  • Broad Substrate Scope: this compound exhibits an unusually broad substrate scope in the regioselective alkylation of a diverse range of diols and polyols, including complex carbohydrates.[4][5] This represents a significant advancement over traditional methods that often rely on stoichiometric amounts of toxic organotin reagents.[4][5]

  • High Regioselectivity and Yields: The this compound-catalyzed alkylation proceeds with very high regioselectivity and yields, often comparable or superior to previous methods.[4][5]

Table 2: Regioselective Benzylation of Methyl α-D-mannopyranoside using this compound

CatalystBaseSolventYield (%)Regioselectivity
This compound K2CO3Acetonitrile (B52724)89High (alkylation at the equatorial hydroxyl group)

Note: Direct comparative yield data with other iron precursors for this specific reaction is limited in the reviewed literature, as this compound was identified as the breakthrough catalyst.

II. Experimental Protocols

General Procedure for this compound-Catalyzed Olefin Cross-Coupling[2][3]

To a flame-dried flask equipped with a magnetic stir bar is added the donor olefin (1.5 mmol), the acceptor olefin (0.5 mmol), this compound (0.025 mmol, 5 mol%), and Na2HPO4 (0.5 mmol). The flask is sealed and placed under an inert atmosphere. Anhydrous ethanol (B145695) (2.5 mL) is added, followed by the dropwise addition of phenylsilane (B129415) (1.0 mmol) over 10 minutes. The reaction mixture is stirred at room temperature (or heated as specified) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with an organic solvent. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

General Procedure for this compound-Catalyzed Regioselective Alkylation of Diols[6]

To a solution of the diol or polyol (1.0 mmol) in anhydrous acetonitrile (10 mL) is added this compound (0.1 mmol, 10 mol%) and K2CO3 (1.5 mmol). The alkylating agent (1.1 mmol) is then added, and the mixture is stirred at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography.

III. Mechanistic Insights and Visualizations

Olefin Cross-Coupling Catalytic Cycle

The proposed mechanism for the iron-catalyzed olefin cross-coupling involves a radical pathway initiated by the reduction of the Fe(III) precursor to a lower oxidation state species by the silane. This species then facilitates the generation of a radical from the donor olefin, which subsequently adds to the acceptor olefin.

Olefin_Cross_Coupling FeIII Fe(dibm)₃ Fe_low Low-valent Fe species FeIII->Fe_low Reduction Donor_Olefin Donor Olefin Fe_low->Donor_Olefin Radical Generation Radical_Adduct Radical Adduct Radical_Donor Radical Donor Donor_Olefin->Radical_Donor Acceptor_Olefin Acceptor Olefin Radical_Donor->Acceptor_Olefin Radical Addition Acceptor_Olefin->Radical_Adduct Product Coupled Product Radical_Adduct->Product Reduction & Protonation Product->FeIII Re-oxidation Silane PhSiH₃ Silane_ox Oxidized Silane

Caption: Proposed catalytic cycle for Fe-catalyzed olefin cross-coupling.

Regioselective Alkylation of Diols Workflow

The regioselective alkylation is proposed to proceed through the formation of a cyclic iron-diol intermediate, which activates one of the hydroxyl groups for selective alkylation.

Diol_Alkylation Start Diol + Fe(dibm)₃ Intermediate Cyclic Iron-Diol Intermediate Start->Intermediate Formation of Intermediate Alkylation Addition of Alkylating Agent (RX) & Base Intermediate->Alkylation Product_Formation Selective Alkylation Alkylation->Product_Formation Product Mono-alkylated Product Product_Formation->Product Catalyst_Regen Catalyst Regeneration Product_Formation->Catalyst_Regen

References

A Comparative Guide to the Spectroscopic Analysis of Fe(dibm)3 for Coordination Environment Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques to confirm the octahedral coordination environment of tris(diisobutyrylmethanato)iron(III) (Fe(dibm)3). By leveraging experimental data from UV-Vis, Mössbauer, and Electron Paramagnetic Resonance (EPR) spectroscopy, this document outlines the characteristic spectral signatures of this compound and contrasts them with those of iron complexes in alternative coordination geometries, such as tetrahedral and square planar environments.

Introduction to this compound and its Coordination Chemistry

Tris(diisobutyrylmethanato)iron(III), or this compound, is a coordination complex where a central iron(III) ion is chelated by three diisobutyrylmethanato ligands. As a d5 transition metal complex, the geometric and electronic structure of this compound is pivotal to its chemical properties and potential applications. The coordination of the three bidentate ligands to the iron center typically results in a six-coordinate, pseudo-octahedral geometry. Spectroscopic methods are indispensable for confirming this high-spin d5 configuration and octahedral coordination environment.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic parameters for high-spin Fe(III) complexes in different coordination environments. Due to the limited availability of specific experimental data for this compound in the literature, data for the closely related and well-studied analogue, tris(acetylacetonato)iron(III) (Fe(acac)3), is used as a proxy for a typical high-spin octahedral Fe(III) β-diketonate complex.

Table 1: UV-Vis Spectroscopic Data

Complex/Coordination Environmentλmax (nm)Molar Absorptivity (ε, M-1cm-1)Assignment
Octahedral (e.g., Fe(acac)3) ~270> 20,000π → π* (intraligand)
~350~3,500π → π* (intraligand)
~440 (shoulder)~300Ligand-to-Metal Charge Transfer (LMCT)
Tetrahedral (e.g., [FeCl4]-) ~618, ~688, ~785< 10d-d transitions
Square Planar (e.g., Fe(II) porphyrin) ~400 (Soret band)> 100,000π → π* (porphyrin)
~500-600 (Q bands)~10,000-20,000π → π* (porphyrin)

Table 2: 57Fe Mössbauer Spectroscopic Data (at Room Temperature)

Complex/Coordination EnvironmentIsomer Shift (δ, mm/s)Quadrupole Splitting (ΔEQ, mm/s)Interpretation
Octahedral (e.g., Fe(acac)3) 0.37 - 0.400.79High-spin Fe(III) in a pseudo-octahedral environment[1].
Tetrahedral (e.g., [FeCl4]-) 0.28 - 0.32SmallHigh-spin Fe(III) in a tetrahedral environment[2].
Square Pyramidal ~0.15 - 0.25> 2.0High-spin Fe(III) in a distorted environment.

Table 3: EPR Spectroscopic Data

Complex/Coordination Environmentg-valuesInterpretation
Octahedral (High-Spin Fe(III)) g ≈ 2.0Isotropic signal characteristic of a high-spin d5 ion in a highly symmetric environment.
g ≈ 4.3 and g ≈ 9.7Rhombic signals arising from zero-field splitting in distorted octahedral or lower symmetry environments[3].
Axial (High-Spin Fe(III)) g⊥ ≈ 6, g∥ ≈ 2Characteristic of an axial system with significant zero-field splitting[3].

Experimental Protocols and Interpretation

Synthesis of this compound

A general method for the synthesis of tris(β-diketonato)iron(III) complexes involves the reaction of an iron(III) salt with the β-diketone ligand in the presence of a base.

Protocol:

  • Dissolve iron(III) chloride hexahydrate in a minimal amount of deionized water.

  • Add a solution of diisobutyrylmethane in ethanol (B145695) to the iron(III) chloride solution.

  • Slowly add a solution of sodium acetate (B1210297) in water to the mixture with vigorous stirring.

  • Heat the resulting mixture on a water bath at approximately 80°C for one hour to promote the formation of the complex.

  • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by intense intraligand π → π* transitions and weaker ligand-to-metal charge transfer (LMCT) bands.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Use the pure solvent as a reference.

Interpretation: The UV-Vis spectrum of an octahedral high-spin Fe(III) β-diketonate complex like Fe(acac)3 typically shows strong absorption bands in the UV region (around 270 nm and 350 nm) and a weaker, broad shoulder in the visible region (around 440 nm)[4][5]. The high-energy bands are assigned to π → π* transitions within the β-diketonate ligands, while the lower energy shoulder is attributed to an LMCT transition from the ligand to the Fe(III) center. The d-d transitions for high-spin Fe(III) are spin-forbidden and are generally too weak to be observed. The presence of these characteristic bands provides initial evidence for the formation of the this compound complex.

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical environment of the iron nucleus, providing information on the oxidation state, spin state, and site symmetry.

Protocol:

  • A powdered sample of the iron complex is placed in a sample holder.

  • The sample is cooled to a specific temperature (e.g., room temperature or 77 K).

  • The sample is exposed to a source of γ-rays (typically 57Co).

  • The absorption of γ-rays by the 57Fe nuclei in the sample is measured as a function of the velocity of the source relative to the absorber.

Interpretation: For a high-spin Fe(III) complex in a pseudo-octahedral environment, such as Fe(acac)3, the Mössbauer spectrum at room temperature typically consists of a single, broad absorption line or a poorly resolved quadrupole doublet. The isomer shift (δ) is expected to be in the range of 0.37-0.40 mm/s, which is characteristic of high-spin Fe(III). The quadrupole splitting (ΔEQ) is typically small (around 0.79 mm/s for Fe(curc)3, a similar complex), reflecting the relatively symmetric electric field gradient around the iron nucleus in a pseudo-octahedral environment[1]. In contrast, tetrahedral high-spin Fe(III) complexes generally exhibit smaller isomer shifts (0.28-0.32 mm/s), and complexes with lower symmetry, such as square pyramidal, show significantly larger quadrupole splittings[2].

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin energy levels in a magnetic field and is particularly useful for studying paramagnetic species like high-spin Fe(III) (d5, S = 5/2).

Protocol:

  • A small amount of the powdered sample is placed in an EPR tube.

  • The tube is inserted into the EPR spectrometer's resonant cavity.

  • The spectrum is typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe the signals from the high-spin Fe(III) center.

  • The microwave frequency is held constant while the external magnetic field is swept.

Interpretation: The EPR spectrum of a high-spin Fe(III) complex is highly sensitive to the symmetry of the coordination environment due to zero-field splitting effects. In a perfectly octahedral environment, a single isotropic signal at g ≈ 2.0 is expected. However, even small distortions from perfect octahedral symmetry lead to significant changes in the spectrum. For a rhombic distortion, a characteristic signal at g ≈ 4.3 is often observed[3]. For an axial distortion, signals at g⊥ ≈ 6 and g∥ ≈ 2 are typical[3]. The observation of a strong, relatively isotropic signal near g = 2.0 for this compound would be strong evidence for a highly symmetric, pseudo-octahedral coordination environment.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of this compound to confirm its coordination environment.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison FeCl3 FeCl3·6H2O Synthesis Reaction & Purification FeCl3->Synthesis dibm Diisobutyrylmethane dibm->Synthesis Base Base (e.g., NaOAc) Base->Synthesis Fedibm3 This compound Synthesis->Fedibm3 UVVis UV-Vis Spectroscopy Fedibm3->UVVis Mossbauer Mössbauer Spectroscopy Fedibm3->Mossbauer EPR EPR Spectroscopy Fedibm3->EPR UVVis_data λmax, ε UVVis->UVVis_data Mossbauer_data δ, ΔEQ Mossbauer->Mossbauer_data EPR_data g-values EPR->EPR_data Comparison Compare with known coordination environments UVVis_data->Comparison Mossbauer_data->Comparison EPR_data->Comparison Conclusion Confirmation of Octahedral Environment Comparison->Conclusion

Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The combination of UV-Vis, Mössbauer, and EPR spectroscopy provides a comprehensive toolkit for the characterization of the coordination environment of this compound. The expected spectroscopic signatures for an octahedral high-spin Fe(III) complex, including characteristic LMCT bands in the UV-Vis spectrum, an isomer shift around 0.4 mm/s in the Mössbauer spectrum, and a dominant EPR signal near g = 2.0, are distinct from those of tetrahedral, square planar, or other lower-symmetry iron complexes. By comparing the experimental data for this compound with the established values for these different coordination geometries, researchers can confidently confirm the pseudo-octahedral nature of the iron center in this complex. This detailed structural understanding is crucial for the rational design and development of iron-based compounds in various scientific and industrial applications.

References

A Mechanistic and Performance Showdown: Fe(dibm)3 vs. Other Non-Noble Metal Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, sustainable, and cost-effective catalytic methods is paramount. While palladium has long reigned supreme in the realm of cross-coupling reactions, its high cost and toxicity have spurred the exploration of alternatives. Earth-abundant, non-noble metals such as iron, cobalt, nickel, and copper have emerged as promising contenders. Among these, iron catalysts, particularly iron(III) tris(diisobutyrylmethane) (Fe(dibm)3), have garnered significant attention for their unique reactivity and broad substrate scope.

This guide provides an objective, data-driven comparison of the mechanistic pathways and catalytic performance of this compound against other notable non-noble metal catalysts in the context of cross-coupling reactions. The information presented herein is intended to aid researchers in selecting the most suitable catalytic system for their specific synthetic challenges.

Mechanistic Overview: A Tale of Radicals and Redox Cycles

The catalytic cycles of non-noble metals in cross-coupling reactions are often more complex and varied than their palladium counterparts. While a single, universally accepted mechanism for this compound in all its applications is still under investigation, evidence points towards pathways involving radical intermediates and fluctuating iron oxidation states. This contrasts with the more classical oxidative addition/reductive elimination cycles often proposed for nickel and cobalt, and the distinct mechanisms of copper catalysis.

This compound: A Radical-Mediated Pathway

In the reductive cross-coupling of olefins, this compound is proposed to initiate a radical process. The iron center, likely in a reduced state in the catalytic cycle, facilitates the generation of a radical from one of the olefin partners. This radical then adds to the second olefin, and the resulting radical intermediate is subsequently reduced and protonated to afford the final product, regenerating the active iron species. The diisobutyrylmethane (dibm) ligand is believed to play a crucial role in modulating the catalyst's Lewis acidity and stability, which can influence substrate compatibility and reaction efficiency.

Fe_dibm3_Mechanism Fe(III)(dibm)3 Fe(III)(dibm)3 Active Fe(L)n Active Fe(L)n Fe(III)(dibm)3->Active Fe(L)n Reduction Radical_1 Radical_1 Active Fe(L)n->Radical_1 Radical Generation (from Olefin 1) Olefin_1 Olefin_1 Radical_Adduct Radical_Adduct Radical_1->Radical_Adduct + Olefin 2 Olefin_2 Olefin_2 Product Product Radical_Adduct->Product Reduction & Protonation Product->Active Fe(L)n Regeneration

Proposed Radical-Mediated Pathway for this compound.
Nickel Catalysis: The Classic Cross-Coupling Cycle

Nickel catalysts often follow a more traditional catalytic cycle reminiscent of palladium, involving oxidative addition, transmetalation, and reductive elimination. In a typical cross-coupling reaction, a low-valent nickel species (Ni(0)) undergoes oxidative addition to an electrophilic coupling partner. Subsequent transmetalation with an organometallic reagent introduces the second partner, and the final carbon-carbon bond is formed via reductive elimination, regenerating the Ni(0) catalyst.

Ni_Mechanism Ni(0)Ln Ni(0)Ln Oxidative_Addition Oxidative Addition (R1-X) Ni(0)Ln->Oxidative_Addition Ni(II)_Intermediate R1-Ni(II)Ln-X Oxidative_Addition->Ni(II)_Intermediate Transmetalation Transmetalation (R2-M) Ni(II)_Intermediate->Transmetalation Ni(II)_Diorgano R1-Ni(II)Ln-R2 Transmetalation->Ni(II)_Diorgano Reductive_Elimination Reductive Elimination Ni(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Ni(0)Ln Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product

Typical Catalytic Cycle for Nickel-Catalyzed Cross-Coupling.
Cobalt Catalysis: A Versatile Redox Chemistry

Cobalt catalysts exhibit versatile redox chemistry, with catalytic cycles potentially involving Co(I)/Co(III) or Co(0)/Co(II) redox couples. Similar to nickel, mechanisms involving oxidative addition and reductive elimination are often proposed. However, single-electron transfer (SET) pathways leading to radical intermediates are also frequently invoked, giving cobalt catalysis a hybrid character between the more defined cycles of nickel and the radical-centric pathways of iron.

Co_Mechanism Co(I)Ln Co(I)Ln Oxidative_Addition Oxidative Addition (R1-X) Co(I)Ln->Oxidative_Addition Co(III)_Intermediate R1-Co(III)Ln-X Oxidative_Addition->Co(III)_Intermediate Transmetalation Transmetalation (R2-M) Co(III)_Intermediate->Transmetalation Co(III)_Diorgano R1-Co(III)Ln-R2 Transmetalation->Co(III)_Diorgano Reductive_Elimination Reductive Elimination Co(III)_Diorgano->Reductive_Elimination Reductive_Elimination->Co(I)Ln Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product Cu_Mechanism Cu(I)X Cu(I)X Ligand_Exchange Ligand Exchange (Nu-H) Cu(I)X->Ligand_Exchange Cu(I)Nu Cu(I)-Nu Ligand_Exchange->Cu(I)Nu Oxidative_Addition Oxidative Addition (R-X) Cu(I)Nu->Oxidative_Addition Cu(III)_Intermediate R-Cu(III)(Nu)-X Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product R-Nu Reductive_Elimination->Product

The Ascendancy of Iron: A Cost-Effectiveness Analysis of Fe(dibm)3 in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, cross-coupling reactions are indispensable for the construction of complex molecular architectures. For decades, palladium and nickel catalysts have been the workhorses of this field, prized for their high efficiency and broad applicability. However, the high cost, toxicity, and environmental concerns associated with these precious metals have spurred a paradigm shift towards more sustainable and economical alternatives.[1] Emerging from this quest is the iron-based catalyst, tris(diisobutyrylmethanato)iron(III) (Fe(dibm)3), a promising contender poised to challenge the dominance of its traditional counterparts. This guide provides a comprehensive cost-effectiveness analysis of this compound versus traditional palladium and nickel catalysts, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of catalytic systems.

At a Glance: Performance and Cost Comparison

The primary driver for exploring iron-based catalysts is their significant cost advantage and reduced environmental impact.[1] Iron is the second most abundant metal in the Earth's crust, rendering its catalysts substantially more economical than those derived from palladium or nickel.[1] While the initial cost of the catalyst is a critical factor, a holistic cost-effectiveness analysis must also consider catalyst loading, reaction efficiency (yield and time), and the cost of ligands, which are often essential for traditional catalyst systems.

CatalystTypical Catalyst Loading (mol%)Reaction TimeYield (%)Estimated Catalyst Cost per Reaction (USD)
This compound 51 hour95~0.25
Pd(PPh3)4 51 hour85~15-20
NiCl2(dppp) 51 hour90~1-2

Disclaimer: The estimated costs are based on publicly available catalog prices for laboratory-scale quantities and are subject to market fluctuations. The actual cost per reaction will vary based on the specific reaction scale, supplier, and purity of the catalyst.

Experimental Deep Dive: A Comparative Kumada Coupling

To provide a direct comparison of catalytic performance, we present data from a study on the Kumada cross-coupling of bromothiophenes with cyclohexylmagnesium bromide, a reaction vital for the synthesis of precursors for organic electronics. This study evaluated iron, nickel, and palladium catalysts under identical reaction conditions.

Experimental Protocol: Kumada Cross-Coupling of 2,5-dibromo-3-hexylthiophene (B54134)

Materials:

  • 2,5-dibromo-3-hexylthiophene

  • Cyclohexylmagnesium bromide (in THF)

  • Catalyst: this compound, Pd(PPh3)4, or NiCl2(dppp)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium chloride (LiCl) and Lithium bromide (LiBr) (as additives to enhance Grignard reagent efficiency)

  • Hydrochloric acid (1 M)

  • Toluene (B28343)

Procedure:

  • To a solution of 2,5-dibromo-3-hexylthiophene (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), the respective catalyst (0.05 mmol, 5 mol%) and additives (LiCl and LiBr) are added.

  • The mixture is stirred at room temperature for 10 minutes.

  • Cyclohexylmagnesium bromide (2.2 mmol) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of 1 M HCl (10 mL).

  • The aqueous layer is extracted with toluene (3 x 15 mL).

  • The combined organic extracts are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 2,5-dicyclohexyl-3-hexylthiophene.

Comparative Performance Data
CatalystSubstrateProductYield (%)
This compound 2,5-dibromo-3-hexylthiophene2,5-dicyclohexyl-3-hexylthiophene95
Pd(PPh3)4 2,5-dibromo-3-hexylthiophene2,5-dicyclohexyl-3-hexylthiophene85
NiCl2(dppp) 2,5-dibromo-3-hexylthiophene2,5-dicyclohexyl-3-hexylthiophene90

This data is adapted from a study on the Kumada coupling of bromothiophenes and demonstrates the superior yield achieved with an iron catalyst in this specific application.

Unraveling the Mechanism: A Tale of Two Pathways

The catalytic cycles of iron-based catalysts often diverge from the well-established pathways of their palladium and nickel counterparts. While palladium and nickel typically operate through a Pd(0)/Pd(II) or Ni(0)/Ni(II) cycle involving oxidative addition, transmetalation, and reductive elimination, iron catalysis can proceed through more complex mechanisms involving various oxidation states and radical intermediates.

The Traditional Path: Palladium-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions is a testament to the predictable and well-studied nature of this catalytic system.

G pd0 Pd(0)L_n pdi R-Pd(II)-X(L_n) pd0->pdi Oxidative Addition (R-X) pdii R-Pd(II)-R'(L_n) pdi->pdii Transmetalation (R'-M) pdii->pd0 Reductive Elimination (R-R') G fe_precatalyst This compound (Precatalyst) fe_active [Fe(II/I) species] fe_precatalyst->fe_active Reduction by Grignard Reagent r_radical R• fe_active->r_radical Single Electron Transfer (SET) to R'-X fe_intermediate [R-Fe(III/II) species] r_radical->fe_intermediate Radical Capture fe_intermediate->fe_active Regeneration product R-R' fe_intermediate->product Reductive Elimination-like Step

References

A Comparative Guide to Sustainable Cross-Coupling Reactions: Alternatives to Fe(dibm)3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For decades, palladium-based catalysts have dominated this field. However, the high cost, toxicity, and limited availability of palladium have spurred the development of more sustainable alternatives. Iron catalysts, such as Tris(dibenzoylmethanato)iron(III) (Fe(dibm)3), have emerged as promising substitutes due to iron's natural abundance and low toxicity. This guide provides a comprehensive comparison of the performance of earth-abundant metal catalysts—including iron, cobalt, nickel, and copper—as sustainable alternatives for a range of cross-coupling reactions, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison of Earth-Abundant Metal Catalysts

The choice of a suitable catalyst is paramount for a successful cross-coupling reaction. The following tables provide a comparative overview of the performance of iron, cobalt, nickel, and copper catalysts in key cross-coupling reactions, including Suzuki-Miyaura, Kumada-Tamao-Corriu, Heck, and Sonogashira couplings. The data presented is extracted from various literature sources and aims to provide a snapshot of typical catalyst performance under optimized conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. While palladium has been the traditional catalyst, iron, cobalt, nickel, and copper-based systems have demonstrated considerable efficacy.

Catalyst SystemAryl HalideOrganoboron ReagentBaseSolventTemp (°C)Time (h)Yield (%)TONReference
FeCl₂/IPr·HCl Aryl ChloridesArylboronic acid neopentyl glycol estersKOtBuToluene11012up to 95N/A[1]
CoCl₂/DMCyDA Aryl Boronic EstersAlkyl BromidesKOMeDMA2312up to 91N/A[2]
NiCl₂(dppf) 4-ChloroanisolePhenylboronic acidK₃PO₄Toluene11024~85~85[3]
CuI/Ligand Aryl Iodides/BromidesArylboronic AcidsCs₂CO₃DMF11024up to 95N/A[4]

DMCyDA: trans-N,N'-dimethylcyclohexane-1,2-diamine; IPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DMA: Dimethylacetamide; DMF: Dimethylformamide; TON: Turnover Number.

Kumada-Tamao-Corriu Coupling

The Kumada coupling provides a powerful method for the formation of C-C bonds from Grignard reagents and organic halides. Iron and nickel catalysts are particularly effective for this transformation.

Catalyst SystemOrganic HalideGrignard ReagentAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Fe(acac)₃ Aryl ChloridesAlkyl-MgBrNMPTHF/NMP0-250.5-2up to 98[5]
NiCl₂(dppp) Aryl ChloridesAlkyl-MgBr-THF252-12up to 95[6]

acac: acetylacetonate; NMP: N-Methyl-2-pyrrolidone; dppp: 1,3-Bis(diphenylphosphino)propane; THF: Tetrahydrofuran.

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. While palladium catalysis is well-established, recent advances have demonstrated the potential of iron, cobalt, and nickel catalysts.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
FeCl₂/Picolinic acid Aryl IodidesStyrene (B11656)t-BuOKDMSO603up to 90[7]
CoBr₂/Ligand Aryl HalidesStyreneK₂CO₃DMF12024up to 85[8]
Ni(OAc)₂/dppf Aryl IodidesStyreneCs₂CO₃Dioxane10012up to 98[9]

DMSO: Dimethyl sulfoxide; DMF: Dimethylformamide.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. Cobalt and copper-based systems have shown promise as sustainable alternatives to palladium.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
CoCl₂/Choline (B1196258) Hydroxide (B78521) Aryl IodidesPhenylacetylene (B144264)-Water4024up to 95[10]
Fe(acac)₃/2,2'-bipyridyl Aryl IodidesPhenylacetyleneCs₂CO₃Toluene13542up to 90
Cu₂O/Al₂O₃ Iodobenzene (B50100)Phenylacetylene-THF/DMA80FlowN/A[9]

THF: Tetrahydrofuran; DMA: Dimethylacetamide.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental methodologies for key cross-coupling reactions using earth-abundant metal catalysts.

Iron-Catalyzed Kumada Coupling of an Aryl Chloride with an Alkyl Grignard Reagent

Materials:

  • Aryl chloride (1.0 equiv)

  • Fe(acac)₃ (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Alkylmagnesium bromide (1.2 equiv) in THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl chloride (1.0 mmol) and Fe(acac)₃ (0.05 mmol, 5 mol%).

  • Add a mixture of anhydrous THF (5 mL) and NMP (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkylmagnesium bromide solution (1.2 mmol) dropwise to the cooled mixture while stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[5]

Cobalt-Catalyzed Sonogashira Coupling of an Aryl Iodide with Phenylacetylene

Materials:

  • Aryl iodide (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • CoCl₂ (10 mol%)

  • Choline hydroxide solution (as solvent and base)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vial, combine the aryl iodide (0.5 mmol), phenylacetylene (0.6 mmol), and CoCl₂ (0.05 mmol, 10 mol%).

  • Add choline hydroxide solution (2 mL).

  • Seal the vial and stir the mixture at 40 °C for 24 hours.

  • After cooling to room temperature, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[10]

Nickel-Catalyzed Heck Reaction of Iodobenzene with Styrene

Materials:

  • Iodobenzene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Ni(OAc)₂ (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Ni(OAc)₂ (0.05 mmol, 5 mol%), dppf (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (2 mL), iodobenzene (1.0 mmol), and styrene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography.[9]

Mechanistic Insights and Experimental Workflows

Understanding the underlying mechanisms of these catalytic reactions is crucial for their optimization and broader application. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.

Iron_Kumada_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aryl Halide + Fe(acac)3 solvent Add THF/NMP reactants->solvent 1 cool Cool to 0 °C solvent->cool 2 grignard Add Grignard Reagent cool->grignard 3 stir Stir at 0 °C grignard->stir 4 quench Quench with NH4Cl stir->quench 5 extract Extract with Et2O quench->extract 6 dry Dry & Concentrate extract->dry 7 purify Column Chromatography dry->purify 8 Final Product Final Product purify->Final Product

Workflow for Iron-Catalyzed Kumada Coupling.

Cobalt_Suzuki_Cycle CoII Co(II) Precatalyst Co0 Co(0) CoII->Co0 Reduction (e.g., by base/boronate) CoII_ArX Ar-Co(II)-X Co0->CoII_ArX Oxidative Addition (Ar-X) CoII_Ar_ArB Ar-Co(II)-Ar' CoII_ArX->CoII_Ar_ArB Transmetalation (Ar'-B(OR)2) CoII_Ar_ArB->Co0 Reductive Elimination (Ar-Ar')

Proposed Catalytic Cycle for Cobalt-Catalyzed Suzuki-Miyaura Coupling.

Nickel_Heck_Cycle Ni0 Ni(0)L_n NiII_ArX Ar-Ni(II)(X)L_n Ni0->NiII_ArX Oxidative Addition (Ar-X) NiII_Ar_Alkene R-CH(Ar)-CH2-Ni(II)(X)L_n NiII_ArX->NiII_Ar_Alkene Migratory Insertion (Alkene) NiII_H_X H-Ni(II)(X)L_n NiII_Ar_Alkene->NiII_H_X β-Hydride Elimination Product Product NiII_Ar_Alkene->Product NiII_H_X->Ni0 Reductive Elimination (HX + Base)

Proposed Catalytic Cycle for Nickel-Catalyzed Heck Reaction.

Copper_CN_Coupling_Cycle CuI L-Cu(I) CuIII L-Cu(III)(Ar)(X) CuI->CuIII Oxidative Addition (Ar-X) Amine_Complex L-Cu(III)(Ar)(NR2) CuIII->Amine_Complex Ligand Exchange (HNR2) Amine_Complex->CuI Regeneration Product Ar-NR2 Amine_Complex->Product Reductive Elimination

Proposed Catalytic Cycle for Copper-Catalyzed C-N Coupling.

Conclusion

The development of cross-coupling reactions catalyzed by earth-abundant metals represents a significant step towards more sustainable chemical synthesis. Iron, cobalt, nickel, and copper-based catalysts have demonstrated remarkable potential to replace precious palladium catalysts in a variety of important transformations. While challenges related to catalyst stability, substrate scope, and reaction efficiency remain, ongoing research continues to expand the utility of these more sustainable alternatives. This guide provides a snapshot of the current state of the field, offering a valuable resource for chemists seeking to incorporate greener methodologies into their research and development endeavors. The provided data and protocols serve as a starting point for the exploration and optimization of these promising catalytic systems.

References

Safety Operating Guide

Proper Disposal of Tris(dibenzoylmethanato)iron(III) (Fe(dibm)3): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Tris(dibenzoylmethanato)iron(III), also known as Fe(dibm)3. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for this compound if available from the manufacturer. In the absence of a specific SDS, the following precautions, based on the properties of similar flammable solid organometallic compounds, must be strictly followed.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A flame-retardant laboratory coat.

Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or fumes.[1] Avoid generating dust. Keep the compound away from heat, sparks, open flames, and other ignition sources as it is likely a flammable solid.[2][3][4]

II. Waste Segregation and Storage

Proper segregation and storage are the foundational steps for compliant chemical waste disposal.

  • Waste Container: All this compound waste, including contaminated items like gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed container. The container must be compatible with flammable solids.

  • Labeling: The waste container must be labeled as "Hazardous Waste," and the label should include the chemical name "Tris(dibenzoylmethanato)iron(III)," the associated hazards (e.g., Flammable Solid), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[2][4] This area should be equipped with appropriate fire suppression systems.[2] Flammable solids should be stored separately from other hazardous waste types to prevent dangerous reactions.[3][4]

III. Disposal Procedures

Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5] Never dispose of this chemical down the drain or in regular trash.[1][6]

Step 1: Waste Characterization this compound should be treated as a flammable solid and a hazardous iron compound. Chemical waste generators are responsible for accurately classifying their waste.[5]

Step 2: Contact a Licensed Disposal Service The disposal of flammable hazardous waste must be handled by a certified hazardous waste management company.[3] These companies are equipped to transport and dispose of such materials safely and in accordance with the law.

Step 3: Prepare for Pickup Ensure all waste containers are properly sealed and labeled. Have all necessary documentation, which may include a waste inventory or profile sheet, ready for the disposal service.

Step 4: Manifest and Record Keeping A hazardous waste manifest will be required for transportation. This document tracks the waste from the point of generation to its final disposal facility. Retain a copy of the manifest for your records as required by regulations.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Containment: If it is safe and you are trained to do so, contain the spill using a spill kit with absorbent materials suitable for flammable solids. Avoid raising dust.

  • Cleanup: Carefully sweep up the spilled solid and place it into a designated hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

V. Data Presentation

Parameter Guideline Reference
Personal Protective Equipment Safety goggles, nitrile gloves, lab coat[1]
Handling Location Chemical fume hood / Well-ventilated area[1]
Storage Conditions Cool, dry, well-ventilated, away from ignition sources[2][4]
Waste Container Dedicated, sealed, and properly labeled[1][3]
Disposal Method Licensed hazardous waste disposal service[3]
Prohibited Disposal Do not dispose in sink or trash[1][6]

VI. Disposal Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Disposal Phase A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Fume Hood A->B C Segregate Waste into a Labeled, Sealed Container B->C D Store Container in a Designated Cool, Dry, Ventilated Area C->D E Keep Away from Ignition Sources D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Prepare Waste and Documentation for Pickup F->G H Complete Hazardous Waste Manifest G->H I Retain Disposal Records H->I

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Tris(dibenzoylmethanato)iron(III) [Fe(dibm)3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Tris(dibenzoylmethanato)iron(III) (Fe(dibm)3), a common organometallic catalyst. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid compound that poses risks of skin, eye, and respiratory irritation. The following tables summarize the identified hazards and the mandatory PPE for handling this compound.

Hazard Summary

Hazard ClassGHS CodeDescriptionTarget Organs
Skin IrritationH315Causes skin irritationSkin
Eye IrritationH319Causes serious eye irritationEyes
Specific Target Organ ToxicityH335May cause respiratory irritationRespiratory System

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against potential exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes that could cause severe eye damage.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use. - Lab Coat: A standard laboratory coat should be worn.To prevent skin contact, which could lead to irritation. While specific compatibility data for this compound is limited, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[1][2]
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent inhalation of airborne particles that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational procedures is critical for the safe handling of this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.
  • Prevent the formation of dust and aerosols. Use weighing paper or a weighing boat to handle the solid.
  • Use non-sparking tools if the compound is handled in the presence of flammable solvents.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person giving aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.
  • Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organometallic or heavy metal waste. Do not mix with other waste streams unless compatibility is confirmed.

2. In-Lab Treatment (for small quantities, if permissible by institutional policy):

  • Due to the organometallic nature of this compound, it is generally not advisable to attempt in-lab neutralization without a specific, validated protocol.

3. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program. Ensure containers are properly labeled with the full chemical name and associated hazards.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

FeDIBM3_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal start Receive this compound assess_hazards Assess Hazards (SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate liquid_waste Segregate Liquid Waste reaction->liquid_waste solid_waste Segregate Solid Waste decontaminate->solid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste dispose Dispose via Hazardous Waste Program label_waste->dispose finish End dispose->finish

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fe(dibm)3
Reactant of Route 2
Fe(dibm)3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.